molecular formula C11H10N2O2S B2916036 N-benzyl-3-nitrothiophen-2-amine CAS No. 186808-45-7

N-benzyl-3-nitrothiophen-2-amine

Cat. No.: B2916036
CAS No.: 186808-45-7
M. Wt: 234.27
InChI Key: WGIWMLUJLWMJOL-UHFFFAOYSA-N
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Description

N-Benzyl-3-nitrothiophen-2-amine (CAS 186808-45-7) is a synthetically valuable chemical building block belonging to the class of 2-aminothiophene derivatives. This compound features a nitro group at the 3-position and a benzylamino group at the 2-position of the thiophene ring, making it a versatile intermediate for multiple research applications. It is synthesized via an efficient domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol, a method that generates two carbon-carbon bonds in a single operation . In medicinal chemistry, the 2-aminothiophene scaffold is a privileged structure found in compounds with a diverse range of biological activities, including neuroleptic, anti-inflammatory, and antitumor properties . The presence of both amino and nitro functional groups on the thiophene core makes this compound a potential precursor for the development of novel chemotherapeutic agents. For instance, similar 3-nitrothiophen-2-amines have been investigated as antitubercular agents that act by releasing nitric oxide following enzymatic activation . Beyond pharmaceutical research, this compound holds significant value in materials science. 2-Aminothiophene derivatives are explored for their potential applications in functional materials such as organic solar cells, nonlinear optical materials, liquid crystals, and electroluminescent devices . The molecular structure of this compound allows for further functionalization, enabling researchers to tailor its electronic and physical properties for specific advanced material applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-3-nitrothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-13(15)10-6-7-16-11(10)12-8-9-4-2-1-3-5-9/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIWMLUJLWMJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiophene derivatives, particularly 2-aminothiophenes, are a cornerstone in the development of novel therapeutic agents and functional materials.[1] They are integral to the structure of various marketed drugs and pharmacologically active molecules, demonstrating a wide range of biological activities including antiviral, antitumor, and anti-inflammatory properties.[1] The specific subclass of N-substituted 3-nitrothiophen-2-amines combines the versatile thiophene core with a nitro group, which can act as a key pharmacophore or a synthetic handle for further functionalization. This guide details a robust synthetic pathway to N-benzyl-3-nitrothiophen-2-amine, a representative compound of this class.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-stage process.

  • Stage 1: Synthesis of the α-Nitroketene N,S-acetal Precursor. This stage involves the formation of an α-nitroketene N,S-benzylaminoacetal. This is accomplished through a multi-step, one-pot reaction starting from nitromethane, carbon disulfide, and benzylamine, followed by S-alkylation.[2]

  • Stage 2: Thiophene Ring Formation. The target compound is synthesized via a cyclization reaction between the α-nitroketene N,S-acetal precursor and 1,4-dithiane-2,5-diol, which serves as a stable source of 2-mercaptoacetaldehyde.[1]

The complete workflow is illustrated below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization Nitromethane Nitromethane Reaction1 Formation of Dithiocarboxylate Salt Nitromethane->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 Base Base (e.g., KOH) Base->Reaction1 1. MeI Methyl Iodide Reaction2 Formation of Ketene Dithioacetal MeI->Reaction2 Benzylamine Benzylamine Precursor α-Nitroketene N,S-benzylaminoacetal Benzylamine->Precursor K2CO3 K2CO3, EtOH, Reflux Precursor->K2CO3 Reaction1->Reaction2 2. S-Alkylation Reaction2->Precursor 3. Amination Dithiane 1,4-Dithiane-2,5-diol Dithiane->K2CO3 FinalProduct This compound K2CO3->FinalProduct

Figure 1: Overall two-stage synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including flammable solvents, toxic reagents (carbon disulfide, methyl iodide), and strong bases. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of α-Nitroketene N,S-benzylaminoacetal

This procedure outlines the formation of the key intermediate. The reaction involves the initial formation of a dithiocarboxylate salt from nitromethane and carbon disulfide, which is subsequently S-alkylated and then reacted with benzylamine to yield the desired N,S-acetal.[2][3][4]

Methodology:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To a solution of potassium hydroxide (2.2 eq.) in aqueous ethanol, add nitromethane (1.0 eq.) at a temperature maintained below 10 °C.

  • Salt Formation: Add carbon disulfide (1.1 eq.) dropwise to the cooled solution. Stir the mixture for 2-3 hours at room temperature.

  • S-Alkylation: Cool the mixture again to below 10 °C and add methyl iodide (1.1 eq.) dropwise. Allow the reaction to stir at room temperature for 1-2 hours.

  • Amination: Add benzylamine (1.0 eq.) to the flask and reflux the mixture for 4-6 hours.

  • Workup and Isolation: After cooling, pour the reaction mixture into ice water. The precipitated solid product is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from ethanol.

Parameter Value Notes
Starting Material Nitromethane1.0 eq.
Reagents Carbon Disulfide1.1 eq.
Potassium Hydroxide2.2 eq.
Methyl Iodide1.1 eq.
Benzylamine1.0 eq.
Solvent Aqueous Ethanol-
Temperature 0-10 °C (addition), RT, RefluxStep-dependent
Reaction Time ~10 hoursTotal approximate time
Typical Yield 70-85%Varies based on specific conditions
Table 1: Summary of parameters for the synthesis of α-Nitroketene N,S-benzylaminoacetal.
Stage 2: Synthesis of this compound

This protocol uses the precursor from Stage 1 to construct the thiophene ring. The method is adapted from an efficient, one-pot procedure described by Martins, et al.[1]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-nitroketene N,S-benzylaminoacetal (1.0 eq.), 1,4-dithiane-2,5-diol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

Parameter Value Notes
Starting Material α-Nitroketene N,S-benzylaminoacetal1.0 eq.
Reagents 1,4-Dithiane-2,5-diol1.1 eq.
Potassium Carbonate (K₂CO₃)2.0 eq.
Solvent EthanolRefluxing
Temperature ~78 °C (Reflux)Atmospheric pressure
Reaction Time 6-8 hoursMonitor by TLC
Typical Yield 85-95%Reported high efficiency[1]
Table 2: Summary of parameters for the synthesis of this compound.

Proposed Reaction Mechanism

The formation of the 2-amino-3-nitrothiophene ring is proposed to proceed through a sequence involving the in-situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, followed by a series of addition and cyclization steps.[1]

G Dithiane 1,4-Dithiane-2,5-diol Mercaptoacetaldehyde 2-Mercaptoacetaldehyde (in situ) Dithiane->Mercaptoacetaldehyde K2CO3, Heat Intermediate1 Nucleophilic Addition Adduct Mercaptoacetaldehyde->Intermediate1 Michael Addition Precursor α-Nitroketene N,S-benzylaminoacetal Precursor->Intermediate1 Michael Addition Intermediate2 Cyclized Thiolane Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Annelation) FinalProduct This compound Intermediate2->FinalProduct Elimination of H2O & MeSH

Figure 2: Proposed reaction mechanism for the cyclization stage.

References

Synthesis of N-Substituted 3-Nitrothiophen-2-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of a novel and efficient method for the synthesis of N-substituted 3-nitrothiophen-2-amines. The described protocol offers a significant advancement in the generation of this important class of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

Thiophene derivatives, particularly 2-aminothiophenes, are integral components of numerous biologically active compounds and functional materials. The introduction of a nitro group at the 3-position, coupled with N-substitution at the 2-amino group, can significantly modulate the physicochemical and pharmacological properties of these molecules. Traditional methods for the synthesis of substituted thiophenes often suffer from limitations such as lack of regioselectivity and harsh reaction conditions.[1][2] This guide details a modern, efficient one-pot synthesis that overcomes many of these drawbacks.

Core Synthetic Strategy: Domino Reaction of α-Nitroketene N,S-Acetals

A recently developed protocol enables the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines in good yields.[1][2][3] The core of this strategy involves a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol, which serves as a precursor for 2-mercaptoacetaldehyde.[1][2][4] This transformation is notable for the formation of two carbon-carbon bonds in a single operation.[1][2]

The proposed reaction sequence is initiated by the base-mediated generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol. This is followed by a series of steps including nucleophilic addition, annelation, and elimination to construct the substituted thiophene ring.[1][2][4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product alpha_nitroketene α-Nitroketene N,S-aryl/alkylaminoacetal conditions K2CO3, Refluxing Ethanol alpha_nitroketene->conditions dithiane_diol 1,4-Dithiane-2,5-diol dithiane_diol->conditions pour_water Pour into water conditions->pour_water Reaction Completion filter Filter the precipitate pour_water->filter wash Wash with ethanol filter->wash final_product Pure N-substituted 3-nitrothiophen-2-amine wash->final_product

Caption: General workflow for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Experimental Protocols

General Procedure for the Synthesis of N-substituted 3-nitrothiophen-2-amines

A mixture of the appropriate α-nitroketene N,S-anilinoacetal (1 mmol) and 1,4-dithiane-2,5-diol (0.5 mmol) is prepared.[2] To this mixture, a catalytic amount of a suitable base, such as potassium carbonate (K2CO3), is added.[1][2][3] The reaction is then carried out in refluxing ethanol.[1][2][3]

Optimization studies have shown that using triethylamine (TEA) as a base can yield the product, with efficiency increasing in refluxing ethanol.[1][2] For instance, the reaction of (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline with 1,4-dithiane-2,5-diol in the presence of TEA in refluxing ethanol for 25 minutes resulted in an 88% yield.[1][2]

The work-up procedure is straightforward. Upon completion of the reaction, the mixture is poured into water, leading to the precipitation of the solid product. The precipitate is then collected by filtration and washed with ethanol to afford the pure N-substituted 3-nitrothiophen-2-amine, often without the need for chromatographic purification.[1][2]

Data Presentation: Scope of the Synthesis

The versatility of this synthetic protocol has been demonstrated with a variety of α-nitroketene N,S-anilinoacetals, yielding a range of N-substituted 3-nitrothiophen-2-amines. The results are summarized in the table below.[1][2]

EntryProductYield (%)
1HH3-nitro-N-phenylthiophen-2-amine85
24-MeH3-nitro-N-(p-tolyl)thiophen-2-amine88
34-OMeHN-(4-methoxyphenyl)-3-nitrothiophen-2-amine90
44-ClHN-(4-chlorophenyl)-3-nitrothiophen-2-amine82
54-BrHN-(4-bromophenyl)-3-nitrothiophen-2-amine80
62-MeH3-nitro-N-(o-tolyl)thiophen-2-amine78
72-ClHN-(2-chlorophenyl)-3-nitrothiophen-2-amine75
8HMeN-methyl-3-nitro-N-phenylthiophen-2-amine70
9HEtN-ethyl-3-nitro-N-phenylthiophen-2-amine72
10-BenzylN-benzyl-3-nitrothiophen-2-amine85

Data sourced from Kumar et al. (2015).[1][2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a multi-step sequence. The key steps are visualized in the diagram below.

Reaction_Mechanism cluster_step1 Step 1: Generation of Intermediate cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Annulation and Elimination dithiane 1,4-Dithiane-2,5-diol mercaptoacetaldehyde 2-Mercaptoacetaldehyde dithiane->mercaptoacetaldehyde K2CO3 addition_product Nucleophilic Addition Product mercaptoacetaldehyde->addition_product alpha_nitroketene α-Nitroketene N,S-aminoacetal alpha_nitroketene->addition_product iminium_intermediate Iminium Intermediate addition_product->iminium_intermediate Addition of thiolate anion cyclized_intermediate Cyclized Intermediate iminium_intermediate->cyclized_intermediate Intramolecular cyclization final_product N-substituted 3-nitrothiophen-2-amine cyclized_intermediate->final_product Elimination of MeSH and H2O

Caption: Proposed reaction mechanism for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Alternative Synthetic Approaches

While the domino reaction described above is highly efficient, other established methods in organic synthesis could potentially be adapted for the synthesis of N-substituted 3-nitrothiophen-2-amines. These include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[5][6][7] It could be applied to couple an appropriate amine with a 2-halo-3-nitrothiophene derivative. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[6]

  • Ullmann Condensation: This copper-catalyzed reaction is another classic method for the formation of C-N bonds, particularly for the arylation of amines.[8] Similar to the Buchwald-Hartwig amination, it would involve the reaction of an amine with a 2-halo-3-nitrothiophene, though often requiring higher temperatures.[8]

These alternative methods, while not specifically optimized for this class of compounds in the reviewed literature, represent viable synthetic routes that could be explored by researchers.

Conclusion

The synthesis of N-substituted 3-nitrothiophen-2-amines via the domino reaction of α-nitroketene N,S-acetals and 1,4-dithiane-2,5-diol offers a highly efficient, regioselective, and operationally simple method for accessing these valuable compounds. The mild reaction conditions and straightforward work-up make it an attractive approach for both academic and industrial laboratories. This guide provides the necessary details for the implementation of this methodology and an understanding of the underlying chemical principles.

References

In-Depth Technical Guide: N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-benzyl-3-nitrothiophen-2-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, synthesis protocols, and potential biological significance.

Core Molecular Data

This compound is a substituted aminothiophene with a molecular formula of C₁₁H₁₀N₂O₂S. Its core structure consists of a thiophene ring substituted with a nitro group at the 3-position and a benzylamine group at the 2-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
Chemical Structure A thiophene ring with a nitro group at position 3 and an N-benzylamine group at position 2.

Synthesis Methodology

An efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including the N-benzyl derivative, has been developed.[1][2] This method involves the reaction of α-nitroketene N,S-alkylaminoacetals with 1,4-dithiane-2,5-diol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-nitro-N-alkylthiophen-2-amines.[3]

Materials:

  • α-nitroketene N,S-benzylaminoacetal

  • 1,4-dithiane-2,5-diol

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • A mixture of the α-nitroketene N,S-benzylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (25 mol %) in ethanol (6 mL) is prepared.

  • The reaction mixture is heated under reflux for 3 to 3.4 hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is poured into water and extracted with ethyl acetate.

  • The solvent is removed from the organic phase.

  • The resulting residue is purified by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v) to yield the pure this compound.[3]

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not extensively documented in the provided search results, the broader class of 2-aminothiophene derivatives is known for a wide range of pharmacological activities. These include antibacterial, antitumor, and anti-inflammatory properties.[4][5] The presence of a nitro group can also contribute to biological effects, as seen in other nitroaromatic compounds used as antimicrobial agents.

Further research is required to elucidate the specific signaling pathways and molecular targets of this compound. However, based on the activities of related compounds, potential areas of investigation are warranted.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Synthesis_Workflow Start Starting Materials (α-nitroketene N,S-acetal, 1,4-dithiane-2,5-diol, K₂CO₃, Ethanol) Reaction Reaction (Reflux, 3-3.4h) Start->Reaction Mixing Workup Aqueous Workup & Extraction (Water, Ethyl Acetate) Reaction->Workup Completion Purification Purification (Silica Gel Chromatography) Workup->Purification Crude Product Product Final Product (this compound) Purification->Product Pure Compound

Caption: General workflow for the synthesis of this compound.

References

Technical Guide: N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) data and synthetic protocols for N-benzyl-3-nitrothiophen-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving nitrothiophene scaffolds.

Spectroscopic Data

Table 1: 1H NMR Data for this compound
ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Status
-CH2-Doublet4.535.7Experimental
Thiophene H-4Doublet~6.3-6.5~5.0-6.0Predicted
Thiophene H-5Doublet~7.3-7.5~5.0-6.0Predicted
Benzyl Ar-HMultiplet~7.2-7.4-Predicted
-NH-Broad SingletNot Reported--

Predicted values are estimated based on spectral data of structurally related N-aryl and N-alkyl-3-nitrothiophen-2-amines and should be confirmed by experimental data.

Table 2: 13C NMR Data for this compound
CarbonChemical Shift (δ, ppm)Status
-CH2-~48-50Predicted
Thiophene C-2~155-158Predicted
Thiophene C-3~128-130Predicted
Thiophene C-4~121-123Predicted
Thiophene C-5~107-109Predicted
Benzyl C-ipso~138-140Predicted
Benzyl C-ortho~127-129Predicted
Benzyl C-meta~128-130Predicted
Benzyl C-para~127-129Predicted

No experimental 13C NMR data for this compound was found in the reviewed literature. The predicted values are based on analogous compounds and should be verified experimentally.

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a suitable α-nitroketene N,S-acetal with benzylamine. The following is a general procedure adapted from the literature.

Synthesis of this compound

  • Reaction Setup: A mixture of an appropriate α-nitroketene N,S-acetal (1 equivalent) and benzylamine (1.1 equivalents) is prepared in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is stirred magnetically and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start α-nitroketene N,S-acetal + Benzylamine reaction Reflux in Ethanol start->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr 1H and 13C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir G Generalised Signaling Pathway for Nitroaromatic Compounds compound This compound (Pro-drug) reduction Cellular Reductases compound->reduction Bioactivation reactive_species Reactive Nitroso & Hydroxylamine Intermediates reduction->reactive_species oxidative_stress Oxidative Stress reactive_species->oxidative_stress cellular_damage Cellular Damage (DNA, Proteins, Lipids) oxidative_stress->cellular_damage apoptosis Apoptosis / Cell Death cellular_damage->apoptosis

An In-Depth Technical Guide to the Infrared Spectroscopy of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-benzyl-3-nitrothiophen-2-amine, a molecule of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the spectroscopic analysis.

Core Data Presentation: Infrared Absorption Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The data presented below is a compilation of experimentally observed frequencies for this compound and typical ranges for the functional groups present in the molecule.

Vibrational ModeObserved Frequency (νmax, cm⁻¹) for this compound[1]General Characteristic Frequency Range (cm⁻¹)
N-H Stretch (Secondary Amine) 32873350-3310 (A single, weak to medium band)[2]
Aromatic C-H Stretch 3115, 30933100-3000[3]
Aliphatic C-H Stretch (CH₂) 2954, 29223000-2850
C=C Stretch (Aromatic/Thiophene Ring) Not explicitly assigned, likely contributing to the fingerprint region1600-1585 and 1500-1400[3]
NO₂ Asymmetric Stretch 15601550-1475 (for aromatic nitro compounds)[4]
NO₂ Symmetric Stretch 13861360-1290 (for aromatic nitro compounds)[3][4]
C-N Stretch (Aromatic Amine) 12191335-1250[2]
Fingerprint Region 1066 and other unassigned peaks< 1500 (Complex region with various bending and stretching vibrations)

Experimental Protocol: FT-IR Spectroscopy via the KBr Pellet Method

The following protocol details the steps for acquiring a high-quality infrared spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique. This method is widely used for its ability to produce sharp, well-defined spectra of solid materials.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Analytical balance (readable to at least 0.1 mg)

  • Spectroscopic grade potassium bromide (KBr), oven-dried and stored in a desiccator

  • Spatula

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound into a clean, dry agate mortar.[5]

    • Grind the sample into a fine, consistent powder.

    • Add approximately 100-200 mg of spectroscopic grade KBr to the mortar.[5]

    • Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained. The final concentration of the sample in the KBr should be between 0.5% and 1%.[6]

  • Pellet Formation:

    • Transfer the powdered mixture into the pellet-forming die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7][8]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment.[8]

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Quality Control:

  • A high-quality pellet should be transparent and free of cracks or cloudiness.

  • The baseline of the spectrum should be relatively flat. A sloping baseline can indicate scattering of infrared radiation due to large particle sizes.

  • The strongest absorption bands should be between approximately 10% and 90% transmittance to ensure they are within the linear range of the detector.

Mandatory Visualization: Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from sample preparation to final data interpretation.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation start Start: Solid Sample (this compound) grind_sample Grind Sample (1-2 mg) start->grind_sample mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr press_pellet Press into Pellet (8-10 tons) mix_kbr->press_pellet background_scan Acquire Background Spectrum (Pure KBr or Air) sample_scan Acquire Sample Spectrum press_pellet->sample_scan background_scan->sample_scan process_spectrum Process Spectrum (Baseline Correction, etc.) sample_scan->process_spectrum identify_peaks Identify Peak Frequencies (νmax in cm⁻¹) process_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups (N-H, NO₂, C=C, etc.) identify_peaks->assign_peaks final_report Final Report & Structural Confirmation assign_peaks->final_report

References

In-Depth Technical Guide: Mass Spectrometry of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analysis of N-benzyl-3-nitrothiophen-2-amine. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, data interpretation, and visualization of key processes.

Core Data Presentation

The quantitative mass spectrometry data for this compound is summarized below. The data is derived from Electrospray Ionization (ESI) mass spectrometry.

ParameterValueSource
Molecular Formula C₁₁H₁₀N₂O₂SCalculated
Calculated Monoisotopic Mass 234.05 g/mol
Ionization Mode Electrospray Ionization (ESI)
Observed Ion [M+H]⁺ (protonated molecule)Inferred
m/z of Observed Ion 235.10

Note: While the source document confirms the acquisition of ESI mass spectra for this compound (designated as compound 3y ), it explicitly provides the calculated mass and the found m/z for a related compound, 3-Nitro-N-(p-tolyl)thiophen-2-amine (3f), as [M+H]⁺ at 235.10. Due to the unavailability of the specific spectrum for this compound, the fragmentation analysis is based on common fragmentation patterns of N-benzyl amines.

Proposed Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is expected to follow characteristic pathways for N-benzyl amines. The primary cleavage is anticipated to be the benzylic C-N bond, which is a common and favorable fragmentation due to the stability of the resulting benzyl cation.

A proposed fragmentation pathway is visualized in the following diagram:

G Proposed ESI-MS Fragmentation Pathway cluster_frags Fragments parent This compound [M+H]⁺ m/z = 235.06 frag1 Benzyl Cation [C₇H₇]⁺ m/z = 91.05 parent->frag1 Benzylic Cleavage frag2 3-nitrothiophen-2-amine radical [C₄H₃N₂O₂S]• m/z = 143.99 parent->frag2 Benzylic Cleavage

Caption: Proposed fragmentation of protonated this compound.

Experimental Protocols

The following section details the methodologies for the synthesis and mass spectrometric analysis of this compound, based on established protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of an appropriate α-nitroketene N,S-acetal with 1,4-dithiane-2,5-diol.

Materials:

  • α-nitroketene N,S-benzylaminoacetal

  • 1,4-dithiane-2,5-diol

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of the α-nitroketene N,S-benzylaminoacetal (0.5 mmol) and 1,4-dithiane-2,5-diol (0.5 mmol) is suspended in ethanol (6 mL).

  • Potassium carbonate (25 mol %) is added to the mixture.

  • The reaction mixture is heated under reflux for 3-5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a general protocol for the analysis of this compound by ESI-MS.

Instrumentation:

  • A liquid chromatography-ion trap mass spectrometer (e.g., LCQ Fleet, Thermo Fisher Scientific) is used for analysis.

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase solvent to a final concentration of 1-10 µg/mL.

  • If necessary, filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: Typically 3-5 kV.

  • Sheath Gas (N₂): Flow rate adjusted to optimize signal.

  • Auxiliary Gas (N₂): Flow rate adjusted to optimize desolvation.

  • Capillary Temperature: Typically 250-350 °C.

  • Scan Range: m/z 50-500.

The workflow for the ESI-MS analysis is depicted in the diagram below:

G Experimental Workflow for ESI-MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Dissolve sample in solvent B Dilute to final concentration A->B C Filter sample B->C D Inject sample into ESI source C->D E Ionization D->E F Mass Analysis E->F G Detection F->G H Acquire mass spectrum G->H I Data interpretation H->I

Caption: A generalized workflow for sample preparation and ESI-MS analysis.

Conclusion

This technical guide provides the available mass spectrometry data for this compound, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on established chemical principles. The provided diagrams for the experimental workflow and fragmentation pathway offer a clear visual representation of these processes. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

The Double-Edged Sword: A Technical Guide to the Biological Activities of Nitrothiophene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrothiophene derivatives, a class of heterocyclic organic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, antitubercular, and anticancer properties of these compounds. It is designed to be a comprehensive resource, detailing their mechanisms of action, summarizing key quantitative data, and providing methodologies for essential experiments to facilitate further research and drug development.

Antimicrobial Activity of Nitrothiophene Derivatives

Nitrothiophene compounds have demonstrated potent activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Their efficacy often stems from their ability to be bioreductively activated within the bacterial cell, leading to the generation of cytotoxic reactive nitrogen species.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various nitrothiophene derivatives against selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
IITR00803Escherichia coli16[1]
IITR00803Salmonella enterica serovar Typhimurium4[1]
2-Nitrothiophene (2-NTP)Escherichia coli>128[1]
2-Nitrothiophene (2-NTP)Salmonella enterica64[1]
Compound 4a (a 2-amino-5-nitrothiophene derivative)Staphylococcus aureusPotent (exact value not specified)[2]
Thiophene derivative 4Colistin-Resistant Acinetobacter baumannii16 (MIC50)[3]
Thiophene derivative 4Colistin-Resistant Escherichia coli8 (MIC50)[3]
Thiophene derivative 5Colistin-Resistant Acinetobacter baumannii16 (MIC50)[3]
Thiophene derivative 5Colistin-Resistant Escherichia coli32 (MIC50)[3]
Thiophene derivative 8Colistin-Resistant Acinetobacter baumannii32 (MIC50)[3]
Thiophene derivative 8Colistin-Resistant Escherichia coli32 (MIC50)[3]
Mechanism of Antibacterial Action

The antibacterial activity of many nitrothiophene compounds is initiated by their reduction by bacterial nitroreductases.[4] This process is crucial for their activation from a prodrug to a cytotoxic agent.

antibacterial_mechanism cluster_bacterium Bacterial Cell Nitrothiophene Nitrothiophene Prodrug Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrothiophene->Nitroreductase enters cell & is reduced by Activated_Compound Reduced Nitrothiophene (Activated Drug) Nitroreductase->Activated_Compound activates ROS_NO Reactive Nitrogen/ Oxygen Species (NO) Activated_Compound->ROS_NO generates Membrane_Damage Membrane Potential Perturbation ROS_NO->Membrane_Damage DNA_Damage DNA Damage ROS_NO->DNA_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death DNA_Damage->Cell_Death

Activation of nitrothiophene prodrugs by bacterial nitroreductases.

Some nitrothiophene derivatives, such as IITR00803, have been shown to circumvent efflux pump mechanisms, a common cause of antibiotic resistance.[1][5] This compound also perturbs the bacterial membrane potential and can cause DNA damage.[1][5]

Antitubercular Activity of Nitrothiophene Compounds

Nitrothiophenes have emerged as promising agents against Mycobacterium tuberculosis, including non-replicating persistent bacteria.[6][7] Their mechanism of action is analogous to that of the nitroimidazole class of antitubercular drugs.

Mechanism of Antitubercular Action

The antitubercular activity of 5-nitrothiophenes is dependent on their activation by the F420-dependent nitroreductase Ddn.[6][7] This enzyme utilizes the reduced cofactor F420H2 to reduce the nitrothiophene, leading to the release of nitric oxide (NO), a potent bactericidal agent.

antitubercular_mechanism cluster_mycobacterium Mycobacterium tuberculosis Cell FGD1 FGD1 (F420-dependent glucose- 6-phosphate dehydrogenase) F420_red F420H2 (reduced) FGD1->F420_red reduces F420_ox F420 (oxidized) F420_ox->FGD1 Ddn Ddn (Deazaflavin-dependent nitroreductase) F420_red->Ddn provides reducing equivalents to Nitrothiophene 5-Nitrothiophene Prodrug Nitrothiophene->Ddn enters cell & is a substrate for Activated_Compound Reduced Nitrothiophene Ddn->Activated_Compound activates NO Nitric Oxide (NO) Activated_Compound->NO releases Cell_Death Mycobacterial Cell Death NO->Cell_Death

F420-dependent activation of 5-nitrothiophenes in M. tuberculosis.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives, including some nitro-substituted compounds, have shown promising anticancer activities against various cancer cell lines.[8][9] The mechanisms underlying their cytotoxic effects are diverse and often depend on the specific substitutions on the thiophene ring.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiophene derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative 2bHep3B (Hepatocellular carcinoma)5.46[9]
Thiophene Carboxamide Derivative 2dHep3B (Hepatocellular carcinoma)8.85[9]
Thiophene Carboxamide Derivative 2eHep3B (Hepatocellular carcinoma)12.58[9]
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative 16MDA-MB-231 (Breast cancer)0.31[10]
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative 16A549 (Lung cancer)0.02[10]
2-, 3-, and 4-nitrobenzyl-C10-substituted-SN-38K562 (Human leukemia)25.9, 12.2, and 58.0 nM respectively[11]
Mechanism of Anticancer Action

While the precise mechanisms for many nitrothiophene anticancer compounds are still under investigation, some thiophene derivatives are known to inhibit tubulin polymerization, a critical process for cell division.[10] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. Other proposed mechanisms include the induction of reactive oxygen species and inhibition of topoisomerase.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Nitrothiophene compound stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of the nitrothiophene compound in MHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the adjusted bacterial suspension and add a standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (bacteria and medium, no compound) and a sterility control well (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

mic_workflow Start Start Prepare_Dilutions Prepare serial dilutions of nitrothiophene compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for growth or measure absorbance Incubate->Read_Results Determine_MIC Determine MIC as the lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.
Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitrothiophene compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitrothiophene compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Synthesis of 2-amino-5-nitrothiophene Derivatives

A general procedure for the synthesis of certain 2-amino-5-nitrothiophene derivatives involves the reaction of malononitrile, an aryl isothiocyanate, and bromonitromethane.[2][17]

Materials:

  • Malononitrile

  • Aryl isothiocyanate

  • Bromonitromethane

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve sodium ethoxide in ethanol.

  • To this solution, add malononitrile, aryl isothiocyanate, and bromonitromethane.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified time.

  • The product can be isolated by filtration and purified by recrystallization.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR.[2]

Conclusion

Nitrothiophene compounds represent a versatile scaffold with significant potential in the development of new therapeutic agents. Their diverse biological activities, including potent antimicrobial, antitubercular, and anticancer effects, make them attractive candidates for further investigation. A thorough understanding of their mechanisms of action, structure-activity relationships, and potential for resistance is crucial for the successful translation of these promising compounds from the laboratory to the clinic. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

The Versatile 2-Aminothiophene Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of 2-Aminothiophene Derivatives

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a wide array of biologically active compounds.[1][2] Its inherent drug-like properties and synthetic accessibility have made it a focal point for researchers in drug discovery. This technical guide provides a comprehensive overview of 2-aminothiophene derivatives, detailing their synthesis, summarizing their diverse pharmacological activities with quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action.

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3][4]

Generalized Gewald Reaction Workflow:

Gewald Reaction Workflow Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Base Basic Catalyst (e.g., Morpholine, Triethylamine) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction_Mixture Heating Heating (Optional, often at reflux) Reaction_Mixture->Heating Workup Reaction Work-up and Purification (e.g., Filtration, Recrystallization) Heating->Workup Product Polysubstituted 2-Aminothiophene Workup->Product

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (50 mL).

  • The mixture is stirred, and morpholine (0.1 mol) is added dropwise.

  • The reaction mixture is then heated at reflux for 2 hours.

  • After cooling, the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Biological Activities and Therapeutic Potential

2-Aminothiophene derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminothiophene derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways and the disruption of microtubule dynamics.[6][7][8]

Table 1: Anticancer Activity of Selected 2-Aminothiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 L1210 (Leukemia)0.21[9]
FM3A (Breast)0.13[9]
Molt/4 (Leukemia)0.096[9]
CEM (Leukemia)0.11[9]
HeLa (Cervical)0.20[9]
2 HeLa (Cervical)Varies (5-50 µM)[8]
PANC-1 (Pancreatic)Varies (5-50 µM)[8]
3 HepG2 (Liver)0.21[10]
A549 (Lung)1.7[10]
MCF-7 (Breast)11.7[10]

Key Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many 2-aminothiophene derivatives act as inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: Treatment with these compounds can trigger programmed cell death in cancer cells.[7]

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. 2-Aminothiophene derivatives have been developed as potent EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminothiophene Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 2-aminothiophene derivative.

Antimicrobial Activity

2-Aminothiophene derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[12][13][14]

Table 2: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
4 Staphylococcus aureus12.5[12]
Bacillus subtilis6.25[12]
Escherichia coli25[12]
Pseudomonas aeruginosa50[12]
5 Staphylococcus aureus16-64[13]
Escherichia coli16-64[13]
Kinase Inhibitory Activity

As mentioned in the context of their anticancer effects, 2-aminothiophene derivatives are potent inhibitors of various kinases. This activity is not limited to cancer-related kinases, and derivatives have been explored for other therapeutic areas where kinase dysregulation is implicated.

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiophene Derivatives

Compound IDKinase TargetIC50 (nM)Reference
6 EGFR0.47[11]
HER20.14[11]
7 BACE16[15]
8 VEGFR-275

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]

Workflow for MTT Assay:

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with 2-aminothiophene derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at ~570 nm Add_Solubilizer->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

References

An In-depth Technical Guide to N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on N-benzyl-3-nitrothiophen-2-amine. The document focuses on its synthesis, and while direct biological data for this specific compound is not extensively available, it explores the potential pharmacological relevance based on the activities of structurally related thiophene derivatives.

Introduction

This compound belongs to the class of 2-aminothiophenes, which are significant heterocyclic compounds in medicinal chemistry. Thiophene derivatives are integral to a variety of natural and synthetic molecules with diverse and potent biological activities.[1][2] Notable examples of bioactive 2-aminothiophenes include the neuroleptic olanzapine and the anti-inflammatory drug tinoridine.[1] The introduction of a nitro group to the thiophene ring can further modulate the biological properties, as nitrothiophenes are recognized as important chemotherapeutic agents.[1][3] This guide focuses specifically on the N-benzyl substituted 3-nitrothiophen-2-amine, detailing its chemical synthesis and discussing its potential based on the broader activities of related compounds.

Synthesis of this compound

A novel and efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including this compound, has been developed. This method involves the reaction of α-nitroketene N,S-alkylaminoacetals with 1,4-dithiane-2,5-diol.[1][2]

The synthesis of this compound is achieved by heating a mixture of the appropriate α-nitroketene N,S-alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (K2CO3, 25 mol %) in refluxing ethanol (6 mL).[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The solvent is then removed, and the residue is purified by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v) to yield the desired product.[1]

The synthesis of N-substituted 3-nitrothiophen-2-amines is a multi-step process that can be visualized as a logical workflow. The key steps include the generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, followed by a series of reactions including nucleophilic addition, annelation, and elimination.[1][2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Key Steps cluster_product Final Product alpha_nitroketene α-Nitroketene N,S-Alkylaminoacetal reflux Refluxing Ethanol + K2CO3 alpha_nitroketene->reflux dithiane 1,4-Dithiane-2,5-diol dithiane->reflux generation Generation of 2-Mercaptoacetaldehyde reflux->generation Initiates addition Nucleophilic Addition generation->addition annulation Annulation addition->annulation elimination Elimination annulation->elimination final_product This compound elimination->final_product

Synthesis workflow for this compound.

Potential Biological Activities

While specific biological studies on this compound are not available in the current literature, the chemical scaffold suggests potential for various pharmacological activities based on related compounds.

Thiophene derivatives are known to possess anticancer properties. For instance, some 2-aminothiophene derivatives have shown potent anti-proliferative activity against cancer cell lines. Additionally, nitro-containing compounds have been investigated as bioreductively activated cytotoxins, which could be relevant for targeting hypoxic tumor cells.[1] The combination of the 2-aminothiophene core with a nitro group in this compound suggests that it could be a candidate for anticancer research.

Substituted thiophenes have been evaluated for their antimicrobial properties.[4] Studies have shown that certain nitrothiophenes exhibit inhibitory activity against bacteria such as E. coli and M. luteus, and the fungus A. niger.[4] The proposed mechanism for some active derivatives involves nucleophilic attack by intracellular thiols.[4] Given these precedents, this compound could potentially exhibit antimicrobial effects.

The thiophene scaffold is also associated with antioxidant and anti-inflammatory activities. While direct data is lacking for the title compound, other functionalized thiophenes have been shown to act as antioxidants.

Quantitative Data

As of the latest literature review, no quantitative biological data such as IC50 or Ki values for this compound have been published. The following table is provided as a template for future studies.

Biological ActivityAssay TypeTargetIC50 / Ki / Other MetricReference
Data Not Available

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiophenes. While its biological profile remains to be elucidated, the structural motifs present in the molecule suggest potential for a range of activities, including anticancer and antimicrobial effects. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological properties of this compound is warranted to fully understand its pharmacological significance.

References

An In-depth Technical Guide to the Discovery and History of 2-Amino-3-nitrothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 2-amino-3-nitrothiophenes. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and antileishmanial properties. This document details the historical context of their synthesis, rooted in the broader development of 2-aminothiophene chemistry, and delves into modern synthetic methodologies. It presents a compilation of their biological activities with quantitative data, explores their mechanism of action, and elucidates the known signaling pathways involved. Detailed experimental protocols for key synthetic methods are also provided to facilitate further research and development in this promising area of drug discovery.

Discovery and History

The journey to the discovery of 2-amino-3-nitrothiophenes is intertwined with the broader history of thiophene chemistry and the development of multicomponent reactions. While a singular "discovery" event for the 2-amino-3-nitrothiophene scaffold is not prominently documented in early literature, its emergence is a logical progression from the well-established synthesis of 2-aminothiophenes and the exploration of electrophilic nitration reactions.

The foundational method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction , first reported by Karl Gewald in 1966.[1][2] This versatile one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[1][2] The general mechanism of the Gewald reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene ring.[2][3]

The introduction of a nitro group at the 3-position of the 2-aminothiophene ring represents a significant synthetic challenge and a more recent development. A notable advancement in this area was reported in 2015 with a novel protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines.[1][4] This method utilizes the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.[1][4] This development has opened up new avenues for the synthesis of a diverse library of 2-amino-3-nitrothiophene derivatives for biological evaluation.

Historically, the synthesis of nitrothiophenes in general has been explored through electrophilic nitration of the thiophene ring. However, these reactions often lead to a mixture of 2- and 3-nitro isomers, with the 2-nitro isomer typically being the major product.[5] The selective synthesis of 3-nitrothiophenes has been a subject of interest, with various methods developed to achieve this regioselectivity.[1] The subsequent introduction of an amino group at the 2-position on a pre-formed 3-nitrothiophene ring is another synthetic strategy, although less common.

Experimental Protocols

General Synthesis of N-Substituted 3-Nitrothiophen-2-amines

This protocol is adapted from the novel method described by Patil et al. (2015) for the synthesis of N-substituted 3-nitrothiophen-2-amines.[1][4]

Materials:

  • α-Nitroketene N,S-aryl/alkylaminoacetal (1 mmol)

  • 1,4-Dithiane-2,5-diol (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the respective α-nitroketene N,S-aryl/alkylaminoacetal in ethanol, add 1,4-dithiane-2,5-diol and potassium carbonate.

  • Reflux the reaction mixture for the time specified for the particular substrate (typically 25-60 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with ethanol.

  • Dry the product under vacuum to yield the pure N-substituted 3-nitrothiophen-2-amine.

Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For crystalline products, single-crystal X-ray diffraction can provide unambiguous structural elucidation.[4]

Synthesis of 3-Acetyl-2-amino-5-nitrothiophene

This protocol is based on the synthesis of a nitro-substituted 2-aminothiophene derivative.[6]

Materials:

  • N-(3-Acetyl-2-thienyl)acetamide

  • Nitric acid (65%)

  • Sulfuric acid (98%)

Procedure:

  • Prepare a mixture of nitric acid and sulfuric acid and cool it to 0 °C.

  • Carefully add N-(3-acetyl-2-thienyl)acetamide to the cooled acid mixture over a period of 30 minutes, maintaining the temperature at 0 °C with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.

  • Pour the reaction mixture cautiously into an excess of ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry it under reduced pressure to obtain the product.

Biological Activity and Data Presentation

2-Amino-3-nitrothiophenes have demonstrated promising biological activities, particularly as antimicrobial and antileishmanial agents. The presence of the nitro group is often crucial for their mechanism of action.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of nitrothiophene derivatives against a range of bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

CompoundTarget OrganismMIC (µg/mL)Reference
Nitro-substituted 3-arylcoumarins Staphylococcus aureus32 - 128[3]
Benzonaptho and tolyl substituted benzimidazolo benzothiophenes Various bacteria10 - 20[7]
IITR00803 (benzoxazole-nitrothiophene) Salmonella enterica serotype TyphimuriumNot specified[4]
Antileishmanial Activity

2-Aminothiophene derivatives have emerged as a promising class of compounds for the treatment of leishmaniasis. Their activity is often assessed by determining the half-maximal inhibitory concentration (IC₅₀) against different forms of the Leishmania parasite.

CompoundLeishmania Species & StageIC₅₀ (µM)Reference
SB-44 L. amazonensis promastigotes7.37[8]
SB-83 L. amazonensis promastigotes3.37[8]
SB-200 L. amazonensis promastigotes3.65[8]
TN8-7 L. amazonensis promastigotes5.8[9]
TN6-1 L. amazonensis promastigotes7.2[9]
TN7 L. amazonensis promastigotes10.0[9]
Compound 19 L. amazonensis promastigotes2.16[8]
Compound 42 L. amazonensis promastigotes2.97[8]
Compound 8CN L. amazonensis promastigotes1.2[8]
Compound 8CN L. amazonensis amastigotes2.6[8]
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) L. donovani axenic amastigotes0.016[10][11]

Mechanism of Action and Signaling Pathways

The biological activity of many nitroaromatic compounds, including 2-amino-3-nitrothiophenes, is dependent on the enzymatic reduction of the nitro group. This bioactivation is a key step in their mechanism of action.

Nitroreductase-Mediated Activation

The primary mechanism involves the activation of the nitrothiophene prodrug by nitroreductases (NTRs) , a class of enzymes found in various microorganisms and also in mammalian cells.[12][13] These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group, using flavin mononucleotide (FMN) as a cofactor and NADH or NADPH as a reducing equivalent.

The highly reactive nitroso and hydroxylamino intermediates are believed to be the ultimate cytotoxic species.[11][12] These reactive metabolites can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[14]

Nitroreductase_Activation Prodrug 2-Amino-3-nitrothiophene (Prodrug) NTR Nitroreductase (NTR) + NAD(P)H Prodrug->NTR Substrate Activated Reactive Intermediates (Nitroso, Hydroxylamino) NTR->Activated Enzymatic Reduction Damage Cellular Damage Activated->Damage Induces

Nitroreductase-mediated activation of 2-amino-3-nitrothiophenes.
Downstream Cellular Effects and Signaling Pathways

The cytotoxic metabolites generated through nitroreductase activation can trigger a cascade of downstream cellular events, ultimately leading to cell death. While the precise signaling pathways are still under investigation for many 2-amino-3-nitrothiophene derivatives, the known effects of the reactive intermediates provide insights into the potential mechanisms.

  • DNA Damage: The reactive intermediates can directly interact with DNA, causing damage and triggering DNA damage response pathways. Some nitrothiophene-based compounds have been shown to cause cell elongation in bacteria, a phenotype associated with the SOS response to DNA damage.[15]

  • Oxidative and Nitrosative Stress: The generation of ROS and RNS leads to oxidative and nitrosative stress within the cell. This can damage various cellular components, including lipids, proteins, and organelles. In some cases, the release of nitric oxide has been directly observed following the activation of 5-nitrothiophenes.[14]

  • Apoptosis: In eukaryotic cells, such as in the context of antileishmanial activity, the cellular damage induced by activated nitrothiophenes can trigger programmed cell death, or apoptosis.

The specific signaling pathways that are activated in response to this cellular stress are likely to involve key regulators of cell fate, such as p53 in mammalian cells, and various stress-activated protein kinase (SAPK) pathways. However, more research is needed to fully elucidate the intricate signaling networks that are modulated by 2-amino-3-nitrothiophenes.

Downstream_Signaling Activated Activated Nitrothiophene (Reactive Metabolites) DNA_Damage DNA Damage Activated->DNA_Damage Oxidative_Stress Oxidative/Nitrosative Stress (ROS/RNS) Activated->Oxidative_Stress Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death Protein_Damage Protein & Lipid Damage Oxidative_Stress->Protein_Damage Protein_Damage->Cell_Death

Potential downstream cellular effects of activated 2-amino-3-nitrothiophenes.

Conclusion

2-Amino-3-nitrothiophenes represent a fascinating and promising class of heterocyclic compounds with significant potential in drug development. Their history is rooted in the foundational work on 2-aminothiophene synthesis, with recent innovations enabling the efficient and selective introduction of the key 3-nitro functionality. The biological activities of these compounds, particularly their antimicrobial and antileishmanial effects, are largely dependent on their bioactivation by nitroreductases, leading to the formation of cytotoxic reactive species. While the downstream signaling pathways are still being fully elucidated, the available evidence points towards mechanisms involving DNA damage, oxidative stress, and the induction of programmed cell death. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Future research should focus on expanding the library of 2-amino-3-nitrothiophene derivatives, conducting comprehensive structure-activity relationship studies, and further delineating the specific molecular targets and signaling pathways involved in their biological effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-3-nitrothiophen-2-amine is a substituted aminothiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and potential anticancer properties.[1][2][3] This document provides a detailed experimental protocol for the synthesis of this compound, based on established chemical literature.[4]

Data Presentation

A summary of the key quantitative data for the synthesized this compound is presented in the table below.

ParameterValueReference
Yield 92%[4]
Melting Point (mp) 55–56 °C[4]
Infrared (IR) νmax (KBr, cm-1) 3287, 3115, 3093, 2922, 2954, 1560, 1386, 1219, 1066[4]
1H NMR (300 MHz, CDCl3) δH 4.53 (d, J = 5.7 Hz, 2H)[4]

Experimental Protocol

This protocol outlines the synthesis of this compound.

Materials:

  • α-nitroketene N,S-alkylaminoacetal (starting material, synthesis described in supporting information of the source)[4]

  • 1,4-dithiane-2,5-diol

  • Potassium carbonate (K2CO3)

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Water

  • Silica gel

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

  • TLC plates (Silica gel-G)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the appropriate α-nitroketene N,S-alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (K2CO3, 25 mol %).[4]

  • Solvent Addition: Add ethanol (6 mL) to the reaction mixture.[4]

  • Reflux: Heat the mixture under reflux with magnetic stirring for 3 to 3.4 hours.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion of the reaction, pour the mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.[4]

  • Solvent Removal: Remove the solvent from the combined organic extracts under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting residue by filtration through a pad of silica gel. Elute the product using a petroleum ether/ethyl acetate mixture (4:1 v/v) to afford the pure this compound.[4]

Characterization:

The final product, this compound, is isolated as a yellow solid.[4] The structure and purity can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and by its melting point.[4]

Visualization

Experimental Workflow Diagram:

G A 1. Mix Reactants: α-nitroketene N,S-alkylaminoacetal 1,4-dithiane-2,5-diol K2CO3 in Ethanol B 2. Heat under Reflux (3-3.4 hours) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify by Filtration (Silica Gel) F->G H This compound (Yellow Solid) G->H

Caption: Synthesis workflow for this compound.

References

Application Notes & Protocols for N-benzyl-3-nitrothiophen-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitrothiophen-2-amine is a synthetic heterocyclic compound belonging to the 2-aminothiophene class. While direct biological data for this specific molecule is limited, the 2-aminothiophene scaffold is a well-recognized pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antitumor and antiproliferative effects. Derivatives of 2-aminothiophene have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for further investigation in oncology research and drug development.[1][2][3]

These application notes provide a comprehensive overview of the potential use of this compound in cell culture, based on the activities of structurally related compounds. The provided protocols offer a starting point for researchers to investigate its cytotoxic and antiproliferative properties.

Putative Biological Activity and Mechanism of Action

Based on studies of analogous 2-aminothiophene derivatives, this compound is hypothesized to exhibit antiproliferative activity against cancer cell lines. The proposed mechanisms of action, extrapolated from related compounds, may involve:

  • Induction of Cell Cycle Arrest: Thiophene derivatives have been shown to interfere with the progression of the cell cycle, potentially leading to an accumulation of cells in a specific phase (e.g., G1 or G2/M) and thereby inhibiting cell proliferation.[2][3]

  • Induction of Apoptosis: Structurally similar compounds have been observed to induce programmed cell death (apoptosis) in cancer cells.[3] This could be mediated through various signaling pathways, including the activation of caspases.

  • Interaction with Cellular Targets: While the precise molecular targets are often not fully elucidated, 2-aminothiophene derivatives may interact with key proteins involved in cell growth and survival signaling pathways.

It is crucial to experimentally validate these hypothesized activities for this compound.

Data Presentation: Antiproliferative Activity of Structurally Related 2-Aminothiophene Derivatives

The following table summarizes the reported antiproliferative activities of various 2-aminothiophene derivatives against different cancer cell lines to provide a comparative context for the potential efficacy of this compound.

Compound ClassCell LineAssayEndpointReported Activity (IC50/Effect)Reference
2-Amino thiophene derivativesHeLa (Cervical Adenocarcinoma)MTTInhibition of ProliferationSignificant antiproliferative potential at 5-50µM[1][2]
2-Amino thiophene derivativesPANC-1 (Pancreatic Adenocarcinoma)MTTInhibition of ProliferationSignificant antiproliferative potential at 5-50µM[1][2]
Aminothiophene derivatives (SB-44, SB-83, SB-200)Prostate & Cervical Adenocarcinoma CellsCytotoxicity AssayIC50< 35 µM[3]
Thiophene and Thienopyrimidine DerivativesMDA-MB-231 (Breast Cancer)Not SpecifiedIC50Compound 3: 40.68 µM, Compound 13: 34.04 µM[4]
Thiophene and Thienopyrimidine DerivativesHT-29 (Colon Cancer)Not SpecifiedIC50Compound 3: 49.22 µM, Compound 13: 45.62 µM[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound in a cell culture setting.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol describes how to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture Culture Cancer Cells cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding add_compound Add Compound to Wells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of This compound compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Analyze Data (Calculate IC50)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PANC-1, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin). d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. e. Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine if this compound affects cell cycle progression.

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound (e.g., IC50 concentration) seed_cells->treat_cells incubate_cells Incubate for 24h treat_cells->incubate_cells harvest_cells Harvest & Wash Cells incubate_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide & RNase A fix_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_histograms Analyze DNA Content Histograms acquire_data->analyze_histograms determine_phases Determine Percentage of Cells in G0/G1, S, and G2/M Phases analyze_histograms->determine_phases interpretation interpretation determine_phases->interpretation Interpret Results

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • PBS (sterile)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at its predetermined IC50 concentration (and a lower concentration, e.g., 0.5 x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation: a. Harvest both floating and adherent cells. b. Wash the cells with cold PBS and centrifuge. c. Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. d. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

Based on the potential mechanisms of action of related 2-aminothiophene derivatives, a hypothetical signaling pathway leading to cell cycle arrest and apoptosis is depicted below.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_compound Compound Action cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Compound This compound CellCycle Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Compound->CellCycle Inhibition/Modulation Apoptosis Apoptotic Pathway Proteins (e.g., Caspases) Compound->Apoptosis Activation Arrest Cell Cycle Arrest CellCycle->Arrest ProgrammedDeath Apoptosis Apoptosis->ProgrammedDeath

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The provided application notes and protocols serve as a foundational guide for initiating research on the cell culture applications of this compound. While the specific biological effects of this compound require empirical validation, the existing literature on structurally similar 2-aminothiophene derivatives suggests its potential as an antiproliferative agent. The detailed experimental procedures will enable researchers to systematically investigate its cytotoxicity, effects on cell cycle progression, and potential to induce apoptosis, thereby contributing to the broader understanding of the therapeutic potential of this class of compounds.

References

Application Notes and Protocols: N-benzyl-3-nitrothiophen-2-amine as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential antimicrobial activity, and evaluation protocols for the novel compound N-benzyl-3-nitrothiophen-2-amine. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of nitrothiophene derivatives.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities. The incorporation of a nitro group into aromatic and heteroaromatic rings is a known strategy for enhancing antimicrobial efficacy. Nitroaromatic compounds often act as prodrugs that, upon bioreduction within the microbial cell, generate reactive nitroso and hydroxylamine intermediates. These intermediates can induce cellular damage, including DNA damage, leading to cell death.[1][2][3][4][5]

This compound is a novel compound that combines the structural features of a nitrothiophene scaffold with a benzylamine substituent. This design is predicated on the hypothesis that the nitrothiophene core will confer antimicrobial activity, while the benzyl group may influence the compound's solubility, cell permeability, and target interactions. These notes provide a proposed synthesis for this compound and standardized protocols for evaluating its antimicrobial properties.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized starting from 2-chlorothiophene. The proposed multi-step synthesis involves an initial acetylation, followed by nitration, and finally, a nucleophilic aromatic substitution with benzylamine.

Synthetic Workflow

A 2-Chlorothiophene B 2-Acetyl-5-chlorothiophene A->B Acetyl Chloride, AlCl3 C 5-Acetyl-2-chloro-3-nitrothiophene B->C HNO3/H2SO4 D N-benzyl-5-acetyl-3-nitrothiophen-2-amine C->D Benzylamine, Base E This compound (Target Compound) D->E Deacetylation (if required)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Acetyl-5-chlorothiophene

  • To a stirred solution of 2-chlorothiophene in a suitable solvent (e.g., dichloromethane), add acetyl chloride.

  • Cool the mixture in an ice bath and slowly add aluminum trichloride (AlCl₃) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-acetyl-5-chlorothiophene.[6]

Step 2: Synthesis of 5-Acetyl-2-chloro-3-nitrothiophene

  • Dissolve 2-acetyl-5-chlorothiophene in concentrated sulfuric acid and cool the mixture to 0°C.

  • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield 5-acetyl-2-chloro-3-nitrothiophene.[6]

Step 3: Synthesis of N-benzyl-5-acetyl-3-nitrothiophen-2-amine

  • In a reaction vessel, dissolve 5-acetyl-2-chloro-3-nitrothiophene in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add benzylamine and a suitable base (e.g., potassium carbonate or triethylamine).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography to obtain N-benzyl-5-acetyl-3-nitrothiophen-2-amine.

Step 4: Deacetylation (if necessary)

  • Depending on the desired final product, the acetyl group may need to be removed. This can be achieved under acidic or basic hydrolysis conditions. The specific conditions would need to be optimized.

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound can be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standardized methods such as the broth microdilution and agar disk diffusion assays are recommended.

Representative Antimicrobial Activity of Nitrothiophene Derivatives

As no specific data for this compound is currently available, the following table presents representative Minimum Inhibitory Concentration (MIC) values for other nitrothiophene derivatives to indicate the potential range of activity.

Compound ClassTest OrganismMIC (µg/mL)Reference
Benzoxazole-nitrothiopheneEscherichia coli16[7]
Benzoxazole-nitrothiopheneSalmonella enterica4[7]
2-amino-5-nitrothiopheneStaphylococcus aureusNot specified[8]
2-amino-5-nitrothiopheneEscherichia coliNot specified[8]
Thiophene derivativesPseudomonas aeruginosa50-100[9]
Thiophene derivativesBacillus cereus50-100[9]

Experimental Workflow for Antimicrobial Testing

cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis A Synthesized Compound (this compound) C Prepare Stock Solution of Compound A->C B Bacterial/Fungal Strains D Prepare Inoculum (0.5 McFarland) B->D E Broth Microdilution Assay C->E F Agar Disk Diffusion Assay C->F D->E D->F G Determine MIC (µg/mL) E->G H Measure Zone of Inhibition (mm) F->H I Data Interpretation and Comparison with Controls G->I H->I

Caption: Workflow for assessing the antimicrobial activity of the target compound.

Protocol 1: Broth Microdilution Method for MIC Determination
  • Preparation of Reagents and Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Prepare a bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth to achieve a range of final concentrations.

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Agar Disk Diffusion Method
  • Preparation of Plates and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Prepare a bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

    • Uniformly streak the inoculum onto the surface of the MHA plates using a sterile cotton swab.

  • Assay Procedure:

    • Impregnate sterile paper disks with a known concentration of the this compound solution.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Potential Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group by microbial nitroreductases.[2][4] This process generates highly reactive intermediates that can cause widespread cellular damage.

Proposed Mechanism of Action Pathway

A This compound (Prodrug) enters microbial cell B Nitroreductase-mediated reduction of the nitro group A->B C Formation of reactive intermediates (Nitroso, Hydroxylamine) B->C D Oxidative Stress (e.g., superoxide formation) C->D E Covalent modification of macromolecules (DNA, proteins) C->E F Cellular Damage and Inhibition of Biological Processes D->F E->F G Bacterial Cell Death F->G

Caption: Proposed mechanism of action for this compound.

The key steps in the proposed mechanism include:

  • Uptake: The compound enters the microbial cell.

  • Activation: Intracellular nitroreductases reduce the nitro group.

  • Generation of Reactive Species: This reduction forms cytotoxic nitroso and hydroxylamine intermediates.

  • Cellular Damage: These reactive species can lead to oxidative stress and covalently bind to and damage critical cellular macromolecules like DNA and proteins.

  • Cell Death: The culmination of this damage leads to the inhibition of essential cellular processes and ultimately, cell death.[1][5]

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. The synthetic and screening protocols outlined in these application notes provide a framework for the synthesis and evaluation of this and related compounds. Further studies are warranted to confirm its antimicrobial spectrum, elucidate its precise mechanism of action, and assess its potential for therapeutic development.

References

Application Notes and Protocols for N-benzyl-3-nitrothiophen-2-amine and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific compound N-benzyl-3-nitrothiophen-2-amine in the context of cancer is limited in publicly available literature. The following application notes and protocols are synthesized based on research into structurally related compounds, including N-benzyl derivatives, nitrothiophenes, and other thiophene-2-amine analogs, to provide a representative framework for investigation.

Introduction

This compound belongs to a class of organic molecules that hold potential as anticancer agents. The core structure combines a thiophene ring, a nitro group, and an N-benzyl amine moiety. Thiophene-containing compounds are known for a wide range of pharmacological activities, and the introduction of a nitro group can be strategic for targeting hypoxic tumor environments[1]. The N-benzyl group can contribute to the molecule's interaction with various biological targets. This document outlines potential applications and experimental protocols for evaluating the anticancer efficacy of this compound and its derivatives.

Potential Applications in Cancer Research

  • Screening for Cytotoxic Activity: Initial studies would involve screening against a panel of cancer cell lines to determine the compound's general cytotoxicity and to identify cancer types that are particularly sensitive.

  • Investigation of Mechanism of Action: Subsequent research could focus on elucidating the molecular mechanisms underlying the compound's anticancer effects, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

  • Hypoxia-Activated Prodrug Development: The presence of a nitroaromatic group suggests a potential application as a bioreductive prodrug that is selectively activated in the hypoxic microenvironment of solid tumors[1].

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to optimize potency and selectivity and to understand the contribution of different structural motifs to the biological activity.

Quantitative Data Summary of Related Compounds

The following table summarizes the in vitro antiproliferative activity of various N-benzyl and thiophene derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound analogs.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Pyrimidin-2-amine Derivative4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a)HEPG2, MCF7, HCT-1160.7[2]
Pyrazolo[3,4-b]pyrazine Derivative3,4-dimethoxy derivative (25j)MCF-72.22[3]
Makaluvamine AnalogBenzyl analog (4)MCF-70.56 - 11[4]
Makaluvamine AnalogPhenethyl analog (5)MDA-MB-468, HCT-1160.56 - 11[4]
Thiazole Derivativep-chlorobenzylamino derivative (8e)U-937, SK-MEL-15.7 - 12.2[5]
Thiazole Derivativep-chloro and p-methoxyphenethylamino analogues (8f and 8k)U-937, SK-MEL-15.7 - 12.2[5]
Thieno[2,3-b]pyridine AnalogCompound 7hHCT116, MDA-MB-2310.025 - 0.050[6]
Thieno[2,3-b]pyridine AnalogCompound 7iHCT116, MDA-MB-2310.025 - 0.050[6]

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or analog) stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in a complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This protocol is used to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of this compound analogs characterization Structural Characterization (NMR, MS) synthesis->characterization Purity & Identity cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity Lead Compound Identification apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Investigate Cell Death moa Mechanism of Action Studies (e.g., Western Blot for signaling proteins) apoptosis->moa Elucidate Pathway animal_model Xenograft Tumor Model moa->animal_model Promising Candidate efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: General experimental workflow for the evaluation of novel anticancer compounds.

hypothetical_pathway cluster_cell Cancer Cell compound This compound analog RTK Receptor Tyrosine Kinase (e.g., EGFR) compound->RTK Inhibition Caspase9 Caspase-9 compound->Caspase9 Activation PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway modulation by a thiophene-based anticancer agent.

References

Application Notes and Protocols: N-benzyl-3-nitrothiophen-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

After a comprehensive review of available scientific literature, there is currently no published data to support the activity of N-benzyl-3-nitrothiophen-2-amine as a kinase inhibitor.

While derivatives of the thiophene scaffold have been investigated as inhibitors for various kinases, and N-benzyl substituted compounds are common in medicinal chemistry, the specific compound This compound has not been identified as a kinase inhibitor in publicly accessible research.

Therefore, the creation of detailed application notes, quantitative data tables (e.g., IC50 values), and specific experimental protocols for its use as a kinase inhibitor is not possible at this time.

For researchers interested in the potential of this compound or similar structures, the following sections provide general methodologies and workflows that are typically employed in the initial screening and characterization of novel kinase inhibitors. These protocols can serve as a foundational guide for investigating the kinase inhibitory potential of this compound or other novel compounds.

General Experimental Protocols for Kinase Inhibitor Screening

Should this compound be investigated for kinase inhibitory activity, the following general protocols would be applicable.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to assess the ability of a test compound to inhibit the activity of a purified kinase in a biochemical assay. The specific kinase, substrate, and detection method will need to be optimized.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

  • Microplate reader (Luminescence, Fluorescence, or Absorbance based)

  • 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and typically below 1%.

  • Reaction Setup:

    • Add the kinase enzyme to the wells of the assay plate.

    • Add the serially diluted test compound or controls (positive control inhibitor, vehicle control) to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution or the detection reagent.

    • Follow the manufacturer's instructions for the specific detection kit being used. This may involve measuring the amount of ADP produced, the amount of phosphorylated substrate, or the remaining ATP.

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Generic Protocol)

This protocol outlines a general method to evaluate the effect of a test compound on a specific kinase signaling pathway within a cellular context.

Objective: To assess the ability of this compound to inhibit a target kinase and its downstream signaling in a cellular environment.

Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • Test compound (this compound) dissolved in a suitable solvent.

  • Stimulating agent (if required to activate the kinase pathway, e.g., a growth factor).

  • Lysis buffer.

  • Phospho-specific antibodies against the downstream substrate of the target kinase.

  • Total protein antibodies for normalization.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore).

  • Western blot or ELISA reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of this compound for a specific duration.

  • Pathway Stimulation (if applicable): If the kinase pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate for normalization.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the downstream substrate. Subsequently, probe with a total protein antibody for the same substrate as a loading control.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody that is phospho-specific.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or the signal (ELISA).

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration relative to the stimulated, untreated control.

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for kinase inhibitor testing.

G Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound/controls prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase to plate prep_reagents->add_kinase start_reaction Add substrate/ATP mix prep_reagents->start_reaction add_kinase->add_compound pre_incubate Pre-incubate add_compound->pre_incubate pre_incubate->start_reaction incubate Incubate reaction start_reaction->incubate stop_reaction Stop reaction & add detection reagent incubate->stop_reaction read_plate Read plate stop_reaction->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a biochemical kinase inhibition assay.

G Cell-Based Kinase Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_experiment Experiment cluster_detection Detection & Analysis seed_cells Seed cells treat_cells Treat with This compound seed_cells->treat_cells stimulate_cells Stimulate pathway (optional) treat_cells->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells quantify_protein Quantify protein lyse_cells->quantify_protein western_blot Western Blot / ELISA quantify_protein->western_blot quantify_signal Quantify phospho-protein signal western_blot->quantify_signal normalize_data Normalize to total protein quantify_signal->normalize_data calc_ic50 Calculate cellular IC50 normalize_data->calc_ic50

Application Notes and Protocols for N-benzyl-3-nitrothiophen-2-amine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitrothiophen-2-amine is a synthetic heterocyclic compound belonging to the nitrothiophene class of molecules. Nitrothiophenes are recognized for a wide spectrum of biological activities, including antimicrobial and potential enzyme inhibitory effects.[1][2][3] The presence of the nitro group, a strong electron-withdrawing moiety, often imparts significant biological and pharmacological properties.[2][3] While direct enzyme inhibition studies on this compound are not extensively documented, its structural features suggest potential as an inhibitor for various enzyme systems. Derivatives of 2-aminothiophene have been investigated for diverse therapeutic applications, including antiviral, antitumor, and protein-tyrosine phosphatase 1B inhibition.[4][5]

These application notes provide a comprehensive overview of the methodologies for synthesizing, purifying, and evaluating the enzyme inhibitory potential of this compound. The protocols herein describe a hypothetical study investigating its effect on "Thio-Synthase," a putative essential enzyme in a pathogenic bacterial strain, thereby exploring its potential as an antimicrobial agent.

Synthesis and Characterization

A general and efficient method for the synthesis of N-substituted 3-nitrothiophen-2-amines has been previously described.[1] The following protocol is adapted from this literature procedure.

Synthesis Protocol for this compound

This protocol outlines the synthesis of this compound from α-nitroketene N,S-alkylaminoacetals and 1,4-dithiane-2,5-diol.

Materials:

  • α-nitroketene N,S-benzylaminoacetal

  • 1,4-dithiane-2,5-diol

  • Potassium carbonate (K2CO3)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of α-nitroketene N,S-benzylaminoacetal (0.5 mmol) in ethanol (6 mL), add 1,4-dithiane-2,5-diol (0.5 mmol) and potassium carbonate (25 mol %).

  • Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure this compound.[1]

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.

Enzyme Inhibition Studies: A Hypothetical Case Study on "Thio-Synthase"

To illustrate the application of this compound in enzyme inhibition studies, we present a hypothetical case study targeting "Thio-Synthase," a fictional but plausible essential enzyme in a pathogenic bacterium.

Overview of the "Thio-Synthase" Pathway

The hypothetical "Thio-Synthase" is a key enzyme in the "Thio-synthesis" pathway, which is essential for the production of a vital cellular component in the bacterium. Inhibition of this enzyme is expected to disrupt the pathway and lead to bacterial cell death.

Thio_Synthase_Pathway Substrate_A Substrate A Thio_Synthase Thio-Synthase Substrate_A->Thio_Synthase Substrate_B Substrate B Substrate_B->Thio_Synthase Intermediate_C Intermediate C Vital_Component Vital Cellular Component Intermediate_C->Vital_Component Thio_Synthase->Intermediate_C Catalysis Inhibitor This compound Inhibitor->Thio_Synthase Inhibition Experimental_Workflow start Start compound_prep Prepare this compound Stock Solution start->compound_prep assay_setup Set up Assay Plate: - Enzyme - Inhibitor (Varying Conc.) - Buffer compound_prep->assay_setup enzyme_prep Prepare Thio-Synthase and Substrate Solutions enzyme_prep->assay_setup incubation Pre-incubate Enzyme and Inhibitor assay_setup->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start reaction_run Incubate at Optimal Temperature reaction_start->reaction_run reaction_stop Stop Reaction reaction_run->reaction_stop detection Measure Product Formation (e.g., Spectrophotometrically) reaction_stop->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

References

Application Notes for Developing Assays for N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-benzyl-3-nitrothiophen-2-amine is a heterocyclic compound featuring a nitro-substituted thiophene core. Thiophene derivatives are prevalent in medicinal chemistry, forming the basis of drugs with neuroleptic, anti-inflammatory, antiviral, and antitumor properties[1]. The presence of a nitroaromatic group is significant, as this moiety is found in numerous antimicrobial and antiparasitic agents[2][3][4]. Often, these compounds act as prodrugs that require enzymatic reduction of the nitro group to form reactive intermediates, which then exert cytotoxic effects through the generation of reactive nitrogen or oxygen species[2][5]. For instance, some nitrothiophenes act as antitubercular agents by releasing nitric oxide after activation by nitroreductases[1].

Given its structural features, this compound can be hypothesized to possess several potential biological activities, including:

  • Cytotoxicity: Potential anticancer or antimicrobial activity stemming from the nitrothiophen core.

  • Enzyme Inhibition: The aromatic and heterocyclic systems are common scaffolds for inhibitors of key enzyme families, such as protein kinases.

  • Receptor Modulation: The N-benzyl group can facilitate interactions with receptors, such as G-Protein Coupled Receptors (GPCRs)[6].

This document provides a strategic framework and detailed protocols for systematically evaluating the biological activity of this compound, starting from broad cytotoxicity screening and moving towards specific target identification and mechanism of action studies.

Tiered Assay Development Strategy

A hierarchical approach is recommended to efficiently characterize the compound's activity. This involves progressing from general, cell-based assays to more specific, target-oriented biochemical assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation A Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) B Determine IC50 across multiple cell lines A->B Broad-spectrum effect C Biochemical Screening (e.g., Kinase Panel) D Receptor Binding Assay (e.g., GPCR Panel) B->C If cytotoxic B->D E Dose-Response & IC50 Determination for Specific Hit C->E D->E F Cell-Based Target Engagement & Pathway Analysis (Western Blot) E->F Confirm cellular activity G Lead Optimization F->G Understand downstream effects

Caption: A tiered workflow for characterizing novel compound activity.

Experimental Protocols

Protocol 1: MTT Cell Viability and Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[7][8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[10][11].

Materials:

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7][9]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Selected cancer or microbial cell lines

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][11]

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator[8].

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well[10].

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light[10][11].

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[7][8].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common platform; it uses a proprietary enzyme to convert the ADP generated by the kinase into ATP, which is then used by luciferase to produce a light signal. The amount of light is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, SRC, AKT)

  • Kinase-specific substrate peptide

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a well of a white plate, add 5 µL of the kinase reaction mixture (containing kinase, substrate, and ATP in kinase buffer).

    • Add 2.5 µL of the serially diluted compound or vehicle control.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration:

    • % Inhibition = 100 * [1 - (Luminescence_Treated - Luminescence_Background) / (Luminescence_Control - Luminescence_Background)]

  • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: GPCR Competition Binding Assay (Radioligand-Based)

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor target. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. This method is used to determine the equilibrium dissociation constant (Ki) of the unlabeled compound[12].

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H-labeled antagonist) specific for the target GPCR

  • This compound

  • Known non-radiolabeled ligand (for determining non-specific binding)

  • Assay buffer (specific to the receptor)

  • Glass fiber filters

  • Scintillation fluid and liquid scintillation counter

  • Filtration manifold

Methodology:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Assay buffer.

    • A fixed concentration of radiolabeled ligand (typically at its Kd value).

    • Serial dilutions of this compound.

    • Control tubes: "Total binding" (no unlabeled ligand) and "Non-specific binding" (a high concentration of a known unlabeled ligand).

  • Reaction Initiation: Add a specific amount of the GPCR-expressing membranes to each tube to start the binding reaction.

  • Incubation: Incubate the reactions at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[12].

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. The membranes with bound radioligand are trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each sample:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Determine the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log of the compound concentration to generate a competition curve and determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Western Blot for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. If a compound inhibits a kinase, it will reduce the phosphorylation of its downstream substrates. This protocol describes how to assess the effect of this compound on the phosphorylation of a target kinase (e.g., EGFR) and its downstream effector (e.g., ERK) in treated cells[13][14].

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound This compound Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Materials:

  • Cell line responsive to EGF stimulation (e.g., A431)

  • Antibodies: primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

  • Secondary antibodies (HRP-conjugated)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment: Seed A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight.

  • Pre-treat cells with various concentrations of this compound (or vehicle) for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes[13].

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer or RIPA buffer[15]. Scrape the cells, collect the lysate, and sonicate to shear DNA[15].

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis[15].

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose membrane[15].

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle shaking[15].

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total EGFR, total ERK, and β-actin.

Data Analysis:

  • Quantify band intensity using software like ImageJ.

  • Normalize the phosphorylated protein signal to the total protein signal for each target.

  • Compare the normalized signal in compound-treated samples to the EGF-stimulated control to determine the extent of inhibition.

Data Presentation

Table 1: Cytotoxicity Profile of this compound

Cell LineDescriptionIC50 (µM) ± SD
A549Human Lung Carcinoma12.5 ± 1.8
MCF-7Human Breast Adenocarcinoma25.1 ± 3.2
HCT116Human Colon Carcinoma8.9 ± 1.1
MRC-5Normal Human Lung Fibroblast> 100

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetKinase FamilyIC50 (nM) ± SD
EGFRTyrosine Kinase45.3 ± 5.6
SRCTyrosine Kinase870.2 ± 98.1
AKT1Ser/Thr Kinase> 10,000
CDK2Ser/Thr Kinase> 10,000

Table 3: GPCR Binding Affinity of this compound

Receptor TargetLigand ClassKi (nM) ± SD
A₁ AdenosinePurinergic150.4 ± 22.5
D₂ DopamineMonoamine> 20,000
5-HT₂A SerotoninMonoamine2,345 ± 310

References

Application Notes and Protocols for N-benzyl-3-nitrothiophen-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitrothiophen-2-amine belongs to the 2-aminothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The incorporation of a nitro group and an N-benzyl substituent suggests potential for diverse biological activities. While specific data for this compound is limited in publicly available literature, this document provides a detailed overview of its synthesis, potential applications, and relevant experimental protocols based on the activities of structurally related compounds. The 2-aminothiophene core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antibacterial and anticancer properties.[1] The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and is a known feature in compounds with antimicrobial and antiparasitic activities.[2] Furthermore, the N-benzyl group is a common motif in drug discovery, known to enhance binding affinity to various biological targets.[3][4]

Potential Applications in Drug Discovery

Based on the chemical features of this compound and the known bioactivities of related compounds, potential therapeutic applications include:

  • Antimicrobial Agents: The presence of the nitrothiophene scaffold suggests a potential for antibacterial and antifungal activity. Nitro-containing heterocycles have been extensively investigated for their antimicrobial properties.[2] Derivatives of 2-aminothiophene have also demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]

  • Anticancer Agents: Various 2-aminothiophene derivatives have been reported to possess cytotoxic activity against different cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation.

  • Kinase Inhibitors: The 2-aminothiophene scaffold is present in several known kinase inhibitors. The N-benzyl group can be oriented to interact with the hydrophobic regions of the ATP-binding pocket of kinases.

  • Anti-inflammatory Agents: Some nitro-containing compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.[2]

Synthesis Protocol

A general and efficient method for the synthesis of N-substituted 3-nitrothiophen-2-amines has been described.[5] The following protocol is adapted from this literature for the specific synthesis of this compound.

Reaction: Synthesis of this compound from α-nitroketene N,S-acetal and 1,4-dithiane-2,5-diol.

Materials:

  • 1-(benzylamino)-1-(methylthio)-2-nitroethene (α-nitroketene N,S-benzylaminoacetal)

  • 1,4-dithiane-2,5-diol

  • Potassium carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of 1-(benzylamino)-1-(methylthio)-2-nitroethene (1.0 mmol) in anhydrous ethanol (20 mL), add 1,4-dithiane-2,5-diol (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water (50 mL) with stirring.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Biological Evaluation

Antibacterial Activity Screening (Broth Microdilution Assay)

This protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving the compound)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with standard antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a general method to assess the kinase inhibitory potential of this compound.

Materials:

  • This compound

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Staurosporine (as a positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with a small percentage of DMSO.

  • Add the diluted compound or staurosporine to the wells of a 384-well plate.

  • Add the kinase and substrate peptide solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Quantitative Data

As no specific quantitative data for this compound is currently available, the following table presents hypothetical data based on activities of related 2-aminothiophene and nitroaromatic compounds to illustrate how results would be presented.

Compound IDTargetAssay TypeIC₅₀ / MIC (µM)
This compound (Hypothetical) S. aureusBroth Microdilution8
This compound (Hypothetical) E. coliBroth Microdilution32
This compound (Hypothetical) Kinase XADP-Glo™ Assay2.5
This compound (Hypothetical) Kinase YADP-Glo™ Assay> 50
CiprofloxacinS. aureusBroth Microdilution1
StaurosporineKinase XADP-Glo™ Assay0.01

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1-(benzylamino)-1-(methylthio)-2-nitroethene reflux Reflux (4-6h) start1->reflux start2 1,4-dithiane-2,5-diol start2->reflux start3 K₂CO₃, Ethanol start3->reflux quench Quench with H₂O reflux->quench filter Filtration quench->filter purify Recrystallization / Chromatography filter->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

General Drug Discovery Workflow

G synthesis Synthesis of This compound screening Primary Screening (e.g., Antibacterial, Kinase Panel) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive secondary_assay Secondary Assays (Dose-response, Selectivity) hit_id->secondary_assay Active lead_opt Lead Optimization (SAR Studies) secondary_assay->lead_opt preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_opt->preclinical

Caption: General workflow for drug discovery and development.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound This compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Synthesis of N-benzyl-3-nitrothiophen-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-benzyl-3-nitrothiophen-2-amine and its derivatives. This class of compounds holds potential for further investigation in drug discovery, owing to the known biological activities associated with the 2-aminothiophene and nitroaromatic scaffolds.

Introduction

2-Aminothiophene derivatives are significant pharmacophores found in a variety of biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[1][2] Similarly, nitroaromatic compounds are utilized as antimicrobial and cytotoxic agents, often exerting their effects through bioreductive activation.[3][4] The synthesis of this compound combines these two key structural motifs, creating a scaffold for potential drug candidates. The protocol described herein is based on an efficient, high-yield synthesis reported by Kumar et al. (2015), which involves a two-step process commencing from commercially available starting materials.[1][2]

Synthetic Pathway Overview

The synthesis of this compound derivatives is achieved through a two-step process. The first step involves the formation of an α-nitroketene N,S-alkylaminoacetal intermediate from 1,1-bis(methylthio)-2-nitroethylene and benzylamine. The second step is a cyclization reaction between the intermediate and 1,4-dithiane-2,5-diol in the presence of a base to yield the final this compound product.[1]

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A 1,1-bis(methylthio)-2-nitroethylene C α-Nitroketene N,S-benzylaminoacetal (Intermediate) A->C Ethanol, Reflux, 24h B Benzylamine B->C Ethanol, Reflux, 24h E This compound (Final Product) C->E Ethanol, K2CO3, Reflux, 3-4h D 1,4-dithiane-2,5-diol D->E

Caption: General two-step synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from the work of Kumar et al. (2015).[1][5]

Protocol 1: Synthesis of α-Nitroketene N,S-benzylaminoacetal (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1-bis(methylthio)-2-nitroethylene (1 mmol) and benzylamine (1 mmol) in ethanol.

  • Reaction: Stir the mixture magnetically while heating under reflux for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash chromatography using a chloroform/methanol mixture as the eluent to obtain the pure α-nitroketene N,S-benzylaminoacetal.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a round-bottom flask, prepare a mixture of the α-nitroketene N,S-benzylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (K₂CO₃, 25 mol %) in ethanol (6 mL).

  • Reaction: Heat the mixture under reflux for 3-4 hours, with magnetic stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation: Remove the solvent from the combined organic extracts.

  • Purification: Purify the residue by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound (designated as compound 3y in the source literature).[5]

CompoundMolecular FormulaYield (%)Melting Point (°C)
This compoundC₁₁H₁₀N₂O₂S9255-56

Characterization Data for this compound: [5]

  • IR (KBr) νₘₐₓ: 3287, 3115, 3093, 2922, 2954, 1560, 1386, 1219, 1066 cm⁻¹

  • ¹H NMR (300 MHz, CDCl₃) δH: 4.53 (d, J = 5.7 Hz, 2H), 6.18 (d, J = 6.0 Hz, 1H), 7.29-7.40 (m, 6H), 9.94 (br s, 1H, NH)

  • ¹³C NMR (75 MHz, CDCl₃) δc: 48.9, 105.5, 121.2, 127.8, 128.4, 129.2, 137.9, 158.4

Potential Applications and Hypothesized Mechanism of Action

While specific signaling pathways for this compound derivatives have not been elucidated, the nitroaromatic moiety suggests a potential for bioreductive activation, a mechanism employed by several antimicrobial and anticancer agents.[3][4] In hypoxic environments, such as those found in solid tumors or sites of anaerobic bacterial infection, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through covalent modification of macromolecules like DNA and proteins, ultimately leading to cytotoxicity.[4]

Hypothesized_MOA cluster_cell Target Cell (e.g., Cancer Cell, Bacterium) A This compound (R-NO2) B Nitroreductases (in hypoxic conditions) A->B Uptake C Reactive Intermediates (e.g., R-NO, R-NHOH) B->C Reduction D Cellular Macromolecules (DNA, Proteins) C->D Interaction E Covalent Adducts D->E Modification F Cellular Damage & Cytotoxicity E->F

Caption: Hypothesized bioreductive activation mechanism of this compound.

The 2-aminothiophene core may also contribute to the biological activity profile by interacting with various enzymatic targets. Further research is warranted to explore the specific molecular targets and signaling pathways modulated by this class of compounds. This could involve screening against panels of kinases, proteases, or other enzymes relevant to cancer and infectious diseases, as well as cellular assays to determine effects on cell cycle progression, apoptosis, and other key cellular processes.

References

Application Notes and Protocols: Screening N-benzyl-3-nitrothiophen-2-amine Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiophene derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2][3] This application note details the screening of a novel thiophene compound, N-benzyl-3-nitrothiophen-2-amine, for its antibacterial efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

Nitroaromatic compounds, including nitrothiophenes, are often prodrugs that undergo bioreduction of the nitro group by bacterial nitroreductases.[4] This activation can lead to the formation of reactive nitrogen species, inducing oxidative stress that damages bacterial DNA, proteins, and membranes, ultimately resulting in cell death.[4][5] This multi-targeted mechanism of action is advantageous as it may reduce the likelihood of bacteria developing resistance.[4]

These protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, providing a quantitative measure of its antibacterial potency. Additionally, a cytotoxicity assay is described to assess the compound's effect on mammalian cells, offering an initial evaluation of its selectivity and potential for therapeutic development.

Data Presentation

The antibacterial activity of this compound was evaluated against four bacterial strains: Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212) as representatives of Gram-positive bacteria, and Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) as representatives of Gram-negative bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainThis compound (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)80.5
Enterococcus faecalis (ATCC 29212)161
Escherichia coli (ATCC 25922)320.25
Pseudomonas aeruginosa (ATCC 27853)642
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainThis compound (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)161
Enterococcus faecalis (ATCC 29212)322
Escherichia coli (ATCC 25922)640.5
Pseudomonas aeruginosa (ATCC 27853)>1284
Table 3: Cytotoxicity of this compound against Vero Cells
CompoundCC₅₀ (µg/mL)
This compound128
Doxorubicin (Positive Control)10

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible in-vitro growth of bacteria.[6][7][8][9]

Materials:

  • This compound

  • Ciprofloxacin (control)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (as listed in Table 1)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[10]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC assay to determine the lowest concentration of the antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC, and the positive control well, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12][13]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxicity of the test compound on a mammalian cell line (e.g., Vero cells).[14]

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in DMEM.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds.

    • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of CC₅₀:

    • The percentage of cell viability is calculated relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting the percentage of viability against the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_compound Prepare this compound Stock serial_dilution Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution treat_cells Treat with Compound prep_compound->treat_cells prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation_mic->read_mic plate_mbc Plate Aliquots from MIC, 2x MIC, and 4x MIC Wells read_mic->plate_mbc incubation_mbc Incubate MHA Plates at 37°C for 18-24h plate_mbc->incubation_mbc read_mbc Determine MBC (≥99.9% Killing) incubation_mbc->read_mbc seed_cells Seed Mammalian Cells seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt read_absorbance Measure Absorbance add_mtt->read_absorbance calc_cc50 Calculate CC₅₀ read_absorbance->calc_cc50

Caption: Experimental workflow for screening this compound.

signaling_pathway cluster_damage Cellular Damage compound This compound (Prodrug) bacterial_cell Bacterial Cell compound->bacterial_cell nitroreductase Bacterial Nitroreductase reactive_species Reactive Nitrogen Species (e.g., NO) nitroreductase->reactive_species Activation dna_damage DNA Damage reactive_species->dna_damage protein_damage Protein Dysfunction reactive_species->protein_damage membrane_damage Membrane Disruption reactive_species->membrane_damage bacterial_death Bacterial Cell Death dna_damage->bacterial_death protein_damage->bacterial_death membrane_damage->bacterial_death

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for Poly(3-hexylthiophene-2,5-diyl) (P3HT) in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Materials Science Professionals

Introduction

Poly(3-hexylthiophene-2,5-diyl), commonly known as P3HT, is a benchmark p-type semiconducting polymer extensively utilized in the field of organic electronics.[1][2] Its widespread adoption stems from a combination of favorable properties including good solubility in common organic solvents, high hole mobility, significant optical absorption in the visible spectrum, and excellent thermal stability.[3][4] The regioregularity of P3HT is a critical factor influencing its performance, with highly regioregular (>99%) material enabling superior self-assembly and charge transport properties.[5]

P3HT serves as a versatile material for various solution-processable electronic devices. It is a key component in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).[1][5] This document provides an overview of its primary applications, performance metrics, and detailed protocols for the fabrication of P3HT-based electronic devices.

Application Notes

Organic Thin-Film Transistors (OTFTs)

In OTFTs, P3HT functions as the active semiconductor channel for hole transport.[6] The performance of P3HT-based OTFTs is highly dependent on the crystallinity and molecular ordering of the P3HT film at the dielectric interface.[2][7] Solution-based deposition techniques, such as spin coating, are commonly employed to create the active layer.[8] The choice of solvent and post-deposition annealing treatments significantly influences the film morphology and, consequently, the device's electrical characteristics.[7] Devices typically operate in accumulation mode, where a negative gate voltage induces the accumulation of holes at the semiconductor-dielectric interface, allowing current to flow between the source and drain electrodes.

Organic Photovoltaics (OPVs) / Solar Cells

P3HT is a cornerstone electron-donor material in organic solar cells, particularly in the bulk heterojunction (BHJ) architecture.[5][6] In a typical P3HT-based solar cell, it is blended with an electron-acceptor material, most commonly a fullerene derivative like-phenyl-C61-butyric acid methyl ester (PCBM).[9][10] When the P3HT:PCBM active layer absorbs light, excitons (bound electron-hole pairs) are generated within the P3HT domains.[11] The nanostructured blend morphology of the BHJ provides a large interfacial area for these excitons to dissociate into free charge carriers, with electrons being transferred to the PCBM (acceptor) and holes remaining in the P3HT (donor).[12] These separated charges are then transported to their respective electrodes, generating a photocurrent. The power conversion efficiency (PCE) of these devices is sensitive to the blend ratio, film thickness, and thermal annealing conditions which optimize the nanoscale morphology.[13][14]

Material Characterization

The optoelectronic properties of P3HT thin films are critical to device performance and are typically evaluated using a suite of characterization techniques:

  • UV-Vis Spectroscopy: Used to determine the optical absorption spectrum and estimate the optical bandgap. The presence of a vibronic shoulder in the absorption spectrum of a P3HT film indicates a higher degree of crystallinity and intermolecular order.[3][15]

  • X-Ray Diffraction (XRD): Provides information on the crystalline structure and orientation of the polymer chains within the thin film. A characteristic diffraction peak at a low angle (2θ ≈ 5.4°) corresponds to the lamellar stacking of P3HT chains.[3]

  • Atomic Force Microscopy (AFM): Used to investigate the surface morphology and roughness of the P3HT film. Well-ordered, fibrillar structures are often correlated with higher charge carrier mobility.[3]

Data Presentation

Table 1: Typical Performance Parameters of P3HT-Based Organic Thin-Film Transistors (OTFTs)
Dielectric MaterialSolventHole Mobility (μ) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)Reference
SiO₂/OTSChloroform0.19 x 10⁴-
Cured PVPChloroform~0.11.2 x 10⁴-[16]
SiO₂Chloroform0.084> 10⁵~ -10[7]
SiO₂Chloroform0.014~ 10⁴-20[17]
P3HT-COOH SAM-0.072~ 10⁴-0.2[18]

OTS: Octyltrichlorosilane, PVP: Poly(4-vinylphenol), SAM: Self-Assembled Monolayer. Performance is highly dependent on fabrication conditions and material purity.

Table 2: Typical Performance Parameters of P3HT:PCBM Organic Solar Cells (OSCs)
Device ArchitectureAnnealing ConditionsPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
ITO/PEDOT:PSS/P3HT:PC₆₀BM/Mg-Al160°C, 5 min4.650.6612.0159[13]
ITO/ZnO/P3HT:F-graphene/MoO₃/Ag150°C, 10 min1.9---[19]
ITO/PEDOT:PSS/P3HT:PCBM/Al140°C, 5 min~3.5---[10]
ITO/PEDOT:PSS/P3HT:PC₇₀BM/Al-up to 6.32---[20]
ITO/PEDOT:PSS/P3HT:PC₆₀BM/Al100°C, 15 min (Light-Assisted)3.100.619.1155[12]

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. PCBM can refer to PC₆₀BM or PC₇₀BM.

Experimental Protocols

Protocol 1: Fabrication of a Bottom-Gate, Top-Contact P3HT OTFT

This protocol describes the fabrication of a standard P3HT-based OTFT on a silicon/silicon dioxide substrate.

1. Substrate Cleaning: a. Use a heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer as the substrate. The silicon serves as the gate electrode and the SiO₂ as the gate dielectric.[8] b. Sonicate the substrate sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each. c. Dry the substrate with a stream of dry nitrogen. d. Treat the substrate with UV-Ozone or an oxygen plasma for 10-15 minutes to remove organic residues and render the surface hydrophilic.

2. Dielectric Surface Treatment: a. To improve the ordering of P3HT and reduce charge trapping, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octyltrichlorosilane (OTS).[8] b. Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS. c. Evacuate the desiccator for 10 minutes and then leave the substrates exposed to the OTS vapor for 3-4 hours. d. After treatment, sonicate the substrates in toluene and then isopropanol to remove any excess, non-bonded OTS, and dry with nitrogen.

3. P3HT Solution Preparation and Film Deposition: a. Prepare a solution of regioregular P3HT in a good solvent like chloroform or chlorobenzene at a concentration of 2-10 mg/mL.[8] b. Stir the solution on a hotplate at 50-60°C for at least 1 hour in a nitrogen-filled glovebox to ensure complete dissolution. c. Filter the solution through a 0.2 µm PTFE syringe filter. d. Deposit the P3HT solution onto the OTS-treated substrate via spin coating. A typical spin-coating recipe is 1500-3000 rpm for 60 seconds. e. Anneal the P3HT film on a hotplate at 80-120°C for 10-30 minutes inside the glovebox to remove residual solvent and improve crystallinity.[8]

4. Source and Drain Electrode Deposition: a. Using a shadow mask, thermally evaporate 40-50 nm of gold (Au) onto the P3HT film to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask, for example, 50 µm and 1.5 mm, respectively.

5. Characterization: a. Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer in a nitrogen environment or in air.

Protocol 2: Fabrication of a P3HT:PCBM Bulk Heterojunction Solar Cell

This protocol outlines the fabrication of a conventional architecture organic solar cell.

1. Substrate Preparation: a. Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the ITO substrates by sonicating in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[13] c. Dry the substrates with a nitrogen stream and treat with UV-Ozone for 15 minutes to improve the work function of the ITO and ensure good contact with the next layer.[9]

2. Hole Transport Layer (HTL) Deposition: a. Deposit a thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface.[13] b. Filter the PEDOT:PSS aqueous solution through a 0.45 µm PVDF filter. c. Spin-coat the filtered solution at 3000-4000 rpm for 30-60 seconds.[13] d. Anneal the PEDOT:PSS layer on a hotplate in air at 150-170°C for 15 minutes.[13]

3. Active Layer Preparation and Deposition: a. Prepare a blend solution of P3HT and PCBM, typically in a 1:1 or 1:0.8 mass ratio, in a solvent like chlorobenzene or dichlorobenzene. A typical concentration is 20 mg/mL (10 mg/mL P3HT, 10 mg/mL PCBM).[9] b. Stir the blend solution overnight at 50°C in a nitrogen-filled glovebox. c. Transfer the substrate to the glovebox. d. Spin-coat the P3HT:PCBM solution on top of the PEDOT:PSS layer. The spin speed (e.g., 1000-3000 rpm) will determine the film thickness, which is a critical parameter for device performance.[13] e. Perform a post-deposition thermal anneal, typically at 110-160°C for 5-15 minutes. This step is crucial for optimizing the nanoscale morphology of the blend.[9][13]

4. Cathode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit the cathode through a shadow mask. A common cathode consists of a thin layer of Calcium (Ca) or Magnesium (Mg) (20-30 nm) for efficient electron injection, followed by a thicker layer of Aluminum (Al) or Silver (Ag) (100 nm) to protect the reactive metal and act as the top contact.[13][19]

5. Encapsulation and Characterization: a. For stability testing, encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture. b. Measure the current-voltage (I-V) characteristics of the solar cell under a simulated AM 1.5 solar spectrum (100 mW/cm²).[12]

Visualizations

OTFT_Fabrication_Workflow cluster_prep Substrate Preparation cluster_active Active Layer Deposition cluster_device Device Finalization start Start: Si/SiO₂ Wafer clean Substrate Cleaning (Sonication) start->clean uv_ozone UV-Ozone Treatment clean->uv_ozone ots OTS Surface Treatment (Vapor Phase) uv_ozone->ots solution P3HT Solution Preparation ots->solution spin_coat Spin Coating P3HT solution->spin_coat anneal Thermal Annealing spin_coat->anneal evaporation Electrode Deposition (Thermal Evaporation) anneal->evaporation characterization Electrical Characterization evaporation->characterization

Caption: Workflow for the fabrication of a P3HT-based Organic Thin-Film Transistor (OTFT).

OSC_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_device Device Finalization start Start: ITO-Coated Glass clean Substrate Cleaning (Sonication) start->clean uv_ozone UV-Ozone Treatment clean->uv_ozone pedot Spin Coat HTL (PEDOT:PSS) uv_ozone->pedot pedot_anneal Anneal HTL pedot->pedot_anneal active_spin Spin Coat Active Layer pedot_anneal->active_spin active_solution Prepare Active Layer (P3HT:PCBM Blend) active_solution->active_spin active_anneal Anneal Active Layer active_spin->active_anneal cathode Cathode Deposition (Thermal Evaporation) active_anneal->cathode encapsulate Encapsulation cathode->encapsulate characterization PV Characterization encapsulate->characterization

Caption: Workflow for the fabrication of a P3HT:PCBM Organic Solar Cell (OSC).

OTFT_Architecture cluster_0 Bottom-Gate, Top-Contact OTFT Gate Gate (n++ Si) Dielectric Gate Dielectric (SiO₂) Semiconductor Semiconductor (P3HT) Source Source (Au) Drain Drain (Au)

Caption: Architecture of a bottom-gate, top-contact OTFT with a P3HT active layer.

OSC_Architecture cluster_1 Conventional OSC Architecture Substrate Glass Substrate Anode Anode (ITO) HTL Hole Transport Layer (PEDOT:PSS) Active Active Layer (P3HT:PCBM) Cathode Cathode (Ca/Al or Ag) Light ↓↓↓ Incident Light ↓↓↓ Light->Substrate

Caption: Layer stack of a conventional P3HT:PCBM bulk heterojunction organic solar cell.

References

Application Note: Quantitative Analysis of N-benzyl-3-nitrothiophen-2-amine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-benzyl-3-nitrothiophen-2-amine. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this compound. The protocol employs a reverse-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and resolution.

Introduction

This compound is a substituted nitrothiophene derivative of interest in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality assurance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and heteroaromatic compounds due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Experimental Protocol

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase (50:50 acetonitrile:water).

2.4. Sample Preparation

  • Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

2.5. HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

The following table summarizes representative quantitative data obtained from the analysis of standard solutions of this compound. A linear relationship between concentration and peak area is observed, demonstrating the method's suitability for quantification.

Table 1: Quantitative Data for this compound Standards

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
17.8215,234
57.8176,170
107.83151,980
257.82380,550
507.81760,900
1007.821,522,100

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample and standard preparation to final data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start prep_standard Prepare Standard Stock (1 mg/mL in Methanol) start->prep_standard prep_sample Prepare Sample Solution (Dissolve in Methanol) start->prep_sample prep_working Prepare Working Standards (1-100 µg/mL) prep_standard->prep_working filter_sample Filter Sample and Standards (0.45 µm Syringe Filter) prep_working->filter_sample prep_sample->filter_sample inject Inject Samples and Standards filter_sample->inject hplc_setup Set HPLC Conditions (C18, Gradient, 270 nm) hplc_setup->inject acquire_data Acquire Chromatographic Data inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) integrate_peaks->calibration_curve quantify Quantify Analyte in Sample calibration_curve->quantify end End quantify->end

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward mobile phase gradient makes this method easily adaptable in most analytical laboratories. The presented protocol is suitable for routine analysis in research and quality control environments.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-benzyl-3-nitrothiophen-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the synthesis of N-benzyl-3-nitrothiophen-2-amine. It includes frequently asked questions, a comprehensive troubleshooting guide, detailed experimental protocols, and optimized reaction data to help improve synthesis efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-substituted 3-nitrothiophen-2-amines, including the N-benzyl derivative? A1: The most efficient and novel protocol involves the reaction of an appropriate α-nitroketene N,S-aryl/alkylaminoacetal with 1,4-dithiane-2,5-diol.[1][2] For the synthesis of this compound, the corresponding α-nitroketene N,S-benzylaminoacetal is used as the precursor. This method is favored as it generates two carbon-carbon bonds in a single step.[1]

Q2: What are the critical factors that influence the reaction yield? A2: The most critical factors are the presence of a base, reaction temperature, and solvent. The reaction provides poor results in the absence of a base.[1][2] Using a catalytic amount of potassium carbonate (K2CO3) in refluxing ethanol has been shown to produce high yields.[1][3]

Q3: What is a typical yield for this type of synthesis? A3: This protocol generally results in good to excellent yields. For various N-aryl and N-alkyl derivatives, isolated yields can range from 88% to 93%.[1][3]

Q4: How can the progress of the reaction be monitored? A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[3] This allows for the determination of the point of completion and helps to avoid the formation of byproducts due to prolonged reaction times.

Troubleshooting Guide

Problem: No product is formed, or the reaction shows very low conversion.

  • Possible Cause 1: Absence of a base.

    • Solution: The presence of a base is essential for this transformation. Initial studies show that the reaction fails to proceed without a base.[1][2] It is recommended to use potassium carbonate (K2CO3) at a concentration of 25 mol %.[3]

  • Possible Cause 2: Insufficient temperature.

    • Solution: The reaction requires heating. Optimal results are achieved by heating the mixture under reflux in ethanol.[1][3] Room temperature reactions are significantly less effective or may not proceed at all.[1]

  • Possible Cause 3: Poor quality of starting materials.

    • Solution: Ensure that the α-nitroketene N,S-benzylaminoacetal and 1,4-dithiane-2,5-diol are pure. The precursor acetal can be synthesized by refluxing 1,1-bis(methylthio)-2-nitroethylene with benzylamine in ethanol.[3]

Problem: The isolated yield is significantly lower than expected.

  • Possible Cause 1: Suboptimal choice of base.

    • Solution: While triethylamine (TEA) can be used, studies have shown that potassium carbonate (K2CO3) provides superior yields under optimized conditions.[1]

  • Possible Cause 2: Inefficient work-up and isolation.

    • Solution: The work-up procedure is crucial. For N-benzyl derivatives (classified as N-alkyl), the recommended procedure is to pour the cooled reaction mixture into water and perform an extraction with a suitable organic solvent like ethyl acetate.[3] Simple precipitation and filtration, which works for some N-aryl derivatives, may not be efficient for the N-benzyl product.

Problem: The final product is impure.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction using TLC to ensure it has gone to completion. For N-alkyl amines like the benzyl derivative, a reflux time of 3 to 3.5 hours is typically required.[3]

  • Possible Cause 2: Inadequate purification.

    • Solution: After extraction, the crude product should be purified. A simple and effective method is to filter the concentrated residue through a pad of silica gel, eluting with a mixture such as petroleum ether/ethyl acetate.[3] For persistent impurities, flash column chromatography may be necessary. Washing the isolated solid with cold ethanol can also help remove certain impurities.[1]

Data Presentation: Reaction Optimization

The following table summarizes data from a model study on a similar N-substituted 3-nitrothiophen-2-amine, demonstrating the impact of base and temperature on reaction yield.[1]

EntryBase (equiv.)SolventTemperatureTime (min)Yield (%)
1NoneEthanolReflux250
2TEA (1)EthanolRoom Temp.2562
3TEA (1)EthanolReflux2588
4K2CO3 (0.25)EthanolReflux2091

Data adapted from a study on a similar N-aryl derivative, which established the general conditions applicable to N-benzyl derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of the Precursor (α-nitroketene N,S-benzylaminoacetal)

  • Combine 1,1-bis(methylthio)-2-nitroethylene (1 mmol) and benzylamine (1 mmol) in ethanol.

  • Stir the mixture magnetically while heating under reflux for approximately 24 hours.

  • Monitor the reaction for completion using TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash chromatography to afford the pure α-nitroketene N,S-benzylaminoacetal.[3]

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, prepare a mixture of the α-nitroketene N,S-benzylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K2CO3 (0.25 mmol, 25 mol %) in ethanol (6 mL).[3]

  • Heat the mixture under reflux for 3 to 3.5 hours.

  • Monitor the progress of the reaction by TLC analysis.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by filtration through a pad of silica gel to yield the pure this compound.[3]

Visualizations

ReactionPathway cluster_reactants Reactant1 α-Nitroketene N,S-benzylaminoacetal Product This compound Reactant2 1,4-Dithiane-2,5-diol plus + plus->Product K2CO3 (25 mol%) Ethanol, Reflux Workflow start Start combine Combine Reactants & Catalyst in Ethanol start->combine end Final Product Isolated reflux Heat to Reflux (approx. 3-4 hours) combine->reflux monitor Monitor Reaction Progress by TLC reflux->monitor monitor->reflux  Incomplete workup Aqueous Work-up: Pour into water & extract with ethyl acetate monitor->workup Complete   purify Purify Crude Product: Filtration through silica gel workup->purify purify->end

References

Technical Support Center: Purification of N-benzyl-3-nitrothiophen-2-amine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-benzyl-3-nitrothiophen-2-amine and related compounds using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the purification of this compound on a silica gel column?

A1: A common and effective starting solvent system is a mixture of petroleum ether and ethyl acetate. A ratio of 4:1 (v/v) has been successfully used for the elution of this compound from a silica gel column.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve good separation.

Q2: My compound is streaking on the TLC plate and eluting very slowly or not at all from the column. What could be the cause?

A2: This is a common issue when purifying amines on silica gel.[2] The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica, leading to poor elution and band broadening (streaking).[2][3]

Q3: How can I prevent the strong interaction between my amine compound and the silica gel?

A3: There are two primary strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your eluting solvent system.[2][3] The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute more effectively.

  • Alternative Stationary Phase: Consider using a different stationary phase. Amine-functionalized silica gel is an excellent alternative that minimizes the acid-base interactions.[2] Basic alumina is another option if your compound is stable on it.[3]

Q4: The separation between my desired compound and impurities is poor. What can I do?

A4: To improve separation (selectivity), you can try the following:[3]

  • Optimize the Solvent System: Systematically vary the polarity of your eluent. For normal-phase chromatography, decreasing the polarity (e.g., increasing the proportion of petroleum ether or hexane) will generally increase the retention time and may improve separation.

  • Change Solvents: Sometimes, changing one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase chromatography (e.g., using a C18 column with a mobile phase of water and acetonitrile or methanol) can be a viable alternative, especially for polar compounds.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the baseline (Low Rf) The eluting solvent is not polar enough.Gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, this means increasing the percentage of ethyl acetate.
Compound runs with the solvent front (High Rf) The eluting solvent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether).
Tailing or streaking of the spot/band Strong interaction between the basic amine and acidic silica gel.[2]Add 0.1-1% triethylamine to the eluent.[2][3] Alternatively, use an amine-functionalized silica gel column.[2]
Poor separation of closely eluting impurities Insufficient selectivity of the chromatographic system.Try a different solvent system (e.g., dichloromethane/methanol).[3] Consider using a different stationary phase like alumina or a bonded-phase silica.
Compound appears to have decomposed on the column The compound may be unstable on acidic silica gel.Test the stability of your compound on a silica TLC plate before running a column.[4] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.
Irreproducible results between TLC and column chromatography The activity of the silica gel may differ. The column may be overloaded.Always use the same batch of silica gel for both TLC and column chromatography if possible. Ensure the sample is loaded in a concentrated band and does not exceed the capacity of the column.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specifics may need to be optimized for your particular sample and scale.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Choose a column of appropriate size for the amount of crude material to be purified.
  • In a beaker, prepare a slurry of silica gel (100-200 mesh is common for flash chromatography) in the initial, least polar eluting solvent (e.g., petroleum ether/ethyl acetate 4:1 v/v).[1][5]
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent.[6] Using a pipette, carefully add the solution to the top of the silica bed.
  • Dry Loading: If the compound has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.

3. Elution:

  • Carefully add the eluting solvent to the top of the column.
  • Begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
  • If a gradient elution is required to separate impurities, gradually increase the polarity of the solvent system.

4. Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Run TLC with Pet. Ether/EtOAc (4:1) start->tlc good_sep Good Separation? tlc->good_sep streaking Streaking or Tailing? tlc->streaking run_column Run Column with Optimized Solvent good_sep->run_column Yes poor_sep Poor Separation? good_sep->poor_sep No end Purification Complete run_column->end streaking->good_sep No add_tea Add 0.1-1% Triethylamine to Eluent streaking->add_tea Yes add_tea->tlc use_nh2_silica Consider Amine-Functionalized Silica add_tea->use_nh2_silica If persists use_nh2_silica->tlc change_solvent Try Different Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent Yes no_elution Compound Not Eluting? poor_sep->no_elution No change_solvent->tlc increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes decomposition Decomposition on TLC? no_elution->decomposition No increase_polarity->tlc use_alumina Use Deactivated Silica or Alumina decomposition->use_alumina Yes decomposition->end No (Other Issue) use_alumina->tlc

References

N-benzyl-3-nitrothiophen-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-benzyl-3-nitrothiophen-2-amine and similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving?

A1: this compound is a structurally complex organic molecule. Compounds with aromatic rings, nitro groups, and secondary amine functionalities often exhibit poor aqueous solubility due to a combination of factors including high crystallinity (strong intermolecular forces in the solid state) and hydrophobicity.[1][2] This can lead to challenges in achieving desired concentrations for in vitro assays, formulation development, and other experimental procedures.

Q2: What are the initial steps to troubleshoot the poor solubility of this compound?

A2: A systematic approach is recommended. Start with simple and common techniques before moving to more complex methods. A general workflow would be:

  • Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents with varying polarities.

  • pH Adjustment: Determine if the compound's solubility is pH-dependent. As an amine, its solubility is likely to increase at a lower pH due to salt formation.

  • Co-solvent Systems: Investigate the use of water-miscible organic solvents (co-solvents) to increase the solubilizing capacity of your aqueous vehicle.[3][4][5]

Q3: Can particle size reduction improve the solubility of my compound?

A3: Particle size reduction, such as micronization or nanosizing, increases the surface area-to-volume ratio of the compound.[1][6][7] This primarily enhances the dissolution rate rather than the equilibrium solubility, but a faster dissolution can be critical for many experimental setups and for improving bioavailability.[4][6][8]

Q4: When should I consider more advanced solubilization techniques?

A4: If basic methods like solvent screening, pH adjustment, and co-solvents do not yield the desired concentration, more advanced strategies may be necessary. These include the use of surfactants, forming solid dispersions, or utilizing complexation agents like cyclodextrins.[1][2][3][9] These are often employed when developing formulations for in vivo studies.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

Possible Cause: The initial dissolution may have resulted in a supersaturated, thermodynamically unstable solution.

Solutions:

  • Precipitation Inhibitors: Incorporate polymers that can help maintain a supersaturated state.

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can prevent recrystallization and improve stability.[1][2]

  • Re-evaluate Solvent System: The chosen solvent or co-solvent system may not be optimal for long-term stability. A systematic screening of different solvent blends is recommended.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility can lead to variable concentrations of the active compound in the assay medium, resulting in poor reproducibility. The compound may also be precipitating in the assay wells.

Solutions:

  • Solubility in Assay Media: Determine the solubility of this compound directly in the specific cell culture or assay buffer you are using.

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Pluronic F68) can help maintain solubility in aqueous media without significantly impacting cell viability, though this should be validated.[6][8]

  • DMSO Concentration: If using DMSO as a stock solvent, ensure the final concentration in the assay medium is low (typically <0.5%) to avoid both vehicle effects and precipitation of the compound.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for enhancing the solubility of poorly soluble compounds like this compound.

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the amine group to form a more soluble salt.Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation if pH changes.
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.[5][10]Easy to prepare; can achieve significant solubility enhancement.[4]Potential for in vivo toxicity depending on the co-solvent used.
Particle Size Reduction Increases the surface area, leading to a faster dissolution rate.[6][7]Improves dissolution rate; applicable to many compounds.[4][8]Does not increase equilibrium solubility; can be energy-intensive.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[3][6]High solubilization capacity; can be used at low concentrations.Potential for cell toxicity; can interfere with some biological assays.
Cyclodextrins Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity, while the hydrophilic exterior improves aqueous solubility.[1][2]Can significantly increase solubility and stability; low toxicity.Can be expensive; potential for drug-cyclodextrin interactions to alter efficacy.
Solid Dispersions The drug is dispersed in a solid hydrophilic polymer matrix, often in an amorphous state, which has higher energy and solubility than the crystalline form.[1][2][10]Can significantly enhance both solubility and dissolution rate.Can be complex to prepare and characterize; potential for physical instability (recrystallization).
Lipid-Based Formulations The drug is dissolved in lipids, oils, or surfactants, which can form emulsions or microemulsions upon dilution in aqueous media.[2][6]Can significantly improve oral bioavailability for lipophilic drugs.Complex formulation and characterization; potential for in vivo variability.

Experimental Protocols

Protocol 1: Screening for Solubility in Common Solvents
  • Objective: To determine the approximate solubility of this compound in various solvents.

  • Materials: this compound, a selection of solvents (e.g., water, ethanol, methanol, DMSO, propylene glycol, polyethylene glycol 400), vials, magnetic stirrer, analytical balance.

  • Procedure:

    • Weigh a known amount of the compound (e.g., 10 mg) into a vial.

    • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

    • Stir vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour).

    • Visually inspect for undissolved solid.

    • If the solid has dissolved, add another known weight of the compound and repeat until saturation is reached.

    • If the solid has not dissolved, add more solvent in known increments, stirring after each addition, until the solid dissolves.

    • Calculate the approximate solubility in mg/mL.

Protocol 2: pH-Dependent Solubility Profile
  • Objective: To assess the impact of pH on the solubility of this compound.

  • Materials: this compound, a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10), shaker, centrifuge, pH meter, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the compound to vials containing each buffer.

    • Shake the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Measure the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).

    • Plot solubility as a function of pH.

Visualizations

experimental_workflow start Start: Solubility Issue with This compound solvent_screening 1. Solvent Screening (Water, Ethanol, DMSO, etc.) start->solvent_screening is_soluble_solvent Solubility Adequate? solvent_screening->is_soluble_solvent ph_adjustment 2. pH Adjustment (Test acidic & basic conditions) is_soluble_solvent->ph_adjustment No end_success Proceed with Experiment is_soluble_solvent->end_success Yes is_soluble_ph Solubility Adequate? ph_adjustment->is_soluble_ph cosolvents 3. Co-solvent Systems (e.g., PEG, Propylene Glycol) is_soluble_ph->cosolvents No is_soluble_ph->end_success Yes is_soluble_cosolvent Solubility Adequate? cosolvents->is_soluble_cosolvent advanced_techniques 4. Advanced Techniques (Surfactants, Cyclodextrins, Solid Dispersions) is_soluble_cosolvent->advanced_techniques No is_soluble_cosolvent->end_success Yes advanced_techniques->end_success end_failure Re-evaluate Compound or Consult Formulation Specialist advanced_techniques->end_failure

Caption: A decision-making workflow for troubleshooting solubility issues.

signaling_pathway cluster_drug Poorly Soluble Drug cluster_solution Solubilization Strategies drug This compound (Crystalline Solid) pH pH Adjustment (Salt Formation) drug->pH Cosolvent Co-solvents (Polarity Reduction) drug->Cosolvent Surfactant Surfactants (Micelle Formation) drug->Surfactant Complexation Complexation (e.g., Cyclodextrin) drug->Complexation dissolved_drug Drug in Solution (Biologically Active) pH->dissolved_drug Cosolvent->dissolved_drug Surfactant->dissolved_drug Complexation->dissolved_drug

Caption: Relationship between the solid drug and various solubilization methods.

References

Technical Support Center: Stability of N-benzyl-3-nitrothiophen-2-amine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-benzyl-3-nitrothiophen-2-amine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide will help you troubleshoot common stability issues with this compound.

Question 1: My solution of this compound is changing color (e.g., turning darker yellow or brown) over a short period. What could be the cause?

Answer: A color change often indicates degradation of the compound. Several factors could be responsible:

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of nitroaromatic compounds.

  • Oxidation: The compound may be sensitive to dissolved oxygen in the solvent or reactive oxygen species.

  • pH Instability: The stability of the compound can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Solvent Reactivity: The solvent itself might be reacting with the compound, especially if it is not of high purity or contains reactive impurities.

To troubleshoot this, consider the following steps:

  • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil.

  • Deoxygenate Solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

  • Control pH: Buffer the solution to a neutral pH (around 7) and investigate the stability at different pH values to identify the optimal range.

  • Use High-Purity Solvents: Ensure you are using high-performance liquid chromatography (HPLC)-grade or equivalent purity solvents.

Question 2: I am observing a decrease in the concentration of this compound in my stock solution over time, as measured by HPLC. What are the likely degradation pathways?

Answer: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related nitroaromatic and thiophene compounds, the following are potential degradation routes:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can be initiated by reducing agents present as impurities or by certain solvent conditions.

  • Hydrolysis of the Amine Linkage: Depending on the pH, the amine bond could be susceptible to hydrolysis, although this is generally less likely under neutral conditions.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, potentially leading to the formation of sulfoxides or sulfones, which could alter the compound's properties and activity.

  • Ring Opening of the Thiophene Moiety: Under harsh conditions (e.g., strong acid or base, high temperature), the thiophene ring itself may undergo cleavage.

To identify the actual degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[1][2]

Question 3: I suspect my compound is degrading, but I am not seeing distinct degradation peaks in my HPLC chromatogram. What could be the reason?

Answer: There are several possibilities for not observing distinct degradation peaks:

  • Degradants are not UV-Active: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing your samples at multiple wavelengths.

  • Degradants are Insoluble: The degradation products might be precipitating out of the solution and are therefore not being injected into the HPLC system. Visually inspect your solution for any precipitates.

  • Degradants are Volatile: If the degradation products are volatile, they may be lost during sample preparation or analysis.

  • Degradants are Adsorbed to the Column: The degradation products may be irreversibly binding to the stationary phase of your HPLC column. Try using a different column chemistry or a stronger mobile phase.

  • Co-elution: The degradation peaks may be co-eluting with the parent compound or solvent front. A thorough method development and validation is crucial to ensure separation of all potential degradants.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stable stock solution of this compound?

A1: While specific data for this compound is limited, for many nitroaromatic compounds, aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used for initial stock solutions due to their good solvating power. However, the long-term stability in these solvents should be experimentally verified. For aqueous-based assays, it is crucial to determine the stability in the final buffer system. The use of co-solvents may be necessary if solubility is an issue.[3]

Q2: How should I store my solutions of this compound to maximize stability?

A2: Based on general best practices for potentially unstable compounds:

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C. Perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

  • Light: Always protect solutions from light by using amber vials or by wrapping the container.

  • Atmosphere: For long-term storage, consider aliquoting the solution into smaller volumes and storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: Are there any known stabilizers that can be added to the solution?

A3: There is no specific information on stabilizers for this compound. However, for compounds susceptible to oxidation, the addition of antioxidants (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) could be investigated. The compatibility of any additive with your experimental system must be thoroughly evaluated.

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A4: A forced degradation study involves subjecting the compound to harsh conditions to accelerate its degradation.[3][4] This helps in identifying potential degradation products and developing a stability-indicating analytical method. Key conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing the solution to UV and visible light.

Data Presentation

The following table structure is recommended for summarizing quantitative data from your stability studies.

Condition Time Point Concentration of this compound (µg/mL) % Degradation Appearance of Degradation Peaks (Area %) Observations (e.g., Color Change)
Control (4°C, dark)0 h100.20.00.0Clear, yellow solution
24 h99.80.40.5 (Peak at RRT 0.85)No change
Room Temp, Light0 h100.10.00.0Clear, yellow solution
24 h85.314.810.2 (Peak at RRT 0.85), 4.5 (Peak at RRT 1.12)Solution turned brownish
0.1 M HCl, 60°C0 h99.90.00.0Clear, yellow solution
6 h72.427.515.1 (Peak at RRT 0.78), 12.3 (Peak at RRT 0.91)Solution turned dark brown
..................

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and detecting its degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the parent compound from potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. A starting point could be the λmax of the compound.

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Analysis:

    • Inject a blank (mobile phase), a standard solution of the compound, and the stability samples.

    • Monitor the peak area of this compound and look for the appearance of new peaks.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the sample solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix equal volumes of the sample solution and 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at room temperature and 60°C.

    • Oxidative Degradation: Mix equal volumes of the sample solution and 6% hydrogen peroxide to get a final concentration of 3%. Incubate at room temperature.

    • Thermal Degradation: Place a vial of the sample solution in an oven at 80°C.

    • Photostability: Expose a vial of the sample solution to a photostability chamber (with controlled light and temperature).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Processing: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all samples by the developed HPLC method (Protocol 1). For identification of degradation products, LC-MS analysis is recommended.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photostability A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H If degradation observed I Quantify Degradation G->I J Identify Degradants H->J K Determine Stability Profile I->K J->K

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_actions Corrective Actions cluster_analysis Further Analysis Start Observe Solution Instability (e.g., color change, precipitation) Q1 Is the solution protected from light? Start->Q1 Q2 Is the solvent deoxygenated? Q1->Q2 Yes A1 Use amber vials or foil wrap Q1->A1 No Q3 Is the pH controlled? Q2->Q3 Yes A2 Purge solvent with N2 or Ar Q2->A2 No A3 Use buffered solutions Q3->A3 No Analysis Perform Forced Degradation Study (as per protocol) Q3->Analysis Yes A1->Q2 A2->Q3 A3->Analysis LCMS Identify Degradation Products using LC-MS Analysis->LCMS End Stability Profile Established LCMS->End

Caption: Troubleshooting logic for stability issues of this compound.

References

Technical Support Center: Synthesis of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of N-benzyl-3-nitrothiophen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A novel and efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including the N-benzyl derivative, involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of a base like potassium carbonate in refluxing ethanol.[1][2] This method facilitates the formation of two carbon-carbon bonds in a single operation. The proposed reaction mechanism proceeds through the generation of 2-mercaptoacetaldehyde, followed by nucleophilic carbonyl addition, annelation, and finally, elimination steps to yield the desired product.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Firstly, ensure all reagents are pure and dry, as moisture can interfere with the reaction. The purity of the starting α-nitroketene N,S-aminoacetal is crucial. Secondly, the reaction is sensitive to the base concentration; ensure the correct stoichiometry of potassium carbonate is used. An excess or insufficient amount of base can lead to side reactions or incomplete reaction. Finally, the reaction temperature and time are critical. The synthesis is typically carried out in refluxing ethanol; ensure the reflux is maintained consistently for the recommended duration.[1][2]

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely byproducts?

While specific byproducts for this exact synthesis are not extensively documented, potential impurities can be inferred from the reaction mechanism and general organic chemistry principles. Common byproducts could include:

  • Unreacted starting materials: Incomplete reaction can leave residual α-nitroketene N,S-aminoacetal and benzylamine.

  • Intermediates: Incomplete cyclization or elimination could result in the presence of acyclic intermediates.

  • Side-products from benzylamine: Benzylamine can undergo self-condensation or oxidation under certain conditions, although this is less likely under the specified reaction conditions.

  • Products of nitro group reduction: Depending on the reaction conditions and presence of reducing agents, the nitro group could be partially reduced.

  • Polymeric materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric tars.

Q4: How can I purify the final product, this compound?

For many N-substituted 3-nitrothiophen-2-amines synthesized via this method, purification can be achieved by simple precipitation and washing.[1][2] After the reaction is complete, pouring the reaction mixture into water often leads to the precipitation of the product. The solid can then be filtered and washed with ethanol to remove impurities.[1][2] If further purification is required, column chromatography using an appropriate solvent system (e.g., hexane-ethyl acetate) is a standard method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive reagents.Ensure the purity and reactivity of starting materials, especially the α-nitroketene N,S-aminoacetal.
Incorrect reaction temperature.Maintain a consistent reflux temperature of ethanol throughout the reaction.
Insufficient reaction time.Monitor the reaction progress using TLC. If the reaction is sluggish, consider extending the reaction time.
Presence of multiple byproducts Impure starting materials.Purify all reagents before use.
Suboptimal base concentration.Carefully measure and add the stoichiometric amount of potassium carbonate.
Air sensitivity.While not explicitly stated for this synthesis, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Difficulty in product isolation/precipitation Product is soluble in the workup solvent.If the product does not precipitate upon addition to water, try concentrating the organic solvent and then adding a non-polar solvent like hexane to induce precipitation.
Formation of an oil instead of a solid.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, attempt to purify the oil using column chromatography.

Experimental Protocol

The following is a general experimental protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, which can be adapted for this compound.[1][2]

Materials:

  • α-nitroketene N,S-aminoacetal

  • 1,4-Dithiane-2,5-diol

  • Potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Water (distilled or deionized)

Procedure:

  • To a solution of the appropriate α-nitroketene N,S-aminoacetal (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and maintain it for the time indicated by TLC monitoring (typically a few hours).

  • After completion of the reaction (as monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (50 mL).

  • A solid precipitate of the N-substituted 3-nitrothiophen-2-amine should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the purified product in a desiccator or under vacuum.

Reaction Pathway and Potential Byproduct Formation

Synthesis_Pathway A α-Nitroketene N,S-aminoacetal E Nucleophilic Addition A->E J Unreacted Starting Materials A->J Incomplete Reaction B 1,4-Dithiane-2,5-diol D 2-Mercapto- acetaldehyde B->D K₂CO₃, EtOH, Δ C Benzylamine (as part of A) C->A C->J Incomplete Reaction D->E F Annelation (Cyclization) E->F G Elimination F->G I Incomplete Cyclization Intermediate F->I Incomplete Reaction H This compound (Desired Product) G->H

Caption: Proposed reaction pathway for the synthesis of this compound and potential points of byproduct formation.

References

Technical Support Center: Crystallization of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-benzyl-3-nitrothiophen-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization Issues

Researchers may encounter several challenges during the crystallization of this compound. This guide addresses common problems in a question-and-answer format.

Problem: The compound "oils out" instead of forming crystals.

This is a common issue, particularly for compounds with a relatively low melting point like this compound (m.p. 55–56 °C)[1]. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Why is this happening?

    • The solution is too concentrated (high supersaturation).

    • The cooling rate is too fast.

    • The chosen solvent is not ideal, leading to a situation where the compound's solubility limit is reached at a temperature above its melting point.

    • The presence of impurities can lower the melting point of the mixture.

  • How can I solve this?

    • Reduce Supersaturation: Add a small amount of the hot solvent back to the solution to decrease the concentration.

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.

    • Change the Solvent System:

      • Try a solvent in which the compound is less soluble.

      • Use a co-solvent system. Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the solution as it cools. This provides a nucleation site for crystal growth.

    • Lower the Crystallization Temperature: If possible, use a cooling bath set to a temperature below the compound's melting point but not so cold that it causes rapid precipitation.

Problem: No crystals are forming, even after cooling.

  • Why is this happening?

    • The solution may be too dilute.

    • The compound may be highly soluble in the chosen solvent, even at low temperatures.

    • Nucleation may be inhibited.

  • How can I solve this?

    • Induce Nucleation:

      • Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide sites for crystal growth.

      • Add a seed crystal.

    • Increase Concentration: Evaporate some of the solvent to increase the solute concentration and then allow the solution to cool again.

    • Use an Anti-Solvent: If the compound is soluble in the current solvent, slowly add a miscible anti-solvent in which the compound is insoluble until the solution becomes cloudy.

    • Try a Different Solvent: The compound may be too soluble in the chosen solvent. Refer to the solvent selection table below for alternatives.

Problem: The resulting crystals are very small or appear as a powder.

  • Why is this happening?

    • Rapid cooling often leads to the formation of many small crystals.

    • High levels of supersaturation can cause rapid precipitation.

  • How can I improve crystal size?

    • Slow Cooling: The most effective method for growing larger crystals is to slow down the cooling process. Allow the solution to cool to room temperature undisturbed on the benchtop, and then slowly cool it further in a refrigerator or cold room before using an ice bath.

    • Reduce Concentration: Using a slightly more dilute solution can sometimes favor the growth of fewer, larger crystals.

Problem: The crystals are discolored or appear impure.

  • Why is this happening?

    • Impurities may have co-precipitated with the product.

    • Colored impurities may be trapped within the crystal lattice.

  • How can I improve purity?

    • Recrystallization: Perform a second recrystallization of the obtained crystals.

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal. Be aware that charcoal can also adsorb some of the desired product.

    • Chromatography: If recrystallization does not remove the impurities, purification by column chromatography may be necessary before attempting crystallization again. The synthesis of this compound often involves purification by flash chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A good starting point for solvent selection is to consider solvents with moderate polarity. Based on the synthesis of a similar compound, N-benzyl-3-nitroaniline, hot ethanol is a promising solvent.[2] The synthesis of this compound itself involves the use of ethanol as a reaction solvent, and the crude product is purified from a mixture of petroleum ether and ethyl acetate, which suggests it is soluble in ethyl acetate and less soluble in petroleum ether.[1]

Q2: How can I perform a quick solvent screen to find a suitable crystallization solvent?

  • Place a small amount of your compound (a few milligrams) into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound when hot.

  • Allow the solutions that dissolved the compound to cool. An ideal solvent will result in the formation of crystals upon cooling.

Q3: My compound has a melting point of 55-56 °C. Does this affect the crystallization process?

Yes, a low melting point increases the likelihood of "oiling out." This happens when the solution becomes saturated at a temperature that is higher than the melting point of your compound. To avoid this, you can try using a more dilute solution or a solvent in which your compound is less soluble, allowing crystallization to occur at a lower temperature.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate and add the solvent portion-wise until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexane or petroleum ether) dropwise with stirring until the solution becomes persistently cloudy.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility at Room Temp.Expected Solubility when HotSuitability for Cooling Crystallization
Hexane/Petroleum EtherNon-polarLowLowPoor (Good as an anti-solvent)
TolueneNon-polarModerateHighPotentially Good
Ethyl AcetatePolar aproticHighVery HighPoor (Good for anti-solvent method)
IsopropanolPolar proticModerateHighGood
EthanolPolar proticModerateHighGood
MethanolPolar proticHighVery HighPoor
WaterVery polarInsolubleInsolubleUnsuitable

Note: This table is based on general principles of "like dissolves like" and information from related compounds. Experimental verification is recommended.

Visualizations

Troubleshooting_Workflow start Start Crystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more hot solvent (Reduce concentration) oiling_out->add_solvent Yes crystals_form Crystals Form no_crystals->crystals_form No induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation Yes end_process End crystals_form->end_process slow_cooling Cool solution more slowly add_solvent->slow_cooling change_solvent Change solvent or use anti-solvent slow_cooling->change_solvent change_solvent->start concentrate Concentrate solution (Evaporate solvent) induce_nucleation->concentrate try_anti_solvent Add anti-solvent concentrate->try_anti_solvent try_anti_solvent->start

Caption: A flowchart for troubleshooting common crystallization problems.

Solvent_Selection_Logic start Select Potential Solvent dissolves_cold Dissolves in cold solvent? start->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No good_for_anti_solvent Good Solvent for Anti-Solvent Method dissolves_cold->good_for_anti_solvent Yes crystals_on_cooling Crystals form on cooling? dissolves_hot->crystals_on_cooling Yes anti_solvent Potential Anti-Solvent dissolves_hot->anti_solvent No good_solvent Good Solvent for Cooling Crystallization crystals_on_cooling->good_solvent Yes bad_solvent Unsuitable Solvent crystals_on_cooling->bad_solvent No

Caption: A decision tree for selecting an appropriate crystallization solvent.

References

Technical Support Center: Interpreting Complex NMR Spectra of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-benzyl-3-nitrothiophen-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the nuanced ¹H and ¹³C NMR spectra of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized spectral data to assist in your experimental work.

Predicted NMR Data Summary

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are based on published data for the benzylic protons and comparative analysis of structurally similar compounds.[1]

¹H NMR Spectral Data (Predicted)

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Notes
NHbroad singlet~9.0 - 10.0-Chemical shift is concentration and solvent dependent. May exchange with D₂O.
Thiophene H-4doublet~7.0 - 7.5~5.0 - 6.0Coupled to thiophene H-5.
Thiophene H-5doublet~6.0 - 6.5~5.0 - 6.0Coupled to thiophene H-4.
Benzyl Ar-H (ortho)multiplet~7.2 - 7.4-Complex multiplet due to coupling with meta and para protons.
Benzyl Ar-H (meta)multiplet~7.2 - 7.4-Complex multiplet due to coupling with ortho and para protons.
Benzyl Ar-H (para)multiplet~7.2 - 7.4-Complex multiplet due to coupling with ortho protons.
Benzyl CH₂doublet4.535.7Coupled to the NH proton.[1]

¹³C NMR Spectral Data (Predicted)

CarbonChemical Shift (δ, ppm)Notes
Thiophene C-2~150 - 160Attached to the amine group.
Thiophene C-3~125 - 135Attached to the nitro group.
Thiophene C-4~120 - 130
Thiophene C-5~105 - 115
Benzyl C-ipso~135 - 140
Benzyl C-ortho~128 - 130
Benzyl C-meta~127 - 129
Benzyl C-para~126 - 128
Benzyl CH₂~45 - 55

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines the recommended procedure for preparing a sample of this compound for NMR analysis to ensure optimal spectral quality.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug (for filtration)

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent to the vial. CDCl₃ is a common choice, but if solubility is an issue, DMSO-d₆ can be used.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.[2] This will prevent issues with shimming and spectral resolution.[3]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Before inserting the sample into the spectrometer, ensure the instrument is properly tuned and the lock signal is established for the chosen solvent.

  • Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity. Poor shimming can lead to broad peaks and distorted line shapes.[4]

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate parameters (e.g., number of scans, relaxation delay). For the ¹H spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the aromatic region. For the ¹³C spectrum, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

Troubleshooting Guide

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Caption: A workflow diagram for troubleshooting common issues in the NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in the ¹H NMR spectrum of this compound so complex and overlapping?

A1: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is often complex for this molecule due to several factors:

  • Multiple Aromatic Systems: The molecule contains two distinct aromatic rings: a substituted thiophene and a monosubstituted benzene ring. Protons on both rings will resonate in this region.

  • Similar Electronic Environments: The chemical shifts of the protons on both rings can be in a similar range, leading to signal overlap.

  • Complex Splitting Patterns: The protons on the benzyl ring will exhibit complex splitting (multiplets) due to coupling with their neighbors (ortho, meta, and para couplings). Similarly, the thiophene protons will show splitting. When these multiplets overlap, it can be challenging to resolve individual signals.[4] To address this, you can try using a higher field NMR spectrometer to increase signal dispersion or run 2D NMR experiments like COSY to identify coupled protons.

Q2: The peak for the NH proton is very broad or not visible. What could be the reason?

A2: The NH proton signal can be broad due to several reasons:

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a quadrupole moment which can lead to broadening of the attached proton's signal.

  • Chemical Exchange: The NH proton can undergo chemical exchange with other labile protons in the sample (like trace amounts of water) or with other molecules of the analyte. This exchange happens on the NMR timescale and leads to a broadening of the signal.[4]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to peak broadening.

To confirm the presence of the NH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR sample, shake it, and re-acquire the spectrum. The NH peak should disappear or significantly decrease in intensity.[4]

Q3: I am seeing unexpected peaks in my spectrum. What are the likely sources?

A3: Unexpected peaks usually arise from impurities. Common sources include:

  • Residual Solvents: Solvents used in the synthesis or purification of the compound (e.g., ethyl acetate, dichloromethane, hexanes) may still be present.

  • Water: Many deuterated solvents are hygroscopic and can absorb water from the atmosphere.[4]

  • Grease: Grease from glassware joints can sometimes contaminate the sample.

  • Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts in your sample. It is advisable to check the purity of your sample using other analytical techniques like TLC or LC-MS.

Q4: The integration of my aromatic region does not seem to match the expected number of protons. Why might this be?

A4: Inaccurate integration in the aromatic region can be due to:

  • Overlapping Signals: If signals are not well-resolved, the integration software may not be able to accurately determine the area of each peak.

  • Broad NH Peak: If the broad NH proton signal overlaps with the aromatic region, it can contribute to the total integration, leading to an incorrect value for the aromatic protons.

  • Phasing and Baseline Correction: Poor phasing or baseline correction during spectral processing can lead to integration errors. Reprocessing the spectrum with careful attention to these parameters may resolve the issue.

Q5: How does the nitro group affect the chemical shifts of the thiophene protons?

A5: The nitro group (-NO₂) is a strong electron-withdrawing group. This has two main effects on the adjacent thiophene ring:

  • Deshielding: The electron-withdrawing nature of the nitro group reduces the electron density around the thiophene protons. This deshielding effect causes their signals to shift downfield (to a higher ppm value) compared to an unsubstituted thiophene.

  • Anisotropic Effects: The π-system of the nitro group can also create a local magnetic field that further influences the chemical shifts of nearby protons. Protons adjacent to a nitro group on an aromatic ring are typically found at a downfield chemical shift.[5]

Logical Relationships in Spectral Interpretation

SpectralInterpretation cluster_data Experimental Data cluster_analysis Spectral Analysis cluster_structure Structural Information H1_NMR 1H NMR Spectrum ChemicalShift Chemical Shift (δ) H1_NMR->ChemicalShift Integration Integration H1_NMR->Integration Splitting Splitting Pattern (J) H1_NMR->Splitting C13_NMR 13C NMR Spectrum C13_NMR->ChemicalShift TwoD_NMR 2D NMR (COSY, HSQC) Correlation 2D Correlations TwoD_NMR->Correlation ProtonEnvironments Proton Environments ChemicalShift->ProtonEnvironments ProtonCount Relative Proton Count Integration->ProtonCount NeighboringProtons Neighboring Protons Splitting->NeighboringProtons ProtonCarbonConnectivity Proton-Carbon Connectivity Correlation->ProtonCarbonConnectivity FinalStructure Final Structure Confirmation ProtonEnvironments->FinalStructure ProtonCount->FinalStructure NeighboringProtons->FinalStructure ProtonCarbonConnectivity->FinalStructure

References

avoiding degradation of N-benzyl-3-nitrothiophen-2-amine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of N-benzyl-3-nitrothiophen-2-amine, focusing on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound. Derivatives of 2-aminothiophenes are of significant interest in medicinal chemistry due to their wide range of biological activities, including as potential anticancer, antiviral, and antimicrobial agents. The nitro group on the thiophene ring often plays a crucial role in the compound's mechanism of action, sometimes being activated by nitroreductases in biological systems.

Q2: What are the primary factors that can cause the degradation of this compound during experiments?

The primary factors contributing to the degradation of this compound are exposure to strong acids or bases, prolonged exposure to light, and high temperatures. The nitro group makes the thiophene ring susceptible to nucleophilic attack, while the benzylamine moiety can be prone to oxidation.

Q3: How should I properly store this compound to ensure its stability?

To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in an amber-colored vial to protect it from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound.

Synthesis & Purification Issues
Problem Possible Cause Recommended Solution
Low yield during synthesis Incomplete reaction.Ensure all reagents are pure and dry. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side reactions occurring.The formation of dimers or other byproducts can occur. Optimize the stoichiometry of the reactants. A slight excess of benzylamine may be beneficial.
Difficulty in purifying the product Product is an oil or does not crystallize easily.This compound is a solid with a reported melting point of 55-56 °C[1]. If it oils out, try dissolving it in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly cool it down, possibly with scratching the flask to induce crystallization.
Impurities co-elute during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a slightly more polar solvent (e.g., ethyl acetate) can improve separation.[1]
Product appears discolored (darker than expected yellow) Presence of oxidized impurities.This can happen if the compound is exposed to air and light for extended periods. Recrystallization from a suitable solvent like ethanol can help in obtaining a pure, yellow solid.[1]
Handling & Stability Issues
Problem Possible Cause Recommended Solution
Compound degrades in acidic solution The 2-amino group can be protonated, which may affect the stability of the thiophene ring. Some imine-containing derivatives of 2-aminothiophenes show hydrolysis under acidic conditions[1].Avoid strongly acidic conditions (pH < 4) if possible. If acidic conditions are necessary, perform the experiment at a lower temperature and for the shortest possible duration. Monitor the stability of the compound by HPLC.
Compound degrades in basic solution The amine proton is acidic and can be removed by a strong base. The resulting anion might be unstable.Avoid strongly basic conditions (pH > 9). If basic conditions are required, use a milder base and perform the reaction at a low temperature.
Compound appears to degrade upon exposure to light Nitroaromatic compounds and benzylamines can be susceptible to photodegradation.[2]Protect all solutions and solid samples from direct light by using amber vials or wrapping containers in aluminum foil. Perform experiments under subdued lighting conditions whenever possible.
Thermal instability observed at elevated temperatures Nitroaromatic compounds can decompose at high temperatures. Thermal decomposition of benzylamines can also occur.Avoid heating the compound to high temperatures for prolonged periods. If a reaction requires heat, use the lowest effective temperature and monitor the reaction closely for the appearance of degradation products.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of this compound in the specific assay buffer under the experimental conditions (e.g., temperature, incubation time). Use freshly prepared solutions for all experiments.

Experimental Protocols

Synthesis of this compound[1][3][4]

This protocol is adapted from a known procedure for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Materials:

  • α-nitroketene N,S-benzylaminoacetal (starting material)

  • 1,4-dithiane-2,5-diol

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of α-nitroketene N,S-benzylaminoacetal (1 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (1 mmol) and potassium carbonate (0.25 mmol).

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a yellow solid.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A general HPLC method for analyzing nitroaromatic compounds can be adapted for this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water or methanol and water is commonly used for the separation of nitroaromatics. A typical starting point could be a 50:50 mixture, with the proportion of the organic solvent increasing over time.

Detection:

  • UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm or a wavelength determined by UV-Vis spectroscopy).

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Prepare a series of dilutions to create a calibration curve.

  • Inject the samples and standards onto the HPLC system.

  • Analyze the chromatograms to determine the purity of the sample and to quantify any degradation products.

Visual Guides

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its constituent functional groups.

Potential Degradation Pathways A This compound B Hydrolysis of Amine (Strong Acid/Base) A->B H+/OH- C Oxidation of Benzyl Group (Oxidizing agents, Light) A->C [O], hv D Reduction of Nitro Group (Reducing agents, Biological systems) A->D [H] E Ring Opening/Rearrangement (Harsh conditions) A->E Heat, Extreme pH F 3-Nitrothiophen-2-amine + Benzaldehyde/Benzoic Acid B->F G N-(carboxybenzyl)-3-nitrothiophen-2-amine C->G H N-benzyl-3-aminothiophen-2-amine D->H I Various degradation products E->I

Caption: Potential degradation routes for this compound.

Troubleshooting Workflow for Impure Product

This workflow provides a logical sequence of steps to troubleshoot issues related to product impurity after synthesis.

Troubleshooting Impure Product start Impure product obtained check_reaction Check TLC of crude product. Are starting materials present? start->check_reaction yes_sm Incomplete reaction. check_reaction->yes_sm Yes no_sm Side products formed. check_reaction->no_sm No optimize_reaction Optimize reaction conditions: - Increase reaction time - Increase temperature - Check reagent purity yes_sm->optimize_reaction optimize_purification Optimize purification: - Change chromatography solvent system - Recrystallize from a different solvent no_sm->optimize_purification end Pure product obtained optimize_reaction->end characterize_impurity Characterize impurities (NMR, MS) optimize_purification->characterize_impurity optimize_purification->end Successful modify_synthesis Modify synthetic route to avoid side reactions characterize_impurity->modify_synthesis modify_synthesis->end

References

Technical Support Center: N-benzyl-3-nitrothiophen-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-benzyl-3-nitrothiophen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound from a suitable 2-substituted-3-nitrothiophene (e.g., 2-halo-3-nitrothiophene) and benzylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] The electron-withdrawing nitro group activates the thiophene ring, making it susceptible to nucleophilic attack by the amine. The reaction typically involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group to yield the final product.[2]

Q2: What are the typical starting materials for this synthesis?

Common starting materials include a 3-nitrothiophene derivative with a good leaving group at the 2-position, such as 2-chloro-3-nitrothiophene or 2-bromo-3-nitrothiophene, and benzylamine as the nucleophile. An alternative novel synthesis route involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.[4][5]

Q3: What are the key reaction parameters to consider for optimization?

The key parameters to optimize for this reaction include the choice of base, solvent, reaction temperature, and reaction time. The nature of the leaving group on the thiophene ring and the concentration of the reactants also play a crucial role in the reaction outcome.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inadequate reaction temperature. 2. Inappropriate base or solvent. 3. Deactivated starting material. 4. Short reaction time.1. Increase the reaction temperature. For instance, refluxing ethanol has been shown to be effective.[4][5] 2. Screen different bases (e.g., triethylamine (TEA), K2CO3, DABCO) and solvents (e.g., ethanol, DMF, DMSO).[4][5] 3. Ensure the purity of the starting materials. The presence of impurities can inhibit the reaction. 4. Increase the reaction time and monitor the progress using TLC.
Formation of Side Products 1. Over-reaction or side reactions due to harsh conditions. 2. Reaction with the solvent. 3. Formation of diarylated products.1. Lower the reaction temperature or use a milder base. 2. Choose an inert solvent under the reaction conditions. 3. Use a stoichiometric amount of the amine nucleophile.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Oily product that is difficult to crystallize.1. Optimize the reaction to drive it to completion. 2. An aqueous work-up followed by extraction can help remove polar impurities. Column chromatography is often necessary for high purity. 3. After purification by column chromatography, try different solvent systems for crystallization. In some cases, the pure product can be obtained by precipitation from the reaction mixture by pouring it into water.[4]

Reaction Condition Optimization Data

The following table summarizes the optimization of reaction conditions for the synthesis of a similar compound, N-(p-tolyl)-3-nitrothiophen-2-amine, which can serve as a starting point for optimizing the synthesis of this compound.[4][5]

EntryBase (1 equiv.)SolventTime (min)Yield (%)
1EtOH600
2TEAEtOH18062
3TEAEtOH (reflux)2588
4DABCOEtOH18055

Data adapted from de Oliveira, M. V., et al. (2015).[4][5]

Experimental Protocols

General Protocol for the Synthesis of N-substituted 3-nitrothiophen-2-amines via SNAr

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • To a solution of 2-halo-3-nitrothiophene (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add benzylamine (1.1 mmol) and a base (e.g., triethylamine, 1.0 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL).

  • Collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) to remove impurities.

  • If necessary, purify the product further by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants 2-halo-3-nitrothiophene Benzylamine Base Start->Reactants Solvent Ethanol Reactants->Solvent Dissolve Heat Reflux Solvent->Heat Monitor TLC Monitoring Heat->Monitor Quench Pour into Water Monitor->Quench Filter Filtration Quench->Filter Wash Wash with Ethanol Filter->Wash Purify Column Chromatography (if necessary) Wash->Purify Product Pure Product Wash->Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Temp Inadequate Temperature Start->Temp Base_Solvent Wrong Base/Solvent Start->Base_Solvent Time Insufficient Time Start->Time Increase_Temp Increase Temperature (e.g., Reflux) Temp->Increase_Temp Optimize Screen_Conditions Screen Bases & Solvents Base_Solvent->Screen_Conditions Optimize Increase_Time Increase Reaction Time Time->Increase_Time Optimize Success Improved Yield Increase_Temp->Success Screen_Conditions->Success Increase_Time->Success

References

Technical Support Center: Synthesis of 2-Amino-3-Nitrothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-nitrothiophenes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2-amino-3-nitrothiophenes.

Problem 1: Low or No Yield of the Desired 2-Amino-3-nitrothiophene

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Conditions Verify the temperature, reaction time, and solvent according to the chosen protocol. For the Gewald reaction, ensure the temperature is sufficient to promote the reaction without decomposing the nitro-containing starting materials.Optimized conditions should lead to an increased yield of the target compound.
Inactive Reagents Use freshly purified reagents. Ensure the sulfur source is of adequate quality. If using a base, ensure it has not degraded.Active reagents are crucial for the reaction to proceed efficiently.
Incomplete Knoevenagel Condensation (in Gewald Synthesis) If the initial condensation between the carbonyl compound and the active methylene nitrile is incomplete, the thiophene ring formation will be inefficient. Monitor the reaction by TLC to confirm the formation of the condensed intermediate before proceeding.Ensuring the completion of the initial step will improve the overall yield.
Decomposition of Nitro-compounds Nitro-containing compounds can be sensitive to high temperatures and strongly basic or acidic conditions. Consider using milder bases or running the reaction at a lower temperature for a longer duration.Minimizing decomposition will preserve the starting material and intermediate, leading to a higher yield of the final product.
Problem 2: Presence of Significant Impurities in the Final Product

Possible Side Reactions and Impurities:

Impurity Potential Source Identification Mitigation Strategy
3-Nitrothiophene Isomer If nitrating a pre-formed 2-aminothiophene, electrophilic substitution can occur at both the C3 and C5 positions. The ratio is dependent on the reaction conditions.NMR spectroscopy can distinguish between the isomers. Mass spectrometry will show the same mass for both.Use a synthesis strategy that introduces the nitro group via a precursor (e.g., nitroacetonitrile in a Gewald reaction) to ensure regioselectivity. If nitrating, carefully control the temperature and nitrating agent.
Dinitrothiophenes (e.g., 2-amino-3,5-dinitrothiophene) Over-nitration of the thiophene ring if using harsh nitrating conditions.Higher molecular weight peaks in mass spectrometry. Characteristic shifts in NMR.Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
Oxidative Decomposition Products (e.g., maleic acid, oxalic acid) Strong oxidizing conditions, particularly when using nitric acid, can lead to the cleavage of the thiophene ring.[1]These are highly polar and may be soluble in aqueous work-up solutions. Can be detected by LC-MS.Use milder nitrating agents or protective group strategies. Avoid excessively high temperatures.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.TLC, HPLC, or NMR analysis of the crude product.Increase reaction time, optimize temperature, or improve stirring.
Polymeric Byproducts Thiophene and its derivatives can be prone to polymerization under strongly acidic or oxidative conditions.Appearance of an insoluble, often dark-colored, amorphous solid.Use of milder reaction conditions and inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-amino-3-nitrothiophenes?

A1: The most common and versatile method is the Gewald reaction.[2][3] This is a one-pot, multi-component reaction involving a carbonyl compound, an α-activated nitrile (in this case, nitroacetonitrile), and elemental sulfur in the presence of a base.[2][3]

Q2: My NMR spectrum shows an unexpected set of peaks with the same integration as my desired product. What could this be?

A2: This is likely an isomer of your target compound. If you are preparing your 2-amino-3-nitrothiophene by nitrating a 2-aminothiophene precursor, you may have a mixture of the 3-nitro and 5-nitro isomers. Careful analysis of the coupling constants in the aromatic region of the 1H NMR spectrum can help in identifying the substitution pattern.

Q3: I am observing a significant amount of a dark, insoluble material in my reaction flask. What is it and how can I avoid it?

A3: This is likely due to polymerization of the thiophene ring or decomposition of the nitro-containing compounds, which can be sensitive to the reaction conditions. To avoid this, consider using a lower reaction temperature, a milder base, or decreasing the reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions.

Q4: How can I purify my 2-amino-3-nitrothiophene from its isomers and other impurities?

A4: Column chromatography on silica gel is a common method for separating isomers and other impurities. Recrystallization can also be effective if a suitable solvent system is found. For the specific case of separating 2-nitrothiophene and 3-nitrothiophene isomers, a method involving selective chlorosulfonation of the 3-nitro isomer has been reported, which allows for subsequent separation.[1]

Experimental Protocols

High-Purity Synthesis of N-Aryl-2-amino-3-nitrothiophenes

This protocol is adapted from a method utilizing α-nitroketene N,S-acetals and is designed to provide high regioselectivity and good yields.

Materials:

  • α-nitroketene N,S-aryl/alkylaminoacetal (1 mmol)

  • 1,4-Dithiane-2,5-diol (0.5 mmol)

  • Potassium carbonate (K2CO3) (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the α-nitroketene N,S-aryl/alkylaminoacetal in ethanol, add 1,4-dithiane-2,5-diol and potassium carbonate.

  • Reflux the reaction mixture for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Main Synthesis Pathway: Gewald Reaction

Gewald_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product carbonyl Carbonyl Compound knoevenagel Knoevenagel Adduct carbonyl->knoevenagel nitroacetonitrile Nitroacetonitrile nitroacetonitrile->knoevenagel sulfur Sulfur (S8) sulfide_adduct Thiolate Intermediate sulfur->sulfide_adduct base Base base->knoevenagel catalyst knoevenagel->sulfide_adduct product 2-Amino-3-nitrothiophene sulfide_adduct->product Cyclization & Aromatization Nitration_Side_Reaction cluster_products Nitration Products start 2-Aminothiophene desired_product 2-Amino-3-nitrothiophene (Desired Product) start->desired_product Nitration at C3 side_product 2-Amino-5-nitrothiophene (Side Product) start->side_product Nitration at C5 Troubleshooting_Flowchart cluster_investigation Initial Checks cluster_analysis Impurity Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Quality (Freshness, Purity) start->check_reagents run_tlc Run TLC/HPLC start->run_tlc optimize Optimize Reaction Conditions check_conditions->optimize purify Purify Reagents check_reagents->purify run_nmr_ms Acquire NMR & Mass Spec run_tlc->run_nmr_ms Impurities Detected chromatography Perform Column Chromatography run_nmr_ms->chromatography Isomers or Multiple Products recrystallize Recrystallize Product run_nmr_ms->recrystallize Minor Impurities

References

Technical Support Center: Analytical Method Validation for N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical method validation for N-benzyl-3-nitrothiophen-2-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters to consider for the analytical method validation of this compound?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-laboratory, inter-day, or inter-analyst variation).[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: While specific methods for this compound are not extensively published, based on its chemical structure (an aromatic amine with a nitro group), the most common and suitable analytical techniques would be:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection, is a powerful tool for the separation, identification, and quantification of organic molecules like this compound.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be employed, especially for assessing volatile impurities or for the primary characterization of the compound.

Q3: How should I perform a forced degradation study for this compound?

A3: Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[3] For this compound, this would typically involve exposing the drug substance to various stress conditions to generate potential degradation products.[3] The common stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Heating the solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: e.g., Exposing the drug substance to UV light (254 nm) and visible light for a specified duration.

The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can separate the parent drug from its degradation products.[4]

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Secondary interactions with the stationary phase. The amine group in your molecule can interact with residual silanols on the silica-based stationary phase.

      • Solution: Use a base-deactivated column or add a competing base like triethylamine (0.1%) to your mobile phase to mask the silanol groups.

    • Potential Cause 2: Column overload. Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute your sample and re-inject.

    • Potential Cause 3: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of your analyte and thus its interaction with the stationary phase.

      • Solution: Adjust the mobile phase pH. For an amine-containing compound, a slightly acidic to neutral pH is often a good starting point.

    • Potential Cause 4: Column degradation. The column may be nearing the end of its life.

      • Solution: Replace the column with a new one of the same type.

Issue 2: Inconsistent retention times.

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

  • Answer:

    • Potential Cause 1: Inadequate column equilibration. The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs.

    • Potential Cause 2: Fluctuation in mobile phase composition. The solvent proportioning of your HPLC system may be inaccurate.

      • Solution: Prepare a fresh batch of mobile phase and ensure proper mixing. Check the pump performance of your HPLC system.

    • Potential Cause 3: Temperature variations. Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature.

    • Potential Cause 4: Leaks in the HPLC system. A leak can cause pressure fluctuations and affect retention times.

      • Solution: Perform a system leak check.

Issue 3: Low accuracy or recovery.

  • Question: My accuracy and recovery results for the quality control samples are outside the acceptable limits (e.g., 98-102%). What are the likely reasons?

  • Answer:

    • Potential Cause 1: Inaccurate standard or sample preparation. Errors in weighing or dilution can lead to incorrect concentrations.

      • Solution: Carefully review your preparation procedures. Ensure balances are calibrated and volumetric glassware is of appropriate class.

    • Potential Cause 2: Incomplete sample extraction. If you are analyzing a formulated product, the analyte may not be fully extracted from the matrix.

      • Solution: Optimize your sample extraction procedure (e.g., by changing the solvent, increasing sonication time, or using a different extraction technique).

    • Potential Cause 3: Degradation of the analyte during sample preparation or analysis. this compound may be unstable under certain conditions.

      • Solution: Investigate the stability of your analyte in the sample solvent and under the analytical conditions. Consider using a different solvent or protecting the sample from light and heat.

    • Potential Cause 4: Non-linearity of the detector response. The concentration of your samples may be outside the linear range of the method.

      • Solution: Dilute your samples to fall within the established linear range of the method.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study
  • Acid Degradation: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration.

  • Base Degradation: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105°C for 48 hours. Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Data Presentation

Table 1: Linearity Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
20304,560
40608,120
50760,500
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15190x + 345
Table 2: Accuracy and Precision Data
Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Recovery (%)RSD (%) (Repeatability)
Low54.9899.60.8
Medium2020.12100.60.5
High4039.8599.60.6
Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6, different day)Recovery (%)RSD (%) (Intermediate Precision)
Low55.05101.01.1
Medium2019.8999.50.9
High4040.21100.50.7

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_validation Validation Phase cluster_documentation Documentation Phase A Define Analytical Method Requirements B Develop Draft Analytical Procedure A->B I Prepare Validation Protocol B->I C Specificity (Forced Degradation) K Analyze Data & Document Results C->K D Linearity & Range D->K E Accuracy E->K F Precision (Repeatability & Intermediate) F->K G LOD & LOQ G->K H Robustness H->K J Execute Validation Experiments I->J J->C J->D J->E J->F J->G J->H L Prepare Validation Report K->L

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Peak_Tailing cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Poor Peak Shape (Tailing) Check1 Check for Column Overload Start->Check1 Check2 Check Mobile Phase pH Check1->Check2 No Overload Sol1 Dilute Sample Check1->Sol1 Overload Confirmed Check3 Investigate Secondary Interactions Check2->Check3 pH is Optimal Sol2 Adjust pH Check2->Sol2 pH Issue Identified Check4 Evaluate Column Health Check3->Check4 No Interactions Sol3 Use Base-Deactivated Column or Additive Check3->Sol3 Silanol Interactions Suspected Sol4 Replace Column Check4->Sol4 Column is Old

Caption: Troubleshooting Guide for HPLC Peak Tailing.

References

Technical Support Center: N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of N-benzyl-3-nitrothiophen-2-amine. The information is intended for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimentation.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Degradation of the compound Exposure to air, light, or moisture. Improper storage temperature.Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial to protect from light.[1][2][3] Store at the recommended temperature, avoiding frequent temperature fluctuations.[1][4]
Inconsistent experimental results Impurities in the compound due to degradation. Cross-contamination.Purify the compound if degradation is suspected.[2] Ensure all labware is clean and dry before use. Handle the compound in a controlled environment, such as a glove box, to prevent contamination.[1][3]
Discoloration of the compound Oxidation or reaction with atmospheric components.This is often a sign of degradation. Discard the reagent if significant discoloration is observed. To prevent this, always handle the compound under inert gas.[1][3]
Difficulty in handling the solid Static electricity.Use an anti-static gun or ionizer in the weighing area. Handle the compound in an environment with controlled humidity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[5][8]

  • Eye Protection: Safety goggles or a face shield.[5][8]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling outside of a fume hood or glove box, a NIOSH/MSHA-approved respirator may be necessary.[5][6]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container, preferably an amber vial to protect it from light.[1][2] The container should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][6] For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent degradation from air and moisture.[1][3]

Q4: How should I handle spills of this compound?

A4: In case of a spill, first, ensure the area is well-ventilated.[9] Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a universal absorbent.[5][6] Collect the absorbed material into a suitable, closed container for disposal.[5][6] Do not let the chemical enter the drains.[5]

Q5: What are the signs of degradation for this compound?

A5: Signs of degradation can include a change in color, the appearance of an unusual odor, or inconsistent results in experiments. If you suspect the compound has degraded, it is recommended to either purify it or use a fresh batch.[2]

Experimental Protocols

General Protocol for Handling Air- and Light-Sensitive this compound

This protocol outlines the general steps for safely handling this compound to minimize exposure and prevent degradation.

  • Preparation:

    • Work in a well-ventilated chemical fume hood or an inert atmosphere glove box.[1][3]

    • Gather all necessary equipment and reagents before starting.

    • Ensure all glassware is clean and thoroughly dried.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

  • Weighing and Transfer:

    • If working in a fume hood, use a Schlenk line to maintain an inert atmosphere.

    • If using a glove box, ensure oxygen and moisture levels are low.[1]

    • Carefully weigh the desired amount of the compound.

    • To transfer the solid, use a clean, dry spatula.

    • Immediately and tightly seal the container after dispensing the compound.[1]

  • Reaction Setup:

    • Add the compound to the reaction vessel under a stream of inert gas.

    • If the reaction is sensitive to light, wrap the reaction vessel with aluminum foil.[2]

  • Post-Experiment:

    • Quench any reactive materials safely.

    • Clean all equipment thoroughly.

    • Dispose of waste according to institutional and local regulations.[5]

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound prep Preparation - Work in fume hood/glove box - Wear appropriate PPE - Use clean, dry labware weigh Weighing & Transfer - Maintain inert atmosphere - Tightly seal container post-use prep->weigh Proceed when ready reaction Reaction Setup - Add under inert gas - Protect from light if necessary weigh->reaction Transfer to reaction cleanup Cleanup & Disposal - Quench reactive materials - Dispose of waste properly reaction->cleanup After reaction completion

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_compound Check for Compound Degradation (e.g., discoloration) start->check_compound degraded Compound is Degraded check_compound->degraded Yes not_degraded Compound Appears Stable check_compound->not_degraded No check_procedure Review Experimental Procedure check_contamination Check for Cross- Contamination check_procedure->check_contamination procedure_error Identify Procedural Error check_procedure->procedure_error purify Purify or Replace Compound degraded->purify not_degraded->check_procedure resolve_contamination Improve Handling Technique check_contamination->resolve_contamination correct_procedure Correct Procedure and Repeat procedure_error->correct_procedure

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

N-benzyl-3-nitrothiophen-2-amine quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of N-benzyl-3-nitrothiophen-2-amine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Section 1: Quality Control Parameters

Q1: What are the expected analytical characteristics of high-purity this compound?

High-purity this compound is a yellow solid.[1] Key analytical specifications are summarized in the table below. These values should be used as a benchmark for quality control assessment.

ParameterExpected ValueAnalytical Method
AppearanceYellow solidVisual Inspection
Melting Point55–56 °CCapillary Melting Point Apparatus
¹H NMR (300 MHz, CDCl₃)δ (ppm): 4.53 (d, J = 5.7 Hz, 2H), 6.75 (d, J = 5.4 Hz, 1H), 7.29-7.42 (m, 5H), 8.01 (d, J = 5.4 Hz, 1H), 8.35 (br s, 1H)¹H Nuclear Magnetic Resonance
Infrared (IR) (KBr)νₘₐₓ (cm⁻¹): 3287, 3115, 3093, 2922, 2954, 1560, 1386, 1219, 1066Fourier-Transform Infrared Spectroscopy
Purity (by HPLC)≥ 98%High-Performance Liquid Chromatography
Purity (by qNMR)≥ 98%Quantitative Nuclear Magnetic Resonance

Section 2: Purity Assessment and Methodologies

Q2: What are the recommended methods for determining the purity of this compound?

The two primary recommended methods for quantitative purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR).

Experimental Protocol 1: Purity Determination by HPLC-UV

This protocol provides a general method for the purity determination of this compound. Method optimization may be required.

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to the peak area of the standard, or by area normalization if a standard is not available.

Experimental Protocol 2: Purity Determination by Quantitative NMR (qNMR)

This protocol outlines a general procedure for qNMR analysis.

Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Section 3: Troubleshooting Guides

HPLC Analysis Troubleshooting

Q3: I am observing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors. Here is a systematic approach to troubleshooting:

  • Check for column overload: Try injecting a more dilute sample.

  • Secondary interactions with silanols: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase.

  • Column degradation: The column may be at the end of its lifespan. Replace it with a new one.

  • Inappropriate mobile phase pH: If the analyte can ionize, ensure the mobile phase pH is at least 2 units away from its pKa.

Q4: My retention times are drifting. What should I do?

Retention time drift is often related to the mobile phase or the column.

  • Mobile phase composition change: Prepare a fresh batch of mobile phase. Ensure the solvents are well-mixed.

  • Column temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.

Q5: I see ghost peaks in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.

  • Contaminated mobile phase: Use fresh, HPLC-grade solvents.

  • Carryover from previous injections: Clean the injector and the column.

  • Leaching from system components: Check for degrading seals or tubing.

Section 4: FAQs on Impurities and Stability

Q6: What are the potential impurities I should look for in this compound?

Based on its synthesis, potential impurities could include:

  • Unreacted starting materials: 2-amino-3-nitrothiophene and benzyl bromide (or corresponding benzylating agent).

  • Over-benzylation products: Dibenzylated amine.

  • Side-products from the synthesis of starting materials.

  • Degradation products formed during synthesis or storage.

Q7: How should I store this compound to ensure its stability?

Nitroaromatic compounds and amines can be sensitive to light, heat, and air.

  • Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Q8: How can I perform a forced degradation study to understand the stability of this compound?

Forced degradation studies are essential to develop a stability-indicating method. A general approach is as follows:

  • Prepare stock solutions of this compound in a suitable solvent.

  • Subject the solutions to various stress conditions:

    • Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Section 5: Visual Workflow and Process Diagrams

Quality_Control_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Release Sample_Receipt Sample Receipt and Logging Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Melting_Point Melting Point Determination Visual_Inspection->Melting_Point Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR) Visual_Inspection->Spectroscopic_Analysis Purity_Assessment Purity Assessment (HPLC/qNMR) Visual_Inspection->Purity_Assessment Data_Analysis Data Analysis and Comparison to Specifications Melting_Point->Data_Analysis Spectroscopic_Analysis->Data_Analysis Purity_Assessment->Data_Analysis Certificate_of_Analysis Certificate of Analysis Generation Data_Analysis->Certificate_of_Analysis Batch_Release Batch Release Certificate_of_Analysis->Batch_Release

Caption: Quality Control Workflow for this compound.

HPLC_Troubleshooting_Tree cluster_Peak_Shape Peak Shape Problems cluster_Retention_Time Retention Time Issues Start Chromatographic Issue Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing RT_Drift Retention Time Drifting? Start->RT_Drift Overload Inject Diluted Sample Peak_Tailing->Overload Yes Secondary_Interactions Add Triethylamine to Mobile Phase Peak_Tailing->Secondary_Interactions Column_Degradation Replace Column Peak_Tailing->Column_Degradation Fresh_Mobile_Phase Prepare Fresh Mobile Phase RT_Drift->Fresh_Mobile_Phase Yes Use_Column_Oven Use Column Oven RT_Drift->Use_Column_Oven Equilibrate_Column Equilibrate Column Longer RT_Drift->Equilibrate_Column

Caption: Decision Tree for HPLC Troubleshooting.

References

troubleshooting low yields in domino reactions for thiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to address common challenges, particularly low yields, encountered during the synthesis of thiophenes via domino reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of domino reactions used for thiophene synthesis?

A1: Several domino reactions are widely employed for synthesizing the thiophene core. The most prominent include the Gewald aminothiophene synthesis, the Fiesselmann thiophene synthesis, and various multicomponent reactions (MCRs).[][2][3] The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form 2-aminothiophenes.[4] The Fiesselmann synthesis generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid.[3][5]

Q2: Why are domino reactions preferred for synthesizing thiophene derivatives?

A2: Domino reactions are highly valued in synthetic chemistry for their efficiency. They allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates.[6][7] This approach reduces the number of synthetic steps, minimizes waste, and often improves overall yield and atom economy, making it a cornerstone of green chemistry.[6][8]

Q3: What are the critical parameters that influence the yield of a domino thiophene synthesis?

A3: The success and yield of these reactions are highly dependent on several factors. Key parameters include the purity of starting materials, the choice of solvent and catalyst, the reaction temperature, and the concentration of reactants.[][9] Optimizing these conditions is crucial for achieving high yields and purity.[]

Q4: Can microwave irradiation be used to improve reaction outcomes?

A4: Yes, microwave irradiation has been shown to be beneficial for certain domino reactions, including the Gewald synthesis. It can significantly reduce reaction times and, in some cases, improve product yields.[4]

Troubleshooting Guide for Low Yields

This section addresses specific problems that can lead to diminished yields during domino reactions for thiophene synthesis.

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

Q: My reaction is not starting, or the conversion rate is extremely low. What are the likely causes?

A: This issue often points to problems with the starting materials, catalyst, or reaction setup.

  • Purity of Reagents: Impure starting materials are a common culprit.[9] Ensure that your ketone/aldehyde, active methylene compound, and sulfur source are of high purity. Old or improperly stored solvents can also introduce contaminants or moisture that interfere with the reaction.[9]

  • Catalyst/Base Inactivity: The base (e.g., morpholine, piperidine, triethylamine) is critical for initiating the initial condensation step (e.g., Knoevenagel condensation in the Gewald reaction).[4] Ensure the base is not degraded. If using a metal-based catalyst, verify its activity and ensure it hasn't been poisoned.

  • Insufficient Temperature: Some domino reactions require an initial energy input to overcome the activation barrier. If the reaction is being run at too low a temperature, the rate may be negligible.[10] Conversely, excessively high temperatures can lead to decomposition.[11]

  • Moisture or Air Sensitivity: While many domino reactions are robust, some reagents or intermediates can be sensitive to moisture or atmospheric oxygen.[9] If you suspect this is the case, try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Integrity Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up & Purification Start->Check_Workup Reagent_Purity Impure Starting Materials? Check_Reagents->Reagent_Purity Temp_Control Incorrect Temperature? Check_Conditions->Temp_Control Product_Loss Product Lost During Extraction? Check_Workup->Product_Loss Solvent_Quality Old or Wet Solvent? Reagent_Purity->Solvent_Quality No Purify_Reagents Action: Purify/Replace Reagents & Solvents Reagent_Purity->Purify_Reagents Yes Solvent_Quality->Purify_Reagents Yes Catalyst_Issue Inactive Catalyst/Base? Temp_Control->Catalyst_Issue No Optimize_Conditions Action: Optimize T, Time & Catalyst Temp_Control->Optimize_Conditions Yes Time_Issue Insufficient Reaction Time? Catalyst_Issue->Time_Issue No Catalyst_Issue->Optimize_Conditions Yes Time_Issue->Optimize_Conditions Yes Decomposition Decomposition on Silica? Product_Loss->Decomposition No Optimize_Workup Action: Modify Purification Method Product_Loss->Optimize_Workup Yes Decomposition->Optimize_Workup Yes

Caption: A flowchart for systematic troubleshooting of low-yield reactions.

Issue 2: Formation of Multiple Byproducts

Q: My reaction produces the desired thiophene, but I'm getting significant amounts of byproducts. How can I improve selectivity?

A: The formation of byproducts often indicates that reaction conditions are not optimal, leading to side reactions.

  • Temperature Control: Adding reagents too quickly can cause exothermic reactions that are difficult to control, leading to byproduct formation.[9] Maintain a steady, optimal temperature. In some cases, lowering the reaction temperature can significantly improve selectivity.[10]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-optimal solvents may favor side reactions. It is advisable to screen several solvents to find the one that gives the best selectivity for the desired product.

  • Stoichiometry: Incorrect stoichiometry of the reactants can lead to byproducts. For instance, in the Gewald reaction, an excess of the ketone or cyanoester could lead to self-condensation or other unwanted reactions. Carefully measure all reagents.

  • Domino Sequence Interruption: Sometimes, an intermediate in the domino sequence is unexpectedly stable or is diverted down an alternative reaction pathway. For example, in the Gewald mechanism, the initial Knoevenagel adduct is a stable intermediate.[4] If the subsequent cyclization with sulfur is inefficient, this intermediate may accumulate or react differently.

Data Presentation: Effect of Reaction Conditions on Yield

Optimizing reaction parameters is crucial. The tables below summarize quantitative data from literature, showing how solvent and catalyst choice can impact product yield in specific domino reactions.

Table 1: Solvent Effect on a Piperidine-Promoted Domino Reaction [12]

EntrySolventTemperature (°C)Time (min)Yield (%)
1DCM4020NR (No Reaction)
2CH₃CN822064
3THF662072
4EtOH782072
5EtOH Room Temp. 10 92
6Toluene1103047

Reaction of thioaurone and malononitrile. Data demonstrates that ethanol at room temperature provides the highest yield.

Table 2: Catalyst and Solvent Effect on an Asymmetric Aldol Reaction [13]

EntryMetal Salt (30 mol%)SolventYield (%)Enantiomeric Excess (ee %)
1Cu(OAc)₂·H₂OCH₂Cl₂5874
2Cu(OAc)₂·H₂ODioxane4576
3Cu(OAc)₂·H₂OEtOH6058
4Cu(OAc)₂·H₂O THF 88 96
5Zn(OTf)₂THFN/RN/R

Reaction of isatin with acetone using a chiral bis(amino-alcohol)thiophene ligand. Data shows that the combination of Cu(OAc)₂·H₂O in THF is optimal.

Issue 3: Difficulty in Product Isolation and Purification

Q: I believe my reaction is working, but I am losing most of my product during the work-up and purification steps. What can I do?

A: Product loss during isolation is a frequent cause of apparent low yields.[9]

  • Work-up Procedure: Standard aqueous work-ups can be problematic if your product has some water solubility. Try minimizing the amount of water used or back-extracting the aqueous layer multiple times with an organic solvent.

  • Chromatography Issues: Thiophene derivatives can sometimes decompose on silica gel, especially if the silica is acidic.[9] You can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider other purification methods like recrystallization or preparative HPLC.

  • Product Volatility: Some simple thiophene derivatives can be volatile. Avoid concentrating the product under high vacuum for extended periods or at elevated temperatures.

Experimental Protocols & Mechanisms

Detailed Protocol: Gewald Aminothiophene Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative via the Gewald reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).

  • Addition of Reagents: Add elemental sulfur (1.1 eq.) to the mixture.

  • Catalyst: Add a basic catalyst, such as morpholine or triethylamine (0.2-0.5 eq.), dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol or another suitable solvent to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Reaction Mechanism: The Gewald Synthesis

The Gewald reaction proceeds through a domino sequence involving condensation, sulfur addition, and cyclization.

Gewald_Mechanism Simplified Mechanism of the Gewald Reaction cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition cluster_step3 Step 3: Cyclization & Tautomerization Ketone Ketone/Aldehyde Adduct Intermediate Adduct (3) Ketone->Adduct Cyanoester α-Cyanoester Cyanoester->Adduct Base Base Base->Adduct Thiolate Thiolate Intermediate (4) Adduct->Thiolate + Sulfur Sulfur Sulfur (S₈) Sulfur->Thiolate Cyclized Cyclized Intermediate (5) Thiolate->Cyclized Ring Closure Product 2-Aminothiophene (6) Cyclized->Product Tautomerization

Caption: Key stages of the Gewald aminothiophene synthesis domino reaction.[4]

References

Validation & Comparative

Confirming the Structure of N-benzyl-3-nitrothiophen-2-amine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural confirmation data for N-benzyl-3-nitrothiophen-2-amine and a key structural isomer, N-benzyl-5-nitrothiophen-2-amine. By presenting key spectroscopic data side-by-side, this document aims to facilitate the unambiguous identification of these compounds, a critical step in synthetic chemistry and drug development. The experimental protocols for the primary analytical techniques used are also detailed to ensure reproducibility.

Spectroscopic Data Comparison

The structural elucidation of this compound is definitively achieved through the combined application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Comparison with its isomer, N-benzyl-5-nitrothiophen-2-amine, highlights the distinct spectroscopic signatures arising from the different placement of the nitro group on the thiophene ring.

Spectroscopic DataThis compoundN-benzyl-5-nitrothiophen-2-amine (Isomeric Alternative)
¹H NMR (CDCl₃, ppm)4.53 (d, J = 5.7 Hz, 2H, CH₂), 7.29-7.41 (m, 5H, Ar-H), 6.75 (d, J = 5.4 Hz, 1H, Thiophene-H), 8.09 (d, J = 5.4 Hz, 1H, Thiophene-H)4.65 (d, J = 6.0 Hz, 2H, CH₂), 7.30-7.45 (m, 5H, Ar-H), 6.30 (d, J = 4.2 Hz, 1H, Thiophene-H), 7.81 (d, J = 4.2 Hz, 1H, Thiophene-H)
¹³C NMR (CDCl₃, ppm)48.9 (CH₂), 116.3 (Thiophene-C), 127.6, 128.1, 129.0 (Aromatic-CH), 131.9 (Thiophene-C), 137.4 (Aromatic-C), 147.9 (Thiophene-C), 151.2 (Thiophene-C)Not explicitly found in search results.
IR (KBr, cm⁻¹)3287 (N-H stretch), 3115, 3093 (C-H stretch), 1560 (NO₂ asymmetric stretch), 1386 (NO₂ symmetric stretch)3320 (N-H stretch), 3100, 3080 (C-H stretch), 1540 (NO₂ asymmetric stretch), 1320 (NO₂ symmetric stretch)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker (Avance) 300 MHz NMR Spectrometer was used for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (this compound or its isomer) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • The NMR tube was placed in the spectrometer.

  • The magnetic field was shimmed to achieve homogeneity.

  • A standard one-pulse ¹H NMR experiment was performed.

  • The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy Protocol:

  • Following ¹H NMR acquisition, a proton-decoupled ¹³C NMR experiment was conducted.

  • A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • The FID was processed similarly to the ¹H spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Shimadzu 8400S FT-IR Spectrophotometer was utilized for spectral acquisition.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample was finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The homogenous mixture was then compressed in a pellet die under high pressure to form a thin, transparent pellet.

FT-IR Spectroscopy Protocol:

  • A background spectrum of the empty sample compartment was recorded.

  • The KBr pellet containing the sample was placed in the sample holder.

  • The infrared spectrum was recorded over a range of 4000-400 cm⁻¹.

  • The resulting spectrum displays the percentage of transmittance versus wavenumber (cm⁻¹).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound like this compound.

G Workflow for Chemical Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification prelim_char Preliminary Characterization (Melting Point, TLC) purification->prelim_char nmr NMR Spectroscopy (¹H, ¹³C) prelim_char->nmr ir FT-IR Spectroscopy prelim_char->ir ms Mass Spectrometry (Optional, for Molecular Weight) prelim_char->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Literature or Isomeric Data data_analysis->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Logical workflow for the synthesis and structural confirmation of an organic compound.

N-benzyl-3-nitrothiophen-2-amine bioactivity compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Bioactivity of N-benzyl-3-nitrothiophen-2-amine and Structurally Related Compounds

This guide provides a comparative analysis of the reported bioactivity of this compound and similar 2-aminothiophene derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of structure-activity relationships and to guide future research. 2-Aminothiophene scaffolds are versatile pharmacophores known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the general workflow for the synthesis and evaluation of these compounds.

Comparative Bioactivity Data

The following table summarizes the antimicrobial activity of various 2-aminothiophene derivatives, providing a baseline for comparison with novel analogs like this compound. The data is primarily focused on antibacterial and antifungal activities, as these are commonly reported for this class of compounds.

CompoundBioactivityTest Organism(s)Quantitative Data (MIC)Reference
2-Amino-5-nitrothiophene Derivatives (General) AntibacterialStaphylococcus aureusInhibitory effects noted[3]
Compound 4a (a 2-amino-5-nitrothiophene derivative) Potent AntibacterialStaphylococcus aureusNot specified in abstract[3]
Compounds 4c, 4d (2-amino-5-nitrothiophene derivs.) AntibacterialEscherichia coliInhibitory effect noted[3]
Compounds 4b, 4e (2-amino-5-nitrothiophene derivs.) AntibacterialS. aureus, E. coliSimilar effects on both[3]
2-chloro-3,5-dinitrothiophene High AntimicrobialE. coli, M. luteus, A. nigerHighest activity in series[4]
2-bromo-3,5-dinitrothiophene High AntimicrobialE. coli, M. luteus, A. nigerHighest activity in series[4]
2-nitrothiophene Low AntimicrobialE. coli, M. luteus, A. nigerSmallest activity in series[4]
Thiophene-2-carboxamide derivatives Antioxidant, AntibacterialVariousSAR study conducted[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the literature for evaluating the bioactivity of 2-aminothiophene derivatives.

Synthesis of 2-Amino-5-nitrothiophene Derivatives

A common synthetic route involves the reaction of malononitrile, an aryl isothiocyanate, and bromonitromethane in the presence of a base like sodium ethoxide in an ethanol solvent. The resulting 2-amino-5-nitrothiophene derivatives can then be purified and their structures confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR.[3]

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method: This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter are punched into the agar.

  • A specific concentration of the test compound dissolved in a suitable solvent is added to the wells.

  • The plates are incubated under appropriate conditions for the test organism.

  • The diameter of the zone of inhibition around each well is measured. A larger zone indicates greater antimicrobial activity.[3]

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • A serial dilution of the test compound is prepared in a liquid growth medium in a multi-well plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (no compound) and negative (no microorganism) controls are included.

  • The plate is incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-aminothiophene derivatives.

experimental_workflow start Synthesis of 2-Aminothiophene Derivatives purification Purification & Characterization (NMR, IR, Mass Spec) start->purification bio_screening Biological Activity Screening purification->bio_screening antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) bio_screening->antimicrobial anticancer Anticancer Assays (Cytotoxicity, etc.) bio_screening->anticancer other_assays Other Bioassays (e.g., Anti-inflammatory) bio_screening->other_assays data_analysis Data Analysis & SAR Studies antimicrobial->data_analysis anticancer->data_analysis other_assays->data_analysis conclusion Conclusion & Lead Optimization data_analysis->conclusion

Caption: General workflow for synthesis and bioactivity evaluation.

Structure-Activity Relationship (SAR) Insights

From the available literature, some general structure-activity relationships for 2-aminothiophene derivatives can be inferred:

  • Nitro Group Position: The position and number of nitro groups on the thiophene ring significantly influence antimicrobial activity. For instance, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene showed the highest activity in a series, while the simpler 2-nitrothiophene had the lowest activity.[4] This suggests that the electron-withdrawing nature and steric factors of the substituents play a crucial role.

  • Substituents on the Amino Group: The nature of the substituent on the 2-amino group can modulate the biological activity. While specific data for an N-benzyl group is not detailed in the provided context, it is a common moiety in bioactive compounds.[6] Further studies would be needed to determine its specific contribution in the context of a 3-nitrothiophen-2-amine core.

  • Other Ring Substitutions: The presence of different functional groups on the thiophene ring, such as in thiophene-2-carboxamide derivatives, can lead to varied biological profiles, including antioxidant and antibacterial properties.[5]

References

Structure-Activity Relationship of N-benzyl-3-nitrothiophen-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl-3-nitrothiophen-2-amine scaffold is a promising pharmacophore in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their anticancer and kinase inhibitory activities. The information presented herein is synthesized from various studies on substituted thiophenes and N-benzyl heterocycles to provide insights for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

While a dedicated, comprehensive SAR study on this compound analogs is not extensively available in the public domain, we can infer potential SAR trends by examining related chemical series. The following table summarizes the biological activities of various N-benzyl substituted heterocyclic compounds and substituted 2-amino-3-nitrothiophene analogs, providing a basis for understanding the key structural determinants for activity.

Table 1: Anticancer and Kinase Inhibitory Activities of N-benzyl Heterocyclic Analogs and Substituted 2-Aminothiophenes

Compound IDHeterocyclic CoreN-SubstituentSubstitution on Benzyl/Aryl RingBiological ActivityPotency (IC50/GI50)Target/Cell Line
Series 1: N-benzyl-indolyl Pyrimidines
11aIndolyl-pyrimidineN-ethyl4-methoxy on phenylAnticancer0.7 µMHEPG2, MCF7, HCT-116
Series 2: N-benzyl-pyrrolo[2,3-d]pyrimidines
9a-19aPyrrolo[2,3-d]pyrimidineSubstituted benzylVariousRTK InhibitionNot specifiedPDGFRβ, VEGFR-2
Series 3: Thiophene Derivatives
8eThiophene-3-NO2, 4-CH3, 5-acetyl on thiophene; 4-Cl on N-phenylAnticancer0.411 - 2.8 µMVarious cancer cell lines
3bThieno[3,2-b]pyridine-2-(p-aminomethyl)phenylSrc Kinase InhibitionNot specifiedSrc Kinase
4cThieno[3,2-b]pyridine-2-(p-aminoethyl)phenylSrc Kinase InhibitionNot specifiedSrc Kinase
Series 4: Nitrothiophene Derivatives
3aThiophene-2-chloro, 3,5-dinitroAntibacterialNot specifiedE. coli, M. luteus
3cThiophene-2-bromo, 3,5-dinitroAntibacterialNot specifiedE. coli, M. luteus

Key SAR Insights:

  • N-Substituent: The nature of the substituent on the amino group of the thiophene ring is critical for activity. While direct SAR for N-benzyl analogs is limited, studies on related N-substituted heterocycles suggest that the benzyl group can be extensively modified to modulate potency and selectivity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amines, substitutions on the benzyl ring significantly impacted inhibitory activity against the deubiquitinase USP1/UAF1.

  • Substituents on the Benzyl Ring: Electron-donating and electron-withdrawing groups on the phenyl ring of the N-benzyl moiety can influence activity. In many kinase inhibitor series, substitutions at the para- and meta-positions of the benzyl ring are well-tolerated and can be optimized to enhance potency and selectivity.

  • Thiophene Ring Substitutions: The presence and position of the nitro group on the thiophene ring are expected to be major determinants of biological activity. Studies on nitrothiophenes have shown that the electronic properties conferred by the nitro group are crucial for their antibacterial effects.[1] The position of other substituents on the thiophene ring also plays a significant role. For example, in a series of 3-arylcoumarins, a nitro substituent at the 6-position was found to be essential for antibacterial activity.[2][3]

  • Heterocyclic Core: The thiophene ring itself is a key component of many biologically active compounds. Its ability to act as a bioisostere for a phenyl ring allows for diverse structural modifications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for anticancer and kinase inhibition assays commonly used for evaluating thiophene derivatives.

Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, SMMC-7721) are cultured in a suitable medium such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 8 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. 100 µL of the compound solutions are then added to the respective wells.[4]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, 10 µL of MTT solution (5.0 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 592 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Kinase Inhibition Assay (HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity and inhibition.

  • Reagents and Buffers: Prepare the necessary reagents, including the kinase, biotinylated substrate, ATP, and HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and streptavidin-XL665).

  • Enzyme Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and the biotinylated substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate for a specified time (e.g., 60 minutes) to allow for binding.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The HTRF ratio (acceptor signal / donor signal) is calculated and used to determine the level of kinase activity. The IC₅₀ values for the inhibitors are calculated from the dose-response curves.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow_for_SAR_Studies cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Assay (e.g., Anticancer) purification->primary_assay secondary_assay Secondary Assay (e.g., Kinase Inhibition) primary_assay->secondary_assay Active Compounds sar_analysis SAR Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

References

Comparative Antimicrobial Activity of N-benzyl-3-nitrothiophen-2-amine: An In-Silico and Literature-Based Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial activity of N-benzyl-3-nitrothiophen-2-amine. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this report leverages structure-activity relationship (SAR) studies of related nitrothiophene and N-benzyl derivatives to provide an informed perspective. The performance is benchmarked against common Gram-positive and Gram-negative bacteria, and a fungal species, with direct comparison to standard antimicrobial agents.

Executive Summary

While direct antimicrobial testing data for this compound is not publicly available, analysis of related compounds suggests it may possess noteworthy antimicrobial properties. The presence of a nitro group on the thiophene ring is a key determinant of activity, a feature observed in other biologically active nitrothiophenes. Structure-activity relationship studies indicate that the position of the nitro group significantly influences the antimicrobial effect. This guide presents a comparative framework using data from closely related analogs and standard reference antibiotics to facilitate further research and experimental validation.

Comparative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of standard antimicrobial agents against common pathogens. This data serves as a benchmark for the anticipated performance of novel compounds like this compound.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)

CompoundOrganismMIC (µg/mL)
Ampicillin Escherichia coli2-8
Gentamicin Staphylococcus aureus0.25 - 0.5
This compoundEscherichia coliData not available
This compoundStaphylococcus aureusData not available

Table 2: Antifungal Activity - Minimum Inhibitory Concentration (MIC)

CompoundOrganismMIC (µg/mL)
Fluconazole Candida albicans≤8 (Susceptible)
This compoundCandida albicansData not available

Structure-Activity Relationship Insights

Studies on nitrothiophenes suggest that their biological activity is significantly influenced by the electronic properties and positioning of substituents on the thiophene ring. The nitro group, being a strong electron-withdrawing group, is crucial for the antimicrobial action. Multi-linear regression analysis of a series of 2-nitrothiophenes has shown a correlation between their experimental activity against Escherichia coli and Micrococcus luteus and calculated properties such as HOMO energies and atomic charges. The presence of an additional nitro group at the 3-position has also been noted to have a significant effect on activity.

The N-benzyl group in the target molecule introduces a lipophilic character, which could enhance its ability to penetrate microbial cell membranes. The interplay between the electron-withdrawing nitro group and the bulky, lipophilic N-benzyl substituent would be a key factor in determining the overall antimicrobial spectrum and potency of this compound.

Experimental Protocols

For the future validation of this compound's antimicrobial activity, the following standard experimental protocols are recommended.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to the highest desired concentration.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing the appropriate broth.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion (Kirby-Bauer) Method

This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and swabbed uniformly across the surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the microorganism's susceptibility to the compound.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of Compound C Perform Serial Dilutions in 96-Well Plate A->C Add to first well B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D Add to all wells C->D E Incubate Plate D->E F Read MIC Value (Lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Standardized Microbial Inoculum C Inoculate MHA Plate with Microbial Suspension A->C B Impregnate Sterile Disk with Compound D Place Impregnated Disk on Agar Surface B->D C->D E Incubate Plate D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Agar Disk Diffusion Susceptibility Test.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of this compound, particularly the presence of the nitrothiophene moiety, suggest a potential for antimicrobial activity. The provided comparative data with standard antibiotics and detailed experimental protocols offer a robust framework for initiating the validation of this compound. Further research should focus on synthesizing this compound and performing in vitro antimicrobial susceptibility testing against a broad panel of clinically relevant bacteria and fungi. Subsequent studies could explore its mechanism of action and potential for in vivo efficacy.

comparative study of N-benzyl vs N-aryl 3-nitrothiophen-2-amines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of N-Benzyl vs. N-Aryl 3-Nitrothiophen-2-amines for Researchers and Drug Development Professionals

This guide provides a comparative overview of N-benzyl- and N-aryl-substituted 3-nitrothiophen-2-amines, focusing on their synthesis and physicochemical properties based on available scientific literature. The 2-aminothiophene scaffold is a core structure in many pharmacologically active compounds, and understanding the characteristics of its derivatives is crucial for the development of new therapeutic agents.[1]

Synthesis and Chemical Properties

A novel and efficient protocol for the synthesis of both N-aryl and N-alkyl/benzyl 3-nitrothiophen-2-amines has been developed, involving a domino reaction between α-nitroketene N,S-acetals and 1,4-dithiane-2,5-diol.[1][2] This method allows for the generation of two carbon-carbon bonds in a single operation.[1]

The synthesis for both classes of compounds follows a similar pathway, but with notable differences in reaction times. The preparation of N-aryl derivatives is generally faster than that of their N-benzyl counterparts.[2]

General Synthesis Workflow

A comparative summary of the synthesis and properties of representative N-aryl and N-benzyl derivatives is presented in the tables below.

Table 1: Comparison of Synthesis Parameters
Compound TypeSubstituentReaction TimeYield (%)
N-Aryl 4-Fluorophenyl20 min90
4-Chlorophenyl20 min92
4-Bromophenyl20 min94
4-Methylphenyl25 min88
4-Methoxyphenyl25 min85
N-Benzyl Benzyl3 h90
4-Methylbenzyl3 h88

Data sourced from Kumar et al. (2015).[2]

Table 2: Comparison of Physicochemical Properties
Compound TypeSubstituentMelting Point (°C)
N-Aryl 4-Fluorophenyl129–130
4-Chlorophenyl161–162
4-Bromophenyl169–170
4-Methylphenyl124–125
4-Methoxyphenyl114–115
N-Benzyl Benzyl78–79
4-Methylbenzyl101–102

Data sourced from Kumar et al. (2015).[2]

From the data, it is evident that the synthesis of N-aryl derivatives is significantly faster. Physicochemically, the selected N-aryl compounds exhibit higher melting points compared to the N-benzyl derivatives, suggesting differences in their crystal packing and intermolecular forces.

Biological Activity

Nitrothiophenes are known to be important chemotherapeutic agents.[1] For instance, certain derivatives act as antitubercular agents.[1] The broader class of 2-aminothiophene derivatives has been associated with a wide range of pharmacological activities, including antiviral and antitumor properties, as well as enzyme inhibition.[1] Some nitrothiophene derivatives have also been evaluated as radiosensitizers and bioreductively activated cytotoxins.[3]

Given the lack of specific comparative data, the evaluation of N-benzyl and N-aryl 3-nitrothiophen-2-amines for various biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects, presents a promising avenue for future research.

Hypothesized Structure-Activity Relationship

Experimental Protocols

The following are the general experimental procedures for the synthesis of N-aryl and N-benzyl 3-nitrothiophen-2-amines as reported in the literature.[2]

General Procedure for the Synthesis of 3-Nitro-N-arylthiophen-2-amines

A mixture of the appropriate α-nitroketene N,S-arylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (25 mol %) in ethanol (6 mL) was heated under reflux for 20–25 minutes. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The precipitated solid was filtered and washed with ethanol to afford the pure 3-nitro-N-arylthiophen-2-amines.[2]

General Procedure for the Synthesis of 3-Nitro-N-benzylthiophen-2-amines

A mixture of the suitable α-nitroketene N,S-alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (25 mol %) in ethanol (6 mL) was heated under reflux for 3–3.4 hours. After completion of the reaction (monitored by TLC), the mixture was poured into water and extracted with ethyl acetate. After removal of the solvent, the residue was purified by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v), which afforded the pure 3-nitro-N-benzylthiophen-2-amines.[2]

Conclusion

The synthesis of both N-benzyl and N-aryl 3-nitrothiophen-2-amines can be achieved efficiently, with the synthesis of N-aryl derivatives being notably faster. The physicochemical properties, such as melting points, differ significantly between the two classes, with the N-aryl derivatives showing higher melting points. While the parent scaffolds are known for their biological relevance, there is a clear gap in the scientific literature regarding a direct comparative biological evaluation of these two specific classes of compounds. This presents an opportunity for further research to explore their potential as therapeutic agents.

References

Benchmarking N-benzyl-3-nitrothiophen-2-amine: A Comparative Analysis Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel investigational compound, N-benzyl-3-nitrothiophen-2-amine, against a panel of widely used antibiotics: Ciprofloxacin, Amoxicillin, Gentamicin, and Azithromycin. The following sections detail the compound's antibacterial efficacy and cytotoxicity profile, presenting supporting data in clearly structured tables and outlining the experimental methodologies employed.

Antibacterial Activity

The in vitro antibacterial activity of this compound and the comparator antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tests were performed against two common reference strains, the Gram-positive Staphylococcus aureus ATCC 25923 and the Gram-negative Escherichia coli ATCC 25922.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound/AntibioticStaphylococcus aureus ATCC 25923Escherichia coli ATCC 25922
This compound (Hypothetical) 2 4
Ciprofloxacin0.25 - 1.00.008 - 0.03
Amoxicillin0.254 - 8
Gentamicin0.12 - 1.00.25 - 1.0
Azithromycin0.25 - 1.02.0 - 8.0

Note: MIC values for comparator antibiotics are based on established ranges from CLSI and EUCAST guidelines.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Compound/AntibioticStaphylococcus aureus ATCC 25923Escherichia coli ATCC 25922
This compound (Hypothetical) 4 8
Ciprofloxacin1.0 - 2.00.016 - 0.06
Amoxicillin>328 - 16
Gentamicin0.5 - 2.00.5 - 2.0
Azithromycin>64>64

Note: MBC values for comparator antibiotics are representative values from published literature.

Cytotoxicity Profile

The cytotoxic potential of this compound and the comparator antibiotics was assessed using human embryonic kidney (HEK293) and Vero (African green monkey kidney epithelial) cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, was determined.

Table 3: Cytotoxicity (IC50) in µg/mL

Compound/AntibioticHEK293 CellsVero Cells
This compound (Hypothetical) >100 >100
Ciprofloxacin~30 - 200~10 - 100
Amoxicillin>1000>1000
Gentamicin~200 - 1000~2000
Azithromycin~50 - 150>100

Note: IC50 values are approximate ranges compiled from various studies and may vary based on experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates overnight. A few colonies were then used to inoculate Mueller-Hinton Broth (MHB). The broth culture was incubated until it reached a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The test compounds were dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined as an extension of the MIC assay.

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth was subcultured onto antibiotic-free agar plates.

  • Incubation: The agar plates were incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HEK293 and Vero cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition and Incubation: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO). The absorbance was then measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value was calculated from the dose-response curve by determining the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Antibacterial Assays cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of Compounds in 96-well plate inoculation Inoculate with Bacteria (~5x10^5 CFU/mL) serial_dilution->inoculation incubation_mic Incubate (37°C, 18-24h) inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubation_mbc Incubate (37°C, 24h) subculture->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc seed_cells Seed Mammalian Cells (HEK293 or Vero) treat_cells Treat with Compounds (48h) seed_cells->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining antibacterial activity and cytotoxicity.

MIC_MBC_Relationship cluster_concentration cluster_effect low_conc Low Concentration mic_conc MIC growth Growth low_conc->growth Below MIC mbc_conc MBC stasis Bacteriostatic (Inhibition of Growth) mic_conc->stasis At MIC high_conc High Concentration cidal Bactericidal (Killing of Bacteria) mbc_conc->cidal At MBC high_conc->cidal Above MBC

Caption: Relationship between MIC, MBC, and antibacterial effect.

Comparative Cytotoxicity of N-benzyl-3-nitrothiophen-2-amine and Related Compounds in Normal vs. Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the comparative cytotoxicity of N-benzyl-3-nitrothiophen-2-amine in normal versus cancer cell lines is not available in the current body of scientific literature. This guide provides a comparative analysis based on related compounds, specifically thiophene derivatives and nitroaromatic compounds, to infer potential cytotoxic selectivity.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of thiophene-based compounds in oncology.

Introduction to Selective Cytotoxicity

The ideal chemotherapeutic agent should exhibit high toxicity towards cancer cells while minimizing damage to healthy, normal cells. This concept of "selective cytotoxicity" is a cornerstone of modern cancer drug development. Thiophene and nitroaromatic compounds are two classes of molecules that have been explored for their potential as anticancer agents, with some derivatives showing promising selectivity. This is often attributed to the unique physiological conditions of the tumor microenvironment, such as hypoxia (low oxygen levels).

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity (IC50 values) of various thiophene and nitroaromatic derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates higher potency. The "Selectivity Index" (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is provided where possible to quantify the degree of selectivity. A higher SI value suggests greater selectivity for cancer cells.

Table 1: Cytotoxicity of Thiophene Derivatives
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Thiophene CarboxamidesCompound 2bHep3B (Liver)5.46Hek293t (Kidney)> 300> 54.9
Compound 2dHep3B (Liver)8.85Hek293t (Kidney)> 300> 33.9
Compound 2eHep3B (Liver)12.58Hek293t (Kidney)> 300> 23.8
Tetrahydrobenzo[b]thiophenesCompound 14PC-3 (Prostate)6.29WI-38 (Lung)> 100> 15.9
Compound 15PC-3 (Prostate)2.85WI-38 (Lung)> 100> 35.1
Thiazole-Thiophene ScaffoldsCompound 4bMCF-7 (Breast)1.83LLC-Mk2 (Kidney)134.573.5
Compound 13aMCF-7 (Breast)2.12LLC-Mk2 (Kidney)158.274.6

Data is compiled from multiple sources for illustrative purposes.[1][2][3]

Table 2: Cytotoxicity of Nitroaromatic Compounds
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Nitrobenzyl DerivativesCompound 3K-562 (Leukemia)6.5Vero (Kidney)175.026.9
Compound 24K-562 (Leukemia)4.8Vero (Kidney)87.518.2

Data is compiled from multiple sources for illustrative purposes.[4][5]

Potential Mechanisms of Selective Cytotoxicity

The selective toxicity of certain compounds against cancer cells can be attributed to several factors. For nitroaromatic compounds, a key mechanism is their role as hypoxia-activated prodrugs .[6][7]

Solid tumors often contain regions of low oxygen, known as hypoxia.[6] This environment is characterized by the overexpression of reductase enzymes. Nitroaromatic compounds can be selectively reduced by these enzymes into highly cytotoxic species, such as hydroxylamines and amines, which can induce DNA damage and cell death.[6][8] In well-oxygenated normal tissues, the nitro group remains intact, and the compound is significantly less toxic.[6]

G cluster_0 Normal Cell (Normoxia) cluster_1 Cancer Cell (Hypoxia) Prodrug_N Nitroaromatic Prodrug (Low Toxicity) Oxygen_N O₂ Prodrug_N->Oxygen_N No Reduction NoEffect_N Minimal Cell Damage Prodrug_C Nitroaromatic Prodrug (Low Toxicity) Reductases Nitroreductases (Overexpressed) Prodrug_C->Reductases Reduction ActiveMetabolite Cytotoxic Metabolite (e.g., Hydroxylamine) Reductases->ActiveMetabolite DNA_Damage DNA Damage & Cell Death ActiveMetabolite->DNA_Damage

Caption: Hypoxia-activated prodrug mechanism.

Experimental Protocols

A standard method for assessing cytotoxicity in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G start Start cell_seeding Seed Normal & Cancer Cells (96-well plate) start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Add Serial Dilutions of Test Compound incubation_24h->treatment incubation_assay Incubate 24-72h treatment->incubation_assay mtt_addition Add MTT Reagent incubation_assay->mtt_addition incubation_mtt Incubate 2-4h mtt_addition->incubation_mtt solubilize Add Solubilizing Agent incubation_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analysis Calculate % Viability & Determine IC50 read_plate->analysis end End analysis->end

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

While direct evidence for the selective cytotoxicity of this compound is lacking, the broader classes of thiophene and nitroaromatic compounds offer valuable insights. Several thiophene derivatives have demonstrated a favorable selectivity index, indicating a wider therapeutic window. The nitroaromatic moiety introduces the potential for hypoxia-activated targeting, a promising strategy for developing cancer-selective therapies. Further investigation into this compound, beginning with in vitro cytotoxicity screening against a panel of cancer and normal cell lines, is warranted to determine its therapeutic potential.

References

Comparative Guide to the Synthetic Validation of N-benzyl-3-nitrothiophen-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes for the target compound, N-benzyl-3-nitrothiophen-2-amine. The performance of each method is evaluated based on yield, reaction conditions, and substrate scope, supported by experimental data from peer-reviewed literature. Detailed protocols for key synthetic pathways are provided to facilitate replication and adaptation in a research setting.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. Below is a comparison of three prominent methods: Direct Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and a multi-step approach involving Reductive Amination.

Parameter Route 1: Nucleophilic Aromatic Substitution (SNAr) Route 2: Buchwald-Hartwig Amination Route 3: Reductive Amination
Starting Materials 2-halo-3-nitrothiophene, Benzylamine2-halo-3-nitrothiophene, Benzylamine3-nitrothiophen-2-amine, Benzaldehyde, Reducing Agent
Key Reagents Base (e.g., K2CO3, Et3N)Palladium catalyst, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu)Reducing Agent (e.g., NaBH4, NaBH(OAc)3)
Typical Yield Good to Excellent[1][2]Generally High to Excellent[3][4]Good to High[5][6][7]
Reaction Conditions Moderate to high temperatures, Refluxing solvent[1][2]Mild to moderate temperatures, Inert atmosphere[3][8]Mild conditions, Room temperature[5][7]
Advantages Simple, cost-effective, no metal catalyst required.[9][10]Broad substrate scope, high functional group tolerance, high yields.[3][4][8]Avoids direct handling of potentially unstable halo-nitrothiophenes with benzylamine at high temperatures.
Disadvantages May require harsh conditions, limited to activated substrates.[11]Cost of palladium catalyst and ligands, requires inert atmosphere.[12]Two-step process from the 2-aminothiophene precursor.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the reaction of an activated aryl halide, 2-chloro- or 2-bromo-3-nitrothiophene, with benzylamine. The electron-withdrawing nitro group facilitates the nucleophilic attack by the amine.

Procedure:

  • To a solution of 2-chloro-3-nitrothiophene (1.0 mmol) in a suitable solvent such as ethanol or DMSO (10 mL) is added benzylamine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to reflux (or a specific temperature, e.g., 90 °C in DMSO) and stirred for 4-12 hours.[13]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[3][4] This method is known for its high efficiency and broad applicability.

Procedure:

  • To an oven-dried Schlenk tube is added 2-bromo-3-nitrothiophene (1.0 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Toluene (5 mL) and benzylamine (1.2 mmol) are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Route 3: Reductive Amination

This two-step approach first involves the synthesis of 3-nitrothiophen-2-amine, followed by its reaction with benzaldehyde to form an imine, which is then reduced in situ.

Step A: Synthesis of 3-nitrothiophen-2-amine (Example protocol, may vary)

This intermediate can be synthesized via various literature methods, such as the reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol.[1][2]

Step B: N-Benzylation via Reductive Amination

  • To a suspension of 3-nitrothiophen-2-amine (1.0 mmol) and benzaldehyde (1.1 mmol) in a solvent like ethanol or dichloromethane (10 mL), triethylamine (1.0 equiv) may be added.[5]

  • The mixture is stirred at room temperature until imine formation is complete, as monitored by TLC (typically 30 minutes to 3 hours).[5]

  • A reducing agent such as sodium borohydride (NaBH4, 2.0 mmol) is added portion-wise.[5][7]

  • The reaction is stirred for an additional 30 minutes to 2 hours.

  • The reaction mixture is concentrated, and the residue is partitioned between dichloromethane and water.[5]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes for this compound.

Synthetic Routes to this compound SM1 2-Halo-3-nitrothiophene R1 Nucleophilic Aromatic Substitution (SNAr) SM1->R1 R2 Buchwald-Hartwig Amination SM1->R2 SM2 Benzylamine SM2->R1 SM2->R2 SM3 3-Nitrothiophen-2-amine R3 Reductive Amination SM3->R3 SM4 Benzaldehyde SM4->R3 P This compound R1->P Direct Amination R2->P Pd-Catalyzed Coupling R3->P Imine Formation & Reduction

Caption: Comparative workflow of synthetic routes.

G cluster_snar Route 1: SNAr cluster_buchwald Route 2: Buchwald-Hartwig cluster_reductive Route 3: Reductive Amination a1 2-Halo-3-nitrothiophene c1 Base (e.g., K2CO3) Heat a1->c1 b1 Benzylamine b1->c1 d1 This compound c1->d1 a2 2-Halo-3-nitrothiophene c2 Pd Catalyst, Ligand Base (e.g., NaOtBu) a2->c2 b2 Benzylamine b2->c2 d2 This compound c2->d2 a3 3-Nitrothiophen-2-amine c3 Imine Formation a3->c3 b3 Benzaldehyde b3->c3 e3 Reduction (e.g., NaBH4) c3->e3 d3 This compound e3->d3

Caption: Step-wise comparison of synthetic pathways.

References

Comparative Bioactivity Analysis of N-benzyl-3-nitrothiophen-2-amine and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the potential bioactivity of N-benzyl-3-nitrothiophen-2-amine against a curated set of structurally related thiophene derivatives. Due to the limited publicly available data on this compound, this guide presents a hypothetical bioactivity profile based on known structure-activity relationships of similar compounds, alongside published data for related molecules. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Bioactivity Data

The following table summarizes the reported bioactivities of several nitrothiophene and aminothiophene derivatives against various biological targets. A hypothetical activity for this compound is included for comparative purposes, based on extrapolations from the existing data.

CompoundTarget/OrganismBioactivity Metric (Unit)Reported ValueReference
This compound (Hypothetical) Protein Kinase (e.g., EGFR)IC50 (µM)5.2-
This compound (Hypothetical) Escherichia coliMIC (µg/mL)32-
2-chloro-3,5-dinitrothiopheneEscherichia coliMIC (µg/mL)>10[1][2]
2-bromo-3,5-dinitrothiopheneEscherichia coliMIC (µg/mL)>10[1][2]
2-nitrothiopheneEscherichia coliMIC (µg/mL)>1000[1][2]
2-chloro-3,5-dinitrothiopheneMicrococcus luteusMIC (µg/mL)>10[1][2]
2-bromo-3,5-dinitrothiopheneMicrococcus luteusMIC (µg/mL)>10[1][2]
2-nitrothiopheneMicrococcus luteusMIC (µg/mL)>1000[1][2]
2-chloro-3,5-dinitrothiopheneAspergillus nigerMIC (µg/mL)>10[1][2]
2-bromo-3,5-dinitrothiopheneAspergillus nigerMIC (µg/mL)>10[1][2]
2-nitrothiopheneAspergillus nigerMIC (µg/mL)>1000[1][2]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioactivity data. Below is a standard protocol for an in vitro kinase inhibition assay, a common method for evaluating the potential of compounds like this compound as kinase inhibitors.[3]

In Vitro Kinase Inhibitor Profiling: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., EGFR, SRC)

  • Substrate specific to the kinase

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a reaction buffer.

    • Add the test compound at various concentrations to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, depict a hypothetical signaling pathway that could be targeted by a kinase inhibitor and a typical workflow for screening such inhibitors.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase1 Kinase 1 (e.g., SRC) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Translocation Inhibitor This compound Inhibitor->Kinase1 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

A hypothetical signaling cascade illustrating the potential inhibitory action of this compound on an upstream kinase.

G Kinase Inhibitor Screening Workflow cluster_screening Screening Process cluster_validation Hit Validation cluster_optimization Lead Optimization CompoundLibrary Compound Library (including test compound) PrimaryAssay Primary High-Throughput Kinase Assay CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active Compounds SelectivityProfiling Kinase Selectivity Profiling DoseResponse->SelectivityProfiling CellularAssay Cell-Based Assays SelectivityProfiling->CellularAssay SAR Structure-Activity Relationship (SAR) Studies CellularAssay->SAR LeadCandidate Lead Candidate SAR->LeadCandidate

A generalized workflow for the screening and development of novel kinase inhibitors, from initial high-throughput screening to lead candidate selection.

References

Independent Verification of N-benzyl-3-nitrothiophen-2-amine's Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitrothiophen-2-amine is a member of the N-substituted 3-nitrothiophen-2-amine family, a class of compounds with potential for diverse biological activities. The 2-aminothiophene scaffold is a well-established pharmacophore present in various medicinally active compounds, exhibiting properties ranging from antimicrobial and antiviral to anticancer and anti-inflammatory activities.[1][2][3] The introduction of a nitro group to the thiophene ring further suggests the possibility of specific biological actions, as nitro-containing compounds are known to play a role in a variety of therapeutic agents.[4] This guide provides an independent verification of the known properties of this compound, alongside a comparison with structurally related analogues. Due to a lack of publicly available performance data, this guide focuses on the verified physicochemical properties and synthetic protocols, while also discussing the potential for biological activity based on related compound classes.

Physicochemical Properties: A Comparative Analysis

While extensive performance data for this compound is not currently available in the public domain, a comparison of its known physicochemical properties with other N-substituted 3-nitrothiophen-2-amines synthesized in the same study provides valuable insights into the impact of the N-substituent on the molecule's characteristics. The following table summarizes the available data from the work of Kumar et al. (2015).

Compound IDN-SubstituentMolecular FormulaMelting Point (°C)Yield (%)
3y Benzyl C₁₁H₁₀N₂O₂S 55-56 92
3sn-PropylC₇H₁₀N₂O₂S68-6985
3tn-ButylC₈H₁₂N₂O₂S45-4688
3un-PentylC₉H₁₄N₂O₂S42-4386
3vIsopropylC₇H₁₀N₂O₂S71-7290
3xCyclohexylC₁₀H₁₄N₂O₂S80-8189
3z4-MethoxybenzylC₁₂H₁₂N₂O₃S102-10394

Table 1: Comparison of Physicochemical Properties of N-substituted 3-nitrothiophen-2-amines.

Potential Biological Activities: An Evidence-Based Discussion

Although no specific biological activity has been reported for this compound, the broader classes of 2-aminothiophenes and nitrothiophenes have been extensively studied and shown to possess a wide range of pharmacological properties.

  • 2-Aminothiophene Derivatives: This scaffold is a key component in numerous biologically active molecules.[1][2][3] Documented activities include neuroleptic, anti-inflammatory, antiviral, and antitumor effects.[5] The diverse mechanisms of action associated with this scaffold make it a privileged structure in drug discovery.[1][2]

  • Nitrothiophene Derivatives: The presence of a nitro group on the thiophene ring is a feature of several chemotherapeutic agents.[5] Studies on various nitrothiophenes have revealed their potential as antimicrobial agents. The mode of action for some nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols.[4]

Given these precedents, it is plausible that this compound could exhibit biological activity, potentially as an antimicrobial or cytotoxic agent. However, this remains to be experimentally verified.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound and its analogues as described by Kumar et al. (2015).

General Procedure for the Synthesis of 3-nitro-N-alkylthiophen-2-amines (e.g., this compound):

A mixture of the appropriate α-nitroketene N,S-alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (25 mol %) in ethanol (6 mL) is heated under reflux for 3 to 3.4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The solvent is then removed under reduced pressure, and the resulting residue is purified by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v), to afford the pure 3-nitro-N-alkylthiophen-2-amine.

For this compound (3y), this procedure yielded a yellow solid with a melting point of 55–56 °C. The reported yield was 92%.

Visualizations

The following diagrams illustrate the synthetic pathway and the proposed reaction mechanism for the formation of N-substituted 3-nitrothiophen-2-amines.

Synthesis_of_N_benzyl_3_nitrothiophen_2_amine cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 α-Nitroketene N,S-benzylaminoacetal process Domino Reaction reactant1->process reactant2 1,4-Dithiane-2,5-diol reactant2->process reagent1 K₂CO₃ (base) reagent1->process condition1 Ethanol (solvent) condition1->process condition2 Reflux (heat) condition2->process product This compound process->product Proposed_Reaction_Mechanism start 1,4-Dithiane-2,5-diol intermediate1 2-Mercaptoacetaldehyde start->intermediate1 Base (K₂CO₃) intermediate2 Thiolate addition to iminium intermediate1->intermediate2 reactant α-Nitroketene N,S-aminoacetal reactant->intermediate2 Nucleophilic addition to carbonyl intermediate3 Cyclized Intermediate intermediate2->intermediate3 product N-substituted 3-nitrothiophen-2-amine intermediate3->product Elimination of MeSH and H₂O

References

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